Pinostilbene
描述
Structure
3D Structure
属性
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWZXOMQXYWKBS-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420234 | |
| Record name | Pinostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42438-89-1 | |
| Record name | Pinostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42438-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42438-89-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PAK325BEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pinostilbene: A Technical Guide to Its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene (3,4′-dihydroxy-5-methoxystilbene) is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse and potent biological activities. As a methylated derivative of resveratrol (B1683913), this compound often exhibits enhanced bioavailability and metabolic stability, making it a compound of significant interest for pharmaceutical and nutraceutical development. Its reported pharmacological properties include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and characterization.
Natural Sources of this compound
This compound is primarily found in the plant kingdom, particularly within the genera Pinus and Gnetum. Its concentration can vary significantly depending on the plant species, tissue type, and environmental conditions.
Distribution in Pinus Species (Pine)
The heartwood, bark, and knotwood of various pine species are rich sources of stilbenoids, including this compound.[2][3] Several studies have identified and quantified this compound and its glycosides in different pine species.
-
Pinus sibirica (Siberian Pine): The bark of this species is a known source of this compound.[4][5]
-
Pinus cembra (Swiss Stone Pine): While stilbene (B7821643) derivatives like pinosylvin (B93900) are well-documented in the heartwood and knotwood of P. cembra, recent studies have also identified this compound in the heartwood and its glycoside, pinostilbenoside, in the bark.[2][6][7]
-
Pinus koraiensis (Korean Pine): The inner bark of Korean pine contains trans-pinostilbene and its glycoside.[8] The total stilbene content, including pinostilbenoside, in the bark can be as high as 54.8 mg/g of dry weight, with variations depending on the season.[9][10][11]
-
Pinus nigra subsp. laricio (Corsican Pine): Pinosylvin, a structural analogue of this compound, is found in this subspecies, suggesting the potential for this compound presence.[12]
Distribution in Gnetum Species
The genus Gnetum is another significant source of this compound and other oligostilbenoids.[13]
-
Gnetum venosum : This Amazonian climber contains this compound, also referred to as rapontigentin (3-methoxyresveratrol).[4][14]
-
Gnetum montanum and Gnetum latifolium : Various stilbene derivatives have been isolated from these species, indicating the genus is a rich source of these compounds.[15][16]
Other Sources
-
Vitis vinifera (Grapevine): While resveratrol is the most prominent stilbene in grapes, this compound has also been reported in grapevine canes and roots.[17][18][19]
Quantitative Data on this compound and Related Stilbenes
The following table summarizes the quantitative data for this compound and related stilbenoids found in various natural sources, as reported in the cited literature.
| Plant Species | Tissue | Compound | Concentration (µg/g Dry Weight) | Reference |
| Pinus koraiensis | Stem Bark | Dihydropinosylvin monomethylether (DPME) | 37.5 | [20] |
| Pinus koraiensis | Stem Bark | Pinosylvin monomethylether (PME) | 11.2 | [20] |
| Pinus koraiensis | Leaves | Dihydropinosylvin monomethylether (DPME) | < 40 | [20] |
| Pinus koraiensis | Leaves | Pinosylvin monomethylether (PME) | < 40 | [20] |
| Pinus koraiensis | Cell Culture (Control) | Dihydropinosylvin monomethylether (DPME) | 17 | [20] |
| Pinus koraiensis | Cell Culture (Control) | Pinosylvin monomethylether (PME) | 47 | [20] |
| Pinus koraiensis | Cell Culture (Elicited) | Pinosylvin monomethylether (PME) | up to 6724 | [20] |
| Pinus koraiensis | Bark | Total Stilbenes | up to 54,800 | [9][10] |
| Pinus koraiensis | Wood | Total Stilbenes | up to 6,200 | [9] |
| Pinus koraiensis | Young Branches | Total Stilbenes | up to 6,300 | [9] |
| Pinus cembra | Bark | Total Phenolics | 299,300 | [6] |
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.[6][21] The biosynthesis begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce resveratrol, the immediate precursor to this compound.
The key enzymatic steps are:
-
L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine ammonia-lyase (PAL) .
-
trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate-4-hydroxylase (C4H) .
-
p-Coumaric acid is activated to p-Coumaroyl-CoA by 4-Coumarate:CoA ligase (4CL) .
-
Stilbene synthase (STS) , a key enzyme in stilbenoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Resveratrol .[6][21][22][23]
-
Finally, Resveratrol O-methyltransferase (ROMT) catalyzes the methylation of the 3-hydroxyl group of resveratrol, using S-adenosyl methionine (SAM) as a methyl donor, to produce This compound .[9][20] Further methylation at the 5-hydroxyl group can lead to the formation of pterostilbene.
Experimental Protocols
Extraction of this compound from Plant Material
A variety of methods can be employed for the extraction of this compound from plant matrices. The choice of solvent and technique depends on the nature of the plant material and the desired purity of the extract.
4.1.1. Soxhlet Extraction
This classical method is effective for exhaustive extraction.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Solvents: Ethanol (B145695), methanol (B129727), acetone, or a mixture of ethanol and water (e.g., 50:50 or 95:5 v/v).[7]
-
Protocol:
-
Grind the dried plant material (e.g., pine bark) to a fine powder.
-
Place approximately 10-20 g of the powdered material into a cellulose (B213188) extraction thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 4-6 hours, ensuring continuous cycling of the solvent.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
4.1.2. Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient extraction method.
-
Apparatus: Microwave extraction system.
-
Solvents: Water, ethanol, or a 50:50 (v/v) water-ethanol mixture.[11][23]
-
Protocol:
-
Place 2.5 g of powdered pine bark into a microwave extraction vessel.
-
Add 50 mL of the selected solvent (solid/liquid ratio of 1:20 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature at 130°C and time for 15 minutes.[11][23]
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract to remove solid plant material.
-
The resulting extract can be used for further analysis or purification.
-
4.1.3. Accelerated Solvent Extraction (ASE)
ASE utilizes elevated temperatures and pressures to increase extraction efficiency.
-
Apparatus: Accelerated Solvent Extractor.
-
Solvents: Hexane (B92381) (for defatting), followed by a polar solvent like an acetone:water or ethanol:water mixture (e.g., 95:5 v/v).
-
Protocol:
-
Pack a stainless-steel extraction cell with the dried and powdered plant material.
-
Perform a preliminary extraction with hexane at 90°C and 13.8 MPa to remove lipophilic compounds.
-
Dry the material and then perform the primary extraction with the polar solvent mixture at 100°C and 13.8 MPa.
-
Collect the extract and concentrate it under reduced pressure.
-
Purification by Flash Chromatography
Flash chromatography is a common technique for purifying and isolating this compound from crude extracts.
-
Apparatus: Glass chromatography column, silica (B1680970) gel (Silica 60), pump or air pressure source, fraction collector.
-
Solvents: A solvent system is chosen based on Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for this compound. Common solvent systems include gradients of hexane and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[22]
-
Protocol:
-
Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton wool at the bottom, followed by a thin layer of sand. Dry pack the column with silica gel (e.g., 6-10 inches high). Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 5 cm/minute.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and sensitive method for the quantification of this compound.
-
Apparatus: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., Nucleodur, 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. An example of an isocratic mobile phase is acetonitrile and water (90:10 v/v).[12]
-
Protocol:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase (e.g., 100 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1-75 µg/mL).
-
Sample Preparation: Dissolve the extract or purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (approximately 306 nm).
-
-
Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming the chemical structure of isolated this compound.
-
Apparatus: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Protocol:
-
Dissolve a few milligrams of the purified this compound in approximately 0.5 mL of the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum to determine the number and chemical environment of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish long-range carbon-proton correlations, which is crucial for assembling the molecular structure.
-
Compare the obtained spectral data with published data for this compound to confirm its identity.
-
In Vitro Assay for Resveratrol O-Methyltransferase (ROMT) Activity
This assay can be used to characterize the enzymatic activity of ROMT, the enzyme responsible for converting resveratrol to this compound.
-
Materials: Purified ROMT enzyme, resveratrol, S-adenosyl methionine (SAM), reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 0.5 mM DTT), quenching solution (acetonitrile with 400 mM HCl), HPLC system.
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of resveratrol (e.g., 350 µM), and SAM (e.g., 700 µM).
-
Initiate the reaction by adding the purified ROMT enzyme (e.g., 5 µM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specific time period (e.g., 24 hours).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC, as described in section 4.3, to quantify the amounts of remaining resveratrol and the produced this compound.
-
Enzymatic activity can be expressed as the percentage of resveratrol converted to this compound.
-
Conclusion
This compound stands out as a promising natural compound with significant potential in drug development. This guide has detailed its primary natural sources, with a particular emphasis on Pinus and Gnetum species, and has provided a comprehensive overview of its biosynthetic pathway. The experimental protocols outlined herein offer a practical framework for researchers to extract, purify, and characterize this compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications. The continued exploration of this compound's natural occurrences and the optimization of its production through biotechnological approaches will be crucial in unlocking its full potential.
References
- 1. Rational Design of Resveratrol O-methyltransferase for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells [mdpi.com]
- 7. aidic.it [aidic.it]
- 8. Stilbenoids of Korean Pine (Pinus koraiensis) Inner Bark -Journal of the Korean Wood Science and Technology | 학회 [koreascience.kr]
- 9. mdpi.com [mdpi.com]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. Microwave-Assisted Extraction for the Sustainable Recovery and Valorization of Phenolic Compounds from Maritime Pine Bark | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cris.biu.ac.il [cris.biu.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Production of Nematicidal Pinosylvin Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Purification [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Pinostilbene from Pinus sibirica: A Technical Guide to Its Isolation, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of pinostilbene, a naturally occurring stilbenoid found in Siberian pine (Pinus sibirica). This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to support further research and development of this promising bioactive compound.
Introduction
This compound (3,4′-dihydroxy-5-methoxystilbene) is a stilbenoid polyphenol found in various plant species, notably in the bark and wood of Pinus sibirica.[1][2] As a monomethylated derivative of resveratrol, this compound exhibits a range of interesting biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[3][4] Its structural similarity to resveratrol, combined with potentially enhanced bioavailability, makes it a compound of significant interest for pharmaceutical and nutraceutical applications. This guide outlines the methodologies for its extraction from Pinus sibirica and the analytical techniques for its comprehensive characterization.
Isolation of this compound from Pinus sibirica
The isolation of this compound from Pinus sibirica typically involves solvent extraction of the plant material followed by chromatographic purification. While this compound exists as a glucoside (pinostilbenoside) in the bark, this guide focuses on the isolation of the aglycone.[5][6]
Experimental Protocol: Extraction and Preliminary Purification
This protocol is a composite of established methods for the extraction of stilbenoids from pine bark.
Objective: To extract and partially purify this compound from Pinus sibirica bark.
Materials:
-
Dried and powdered bark of Pinus sibirica
-
Solvents: Diethyl ether, Ethyl acetate (B1210297), n-butanol, Methanol (B129727), Water
-
Rotary evaporator
-
Polyamide for column chromatography
-
Glass column for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
Extraction:
-
Suspend the dried, powdered bark of Pinus sibirica in ultrapure water.
-
Perform successive extractions with solvents of increasing polarity: first with diethyl ether, followed by ethyl acetate, and then n-butanol.[5][6]
-
Combine the respective solvent fractions and evaporate under reduced pressure at 40°C to yield crude extracts of each solvent.[5][6] The ethyl acetate fraction is often enriched in stilbenoids.
-
-
Column Chromatography:
-
Prepare a chromatography column packed with polyamide 6 as the stationary phase.
-
Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., methanol-water mixture).
-
Load the dissolved extract onto the polyamide column.
-
Elute the column with a gradient of methanol in water, starting with a low concentration of methanol and gradually increasing it.[5] For example, begin with a 1:1 (v/v) methanol-water mixture, followed by 7:3 (v/v) methanol-water, and finally pure methanol.[5]
-
Collect fractions using a fraction collector and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain a purified this compound-containing extract.
-
Experimental Workflow
Characterization of this compound
The structural elucidation and confirmation of isolated this compound are achieved through a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data for the characterization of this compound.
| Analytical Technique | Observed Data | Reference |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺: m/z 243.1 | [7] |
| Molecular Formula: C₁₅H₁₄O₃ | [2] | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.45 (s, 1H, OH), 7.58 (m, 2H, Ph' H-2,6), 7.36 (m, 2H, Ph' H-3,5), 7.26 (m, 1H, Ph' H-4), 7.14 (A-part of AB-system, J=16.4 Hz, 1H, Hα), 7.11 (B-part of AB-system, J=16.4 Hz, 1H, Hβ), 6.63 (m, 1H, Ph H-4), 6.58 (m, 1H, Ph H-6), 6.26 (m, 1H, Ph H-2), 3.73 (s, 3H, OCH₃) | [8] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.62 (Ph C-3), 158.60 (Ph C-1), 138.88 (Ph C-5), 136.94 (Ph' C-1), 128.67 (Ph' C-3,5 and Cα), 128.37 (Cβ), 127.61 (Ph' C-4), 126.48 (Ph' C-2,6), 106.25 (Ph C-6), 102.89 (Ph C-4), 100.97 (Ph C-2), 55.0 (OCH₃) | [8] |
| UV-Vis Spectroscopy (Ethanol) | λmax ≈ 307 nm, 321 nm | [9] |
Experimental Protocols for Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Detection: UV detector at the λmax of this compound (around 307 nm).
-
Purpose: To assess the purity of the isolated compound and for quantitative analysis.
3.2.2. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Purpose: To determine the molecular weight and fragmentation pattern for structural confirmation. The expected protonated molecule is [M+H]⁺ at m/z 243.1.[7]
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Purpose: To provide detailed structural information, including the connectivity of atoms and the stereochemistry of the double bond (trans configuration is typical for natural stilbenes).
Biological Activities and Signaling Pathways
This compound, and its close analog pterostilbene (B91288), have been shown to exert significant anticancer and anti-inflammatory effects through the modulation of various cellular signaling pathways.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.[10] Its mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Key Signaling Pathways in Anticancer Activity:
-
Apoptosis Induction: this compound can induce apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade.[10]
-
Cell Cycle Arrest: It can cause cell cycle arrest, for instance at the S phase, thereby inhibiting cancer cell proliferation.[10][11]
-
Modulation of Kinase Pathways: this compound can influence the activity of pro-survival signaling pathways such as the Akt and STAT3 pathways.[12]
Anti-inflammatory Activity
Chronic inflammation is implicated in the development of numerous diseases. This compound has been shown to possess anti-inflammatory properties.
Key Signaling Pathways in Anti-inflammatory Activity:
-
NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[3]
-
MAPK Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly by inhibiting the phosphorylation of p38 MAPK and ERK.[13][14] This leads to a reduction in the production of inflammatory mediators like iNOS and COX-2.[13]
Conclusion
This compound from Pinus sibirica represents a valuable natural product with significant potential for therapeutic applications. This guide provides a foundational framework for its isolation, characterization, and the understanding of its biological mechanisms of action. The detailed protocols and summarized data serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising compound. Further research is warranted to optimize extraction and purification processes to improve yields and to fully elucidate the clinical potential of this compound in various disease models.
References
- 1. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory action of pterostilbene is mediated through the p38 mitogen-activated protein kinase pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostilbene: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinostilbene, a naturally occurring stilbenoid, has garnered significant interest in the scientific community for its diverse pharmacological properties, including antioxidant, neuroprotective, and anticancer activities. As a methoxylated derivative of resveratrol (B1683913), it exhibits enhanced bioavailability, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, extraction, and key biological assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action for researchers and drug development professionals.
Chemical Structure and Identification
This compound, systematically named 3-[(E)-2-(4-hydroxyphenyl)ethen-1-yl]-5-methoxyphenol, is a trans-stilbene (B89595) derivative characterized by a 1,2-diphenylethylene core structure. It is structurally related to resveratrol, with one of the hydroxyl groups on one of the aromatic rings being replaced by a methoxy (B1213986) group.[1][2] This seemingly minor structural modification has a significant impact on its physicochemical properties and biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 3-[(E)-2-(4-hydroxyphenyl)ethen-1-yl]-5-methoxyphenol | [1] |
| Other Names | 3,4'-dihydroxy-5-methoxystilbene, 3-methoxy-4',5-dihydroxy-trans-stilbene, Rapontigentin, trans-Pinostilbene | [1][2] |
| CAS Number | 42438-89-1 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| SMILES | COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | [1] |
| InChI | InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 117-118 °C | [3][4] |
| Boiling Point | 454.3 °C at 760 mmHg | [4] |
| Solubility | Water: Poorly solubleDMSO: ≥13 mg/mLEthanol: Soluble | [4][5] |
| Appearance | White to tan powder/crystalline solid | [3][4] |
| UV-Vis λmax | 218, 307 nm | [6] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties and its ability to modulate various cellular signaling pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HCT116 | Colon Cancer | Similar to Pterostilbene (B91288) | [4] |
| HT29 | Colon Cancer | Similar to Pterostilbene | [4] |
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |
| PC3 | Prostate Cancer | 14.91 | [2] |
| PC3M | Prostate Cancer | 6.43 | [2] |
| DU145 | Prostate Cancer | 3.6 | [2] |
| LNCaP | Prostate Cancer | 22.42 | [2] |
| C4 | Prostate Cancer | 4.30 | [2] |
| C4-2 | Prostate Cancer | 5.74 | [2] |
| C4-2b | Prostate Cancer | 4.52 | [2] |
| 22Rv1 | Prostate Cancer | 26.35 | [2] |
This compound's anticancer effects are mediated through the modulation of key signaling pathways, including the MAPK/ERK, JNK, and p38 pathways, which are central regulators of cell proliferation, differentiation, and apoptosis.
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from damage induced by neurotoxins. Studies have demonstrated its ability to reduce neurotoxicity in SH-SY5Y cells, a common model for Parkinson's disease research.[7] This neuroprotective effect is linked to its antioxidant properties and its ability to attenuate stress-activated signaling cascades.
Antioxidant Activity
Like other stilbenoids, this compound is a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Its antioxidant capacity has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
Pharmacokinetics
While comprehensive pharmacokinetic data for this compound is limited, studies on its close analog, pterostilbene, provide valuable insights. The methoxy group in this compound is thought to increase its lipophilicity and metabolic stability compared to resveratrol, leading to improved oral bioavailability. This compound is a major metabolite of pterostilbene in the colon.[4]
Table 4: Pharmacokinetic Parameters of Pterostilbene (as a reference for this compound)
| Parameter | Value (in rats) | Reference(s) |
| Oral Bioavailability | ~80% | [2] |
| Plasma Half-life (t₁/₂) | 1.8 ± 0.3 h (IV) | [8] |
| Volume of Distribution (Vd) | 5.3 L/kg | [1] |
| Clearance (CL) | 36.4 ± 7.8 mL/min/kg (25 mg/kg) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, extraction, and biological evaluation of this compound.
Chemical Synthesis of this compound
This compound can be synthesized through various organic reactions, with the Wittig reaction being a common and effective method for creating the stilbene (B7821643) backbone.
Protocol: Synthesis of this compound via Wittig Reaction
-
Preparation of the Phosphonium (B103445) Salt: React 3,5-dimethoxybenzyl bromide with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) under reflux to form the corresponding phosphonium salt.
-
Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF or DMSO at low temperature (e.g., 0 °C) to generate the phosphorus ylide.
-
Wittig Reaction: Add 4-hydroxybenzaldehyde (B117250) to the ylide solution and allow the reaction to proceed at room temperature or with gentle heating. The ylide will react with the aldehyde to form the stilbene double bond.
-
Demethylation: Selectively demethylate one of the methoxy groups at the 5-position to a hydroxyl group using a reagent like boron tribromide (BBr₃) in a chlorinated solvent at low temperature.
-
Work-up and Purification: Quench the reaction with water or a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude this compound using column chromatography on silica (B1680970) gel.
Extraction of this compound from Natural Sources
This compound is naturally found in the bark of Pinus sibirica.[1]
Protocol: Extraction and Isolation of this compound
-
Material Preparation: Collect and air-dry the bark of Pinus sibirica. Grind the dried bark into a fine powder.
-
Extraction: Macerate the powdered bark with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the components. This compound is expected to be enriched in the moderately polar fractions.
-
Chromatographic Purification: Subject the this compound-rich fraction to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Monitor the fractions by thin-layer chromatography (TLC).
-
Final Purification: Combine the fractions containing pure this compound and further purify by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound.
Biological Assays
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value.
Protocol:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate medium.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) at a predetermined concentration for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Apoptosis Assessment: Evaluate apoptosis by measuring caspase-3 activity or using Annexin V/PI staining followed by flow cytometry.
-
Western Blot Analysis: Analyze the expression levels of key proteins involved in cell death and survival signaling pathways (e.g., phosphorylated JNK, c-Jun).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and its analogs, providing a visual representation of their molecular mechanisms of action.
MAPK/ERK Signaling Pathway in Cancer
// Nodes GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactors -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; this compound -> MEK [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> ERK [arrowhead=tee, color="#EA4335", style=dashed]; } caption: "this compound inhibits the MAPK/ERK pathway, reducing cancer cell proliferation."
JNK and p38 Signaling Pathways in Apoptosis
// Nodes Stress [label="Cellular Stress\n(e.g., ROS, UV)", fillcolor="#F1F3F4"]; ASK1 [label="ASK1", fillcolor="#F1F3F4"]; MKK4_7 [label="MKK4/7", fillcolor="#F1F3F4"]; JNK [label="JNK", fillcolor="#F1F3F4"]; cJun [label="c-Jun", fillcolor="#F1F3F4"]; MKK3_6 [label="MKK3/6", fillcolor="#F1F3F4"]; p38 [label="p38", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> ASK1; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; JNK -> cJun; cJun -> Apoptosis; MKK3_6 -> p38; p38 -> Apoptosis; this compound -> ASK1 [arrowhead=normal, color="#4285F4", style=dashed]; } caption: "this compound can modulate JNK and p38 pathways, influencing apoptosis."
Cell Cycle Regulation by this compound
// Nodes G1 [label="G1 Phase", fillcolor="#F1F3F4"]; S [label="S Phase", fillcolor="#F1F3F4"]; G2 [label="G2 Phase", fillcolor="#F1F3F4"]; M [label="M Phase", fillcolor="#F1F3F4"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#F1F3F4"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#F1F3F4"]; CyclinA_CDK2 [label="Cyclin A / CDK2", fillcolor="#F1F3F4"]; CyclinB_CDK1 [label="Cyclin B / CDK1", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges G1 -> S [label=" G1/S Transition"]; S -> G2; G2 -> M [label=" G2/M Transition"]; M -> G1; CyclinD_CDK46 -> G1; CyclinE_CDK2 -> G1 -> S; CyclinA_CDK2 -> S -> G2; CyclinB_CDK1 -> G2 -> M; this compound -> CyclinD_CDK46 [arrowhead=tee, color="#FBBC05", style=dashed]; this compound -> CyclinE_CDK2 [arrowhead=tee, color="#FBBC05", style=dashed]; } caption: "this compound induces cell cycle arrest by downregulating key cyclins and CDKs."
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its favorable physicochemical properties, particularly its enhanced bioavailability compared to resveratrol, make it an attractive candidate for further research and development. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future investigations into its mechanisms of action and its potential applications in the prevention and treatment of various diseases. The visualization of its effects on key signaling pathways provides a clear framework for understanding its molecular targets and for designing future studies aimed at harnessing its full therapeutic potential. As research continues to unravel the intricate biological activities of this compound, it is poised to become a significant molecule in the fields of pharmacology and drug discovery.
References
- 1. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Pinostilbene: A Technical Guide for Researchers
Pinostilbene, a naturally occurring methoxylated stilbenoid, has garnered significant scientific interest for its diverse and potent biological activities. As a derivative of resveratrol (B1683913), this compound exhibits enhanced bioavailability, making it a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, primarily attributed to its ability to mitigate oxidative stress and modulate key signaling pathways involved in neuronal survival.
Quantitative Data: Neuroprotective Activity
| Cell Line | Neurotoxin | This compound Concentration | Outcome | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 1-10 µM | Dose-dependent reduction in lactate (B86563) dehydrogenase release and caspase-3 activity. | [1] |
| SH-SY5Y | Dopamine | 1 or 5 µM | Protection from dopamine-induced decrease in cell viability. | [2][3] |
Key Experimental Protocols
1. Neuroprotection Assay in SH-SY5Y Cells against 6-OHDA Toxicity [1]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 1 hour).
-
Induction of Neurotoxicity: 6-Hydroxydopamine (6-OHDA) is added to the culture medium to induce neurotoxicity.
-
Assessment of Cell Viability:
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell membrane damage, is quantified using a commercially available kit.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric assay.
-
-
Data Analysis: The protective effect of this compound is determined by comparing the levels of LDH release and caspase-3 activity in this compound-treated cells to those in cells treated with 6-OHDA alone.
2. Assessment of ERK1/2 Activation [3][4]
-
Cell or Tissue Lysis: SH-SY5Y cells or striatal tissue from animal models are lysed to extract total proteins.
-
Western Blot Analysis: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
Signaling Pathway
This compound's neuroprotective effects are mediated, in part, through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade that promotes cell survival.[2][3][4]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and MAPK signaling cascades.
Quantitative Data: Anti-inflammatory Activity
| Cell Line | Inflammatory Stimulus | This compound Concentration | Outcome | Reference |
| Colon Cancer Cells | Cytokine Mix (TNF-α, IFN-γ, LPS) | Not specified | Suppression of iNOS and COX-2 induction. | [5] |
Note: The available literature on this compound's direct anti-inflammatory quantitative data is less extensive than for its analogue, pterostilbene (B91288). The provided data is inferred from studies on stilbenoids.
Key Experimental Protocols
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and NO production.
-
Measurement of NO: After 24 hours, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The inhibitory effect of this compound on NO production is calculated by comparing the nitrite concentrations in this compound-treated cells to those in LPS-stimulated cells alone.
2. Western Blot Analysis for Inflammatory Mediators
-
Cell Treatment and Lysis: RAW 264.7 cells are treated as described above and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated IκBα, and phosphorylated p65 NF-κB.
-
Detection and Quantification: As described in the neuroprotection section, the levels of these inflammatory proteins are detected and quantified to assess the anti-inflammatory effect of this compound.
Signaling Pathway
This compound's anti-inflammatory action involves the inhibition of the NF-κB pathway. Under inflammatory conditions, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.
Anticancer Activity
This compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity
| Cell Line | IC50 Value | Activity | Reference |
| Caco-2 (Colon Cancer) | ~50 µM | Inhibition of cell proliferation. | [6] |
| HT-29 (Colon Cancer) | Similar to pterostilbene | Inhibition of cell growth, induction of apoptosis and cell cycle arrest. | [7] |
| MCF-7 (Breast Cancer) | Effective | Antimetastatic potential. | [8] |
Key Experimental Protocols
1. Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, or 72 hours. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
-
SRB Assay: Similar to the MTT assay, the Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.
-
BRDU Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation. Cells are incubated with bromodeoxyuridine (BrdU), which is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then detected using an anti-BrdU antibody.
2. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: As described in the neuroprotection section, the activity of key caspases (e.g., caspase-3, -8, -9) can be measured to confirm the induction of apoptosis.
-
Western Blot for Apoptosis-Related Proteins: The expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) are analyzed by Western blotting.
Signaling Pathway
The anticancer activity of this compound can involve the modulation of multiple signaling pathways. One key mechanism is the induction of the intrinsic (mitochondrial) pathway of apoptosis.
Metabolic Regulation
This compound has shown potential in regulating metabolic processes, particularly in the context of adipogenesis and glucose metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).
Quantitative Data: Metabolic Regulation
| Cell Line | Activity | This compound Concentration | Outcome | Reference |
| 3T3-L1 Adipocytes | Anti-adipogenic | Not specified | Inhibition of lipid and triglyceride accumulation. | [9] |
Key Experimental Protocols
1. Adipogenesis Assay in 3T3-L1 Cells [9]
-
Cell Differentiation: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: this compound is added to the differentiation medium at various concentrations.
-
Oil Red O Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains intracellular lipid droplets.
-
Quantification: The stained lipid droplets are eluted with a solvent (e.g., isopropanol), and the absorbance is measured to quantify the extent of lipid accumulation.
-
Triglyceride Assay: The intracellular triglyceride content is measured using a commercial triglyceride quantification kit.
2. Western Blot for Adipogenic and Metabolic Markers [9]
-
Protein Extraction and Analysis: Differentiated 3T3-L1 cells are lysed, and the expression levels of key proteins are analyzed by Western blotting.
-
Target Proteins:
-
Adipogenic Transcription Factors: PPARγ, C/EBPα, SREBP-1c.
-
Metabolic Signaling Proteins: Phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), total ACC.
-
Insulin Signaling Proteins: Phosphorylated AKT (p-AKT), total AKT.
-
Signaling Pathway
This compound's anti-adipogenic effects are mediated by the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and inhibits the expression of adipogenic transcription factors.
Conclusion
This compound demonstrates a wide spectrum of promising biological activities, including neuroprotective, anti-inflammatory, anticancer, and metabolic regulatory effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as ERK1/2, NF-κB, and AMPK. The enhanced bioavailability of this compound compared to resveratrol makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this remarkable natural compound.
References
- 1. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism. | Sigma-Aldrich [merckmillipore.com]
- 3. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of this compound on Adipogenesis in 3T3-L1 Adipocytes: A Study of Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostilbene: A Technical Guide to the Methylated Resveratrol Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinostilbene, a monomethylated derivative of resveratrol (B1683913), is emerging as a compound of significant interest in the scientific and pharmaceutical communities. Structurally similar to both resveratrol and pterostilbene (B91288), this compound exhibits a range of biological activities, including neuroprotective, anticancer, anti-inflammatory, and antioxidant effects. Its enhanced bioavailability compared to resveratrol suggests a greater potential for therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its comparative efficacy, underlying mechanisms of action through key signaling pathways, and detailed experimental methodologies for its study.
Introduction: The Stilbenoid Family and the Rise of this compound
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. Resveratrol, the most well-known stilbenoid, has been extensively studied for its health benefits. However, its low bioavailability has limited its clinical utility.[1] This has led to increased interest in its methylated derivatives, such as this compound (3,4′-dihydroxy-5-methoxystilbene) and pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), which exhibit improved pharmacokinetic profiles.[2] this compound is found naturally in plants of the Pinus genus and has also been identified as a major metabolite of pterostilbene in vivo.[3] The methylation of the 5-hydroxyl group on the resveratrol backbone increases the lipophilicity of this compound, which is thought to contribute to its enhanced cell membrane permeability and subsequent biological activity.[1]
Comparative Efficacy and Biological Activities
This compound has demonstrated a range of biological activities, often with comparable or superior efficacy to its parent compound, resveratrol. The following sections and tables summarize the quantitative data available on its primary therapeutic effects.
Anticancer Activity
This compound exhibits cytotoxic effects against a variety of cancer cell lines, often at concentrations lower than or comparable to resveratrol. Its anticancer activity appears to be more potent in androgen receptor-negative and more invasive prostate cancer cell lines.[4]
| Cell Line | Cancer Type | This compound IC50 (µM) | Resveratrol IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 14.91 | - | [4] |
| PC3M | Prostate Cancer | 6.43 | - | [4] |
| DU145 | Prostate Cancer | 3.6 | - | [4] |
| LNCaP | Prostate Cancer | 22.42 | - | [4] |
| C4 | Prostate Cancer | 4.30 | - | [4] |
| C4-2 | Prostate Cancer | 5.74 | - | [4] |
| C4-2b | Prostate Cancer | 4.52 | - | [4] |
| 22Rv1 | Prostate Cancer | 26.35 | - | [4] |
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | 76.20 ± 10.8 | [5] |
Neuroprotective Effects
This compound has shown potent neuroprotective effects against oxidative stress-induced neuronal cell death. In a study using the neurotoxin 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells, this compound demonstrated a wider effective concentration range than resveratrol.[6] This enhanced neuroprotection is partly attributed to its higher uptake into neuronal cells.[6]
| Parameter | This compound Effect | Resveratrol Effect | Model System | Reference |
| LDH Release (induced by 6-OHDA) | Significant reduction in a dose-dependent manner | Significant reduction in a dose-dependent manner | SH-SY5Y cells | [7] |
| Caspase-3 Activity (induced by 6-OHDA) | Significant reduction in a dose-dependent manner | Significant reduction in a dose-dependent manner | SH-SY5Y cells | [7] |
| Motor Function Decline (Aging) | Inhibition of decline | Inhibition of decline | C57BL/6 mice | [8] |
Pharmacokinetics
Pharmacokinetic studies in rats have revealed that this compound has low and erratic oral bioavailability.[9] However, its methylated structure is believed to confer greater metabolic stability compared to resveratrol. It is important to note that the related compound, pterostilbene, exhibits significantly higher oral bioavailability than resveratrol.[10][11]
| Compound | Oral Bioavailability (F%) | Clearance (Cl) | Animal Model | Reference |
| This compound | 1.87 ± 2.67% (highly erratic) | 129 ± 42 ml/min/kg (5 mg/kg IV) | Sprague-Dawley rats | [9] |
| Pterostilbene | ~80% | - | Rats | [10][11] |
| Resveratrol | ~20% | - | Rats | [10][11] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the known interactions of this compound with these pathways.
PI3K/Akt Signaling Pathway in Epithelial-Mesenchymal Transition (EMT)
This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process implicated in pulmonary fibrosis, by modulating the PI3K/Akt signaling pathway.[12]
Caption: this compound inhibits TGF-β1-induced EMT by downregulating the phosphorylation of PI3K and Akt.
ERK1/2 Signaling Pathway in Neuroprotection
This compound confers neuroprotection against age-related deficits through the activation of the ERK1/2 signaling pathway.[8]
Caption: this compound promotes neuronal survival by activating the ERK1/2 signaling pathway.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the biological activities of this compound.
Cell Viability Assay (Neutral Red Assay)
This protocol is adapted from studies evaluating the cytotoxicity of this compound in cancer cell lines.[5]
-
Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 48 hours.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of a 50 µg/mL neutral red solution in serum-free medium to each well. Incubate for 3 hours at 37°C.
-
Dye Extraction: Wash the cells with phosphate-buffered saline (PBS). Add 150 µL of a destaining solution (e.g., 50% ethanol (B145695), 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for PI3K/Akt and ERK1/2 Phosphorylation
This protocol is based on methodologies used to study the effect of this compound on signaling pathways.[8][12]
-
Cell Lysis: After treatment with this compound and/or an inducing agent (e.g., TGF-β1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, or ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
This protocol is a general guideline for the determination of this compound in plasma samples, based on established methods for stilbene (B7821643) analysis.[9][13]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., heavy isotope-labeled resveratrol).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
Detector: Tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 241→181) and the internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of this compound to quantify its concentration in the plasma samples.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a method for assessing the free radical scavenging activity of this compound.[7]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol or methanol (B129727) (e.g., 80 µM).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of this compound at various concentrations with the DPPH solution. A control containing only the solvent and DPPH solution should be included.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The disappearance of the purple color of DPPH indicates its reduction by the antioxidant.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion and Future Directions
This compound, as a methylated derivative of resveratrol, presents a promising avenue for drug development due to its favorable biological activities and potentially improved bioavailability. The evidence to date demonstrates its potent anticancer and neuroprotective effects, which are mediated through the modulation of key signaling pathways such as PI3K/Akt and ERK1/2.
Future research should focus on several key areas:
-
In vivo efficacy: More extensive studies in animal models of various diseases are needed to validate the in vitro findings and to establish optimal dosing and treatment regimens.
-
Pharmacokinetics in humans: Clinical studies are required to determine the pharmacokinetic profile, safety, and efficacy of this compound in humans.
-
Mechanism of action: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more comprehensive understanding of its therapeutic potential.
-
Synergistic effects: Investigating the combination of this compound with other therapeutic agents may reveal synergistic effects and lead to more effective treatment strategies.
The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound.
References
- 1. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.sunyconnect.suny.edu [dspace.sunyconnect.suny.edu]
- 8. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound in rat plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits lung epithelial-mesenchymal transition and delays pulmonary fibrosis by modulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pinostilbene: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a naturally occurring monomethylated derivative of resveratrol, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in various natural sources, including the heartwood of pine trees and certain berries, this stilbenoid compound has demonstrated promising potential in preclinical in vitro studies. Its mechanisms of action span anti-cancer, anti-diabetic, and neuroprotective effects. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its effects on cancer cell proliferation, enzyme inhibition, and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Cytotoxic and Anti-proliferative Effects in Cancer Cell Lines
This compound has been shown to exert cytotoxic and anti-proliferative effects across a range of cancer cell lines. These effects are often dose-dependent and vary between different cell types.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |
| HCT116 | Colon Cancer | Similar to Pterostilbene (B91288) (20-40 µM) | [2] |
| HT29 | Colon Cancer | Similar to Pterostilbene (20-40 µM) | [2] |
| PC3 | Prostate Cancer | 14.91 | [3] |
| PC3M | Prostate Cancer | 6.43 | [3] |
| DU145 | Prostate Cancer | 3.6 | [3] |
| LNCaP | Prostate Cancer | 22.42 | [3] |
| C4 | Prostate Cancer | 4.30 | [3] |
| C4-2 | Prostate Cancer | 5.74 | [3] |
| C4-2b | Prostate Cancer | 4.52 | [3] |
| 22Rv1 | Prostate Cancer | 26.35 | [3] |
Experimental Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been demonstrated to induce programmed cell death (apoptosis) and halt the progression of the cell cycle in cancer cells, contributing to its anti-proliferative effects.
Mechanism of Action
In colon cancer cells, this compound at concentrations of 20 and 40 µM has been shown to induce S-phase cell cycle arrest and apoptosis. These effects are associated with the modulation of signaling proteins involved in cell proliferation and programmed cell death[2].
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Modulation of Signaling Pathways
This compound exerts its cellular effects by modulating various intracellular signaling pathways.
Androgen Receptor (AR) Signaling
In prostate cancer, this compound has been identified as a novel anti-androgen. It directly binds to the androgen receptor (AR), inhibiting its activation and translocalization. This leads to a reduction in the protein level of AR and the expression of its downstream target genes[4].
Caption: this compound inhibits androgen receptor signaling in prostate cancer cells.
PI3K/Akt and ERK Signaling Pathways
While direct evidence for this compound is emerging, studies on its precursor, pterostilbene, suggest that these pathways are likely targets. Pterostilbene has been shown to inhibit the PI3K/Akt and ERK signaling pathways in various cancer models. Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.
Caption: this compound is proposed to inhibit the PI3K/Akt and ERK signaling pathways.
Experimental Protocol: Western Blotting for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-AR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes, which may contribute to its therapeutic effects.
Aldose Reductase and α-Glucosidase Inhibition
This compound exhibits a more potent inhibitory effect on aldose reductase and α-glucosidase compared to its precursor, pterostilbene. This suggests a potential role for this compound in managing diabetic complications[2][5][6][7][8].
Quantitative Data: Enzyme Inhibition
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Citation(s) |
| Aldose Reductase | 55.41 ± 4.31 | 60.02 ± 4.636 | Non-competitive | [5][6] |
| α-Glucosidase | 11.69 ± 0.888 | 14.28 ± 1.492 | Non-competitive | [5][6] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with various concentrations of this compound or a control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations to determine the type of inhibition and the Ki value using Lineweaver-Burk or Dixon plots[5][6].
Antioxidant Activity
While specific quantitative data for this compound's antioxidant capacity is limited, studies on the closely related pterostilbene provide insight into its potential radical scavenging properties. Pterostilbene has demonstrated antioxidant activity in various in vitro assays, including DPPH, ABTS, and FRAP[9][10][11].
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
DPPH solution in methanol
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Effects on Drug Metabolizing Enzymes and Transporters
The interaction of natural compounds with drug metabolizing enzymes and transporters is a critical aspect of drug development. While data for this compound is limited, studies on pterostilbene indicate potential interactions with cytochrome P450 (CYP) enzymes. Pterostilbene has been shown to inhibit CYP2C8 and UGT1A6 in vitro[12]. Further research is needed to specifically elucidate the effects of this compound on these and other drug metabolism pathways, including its interaction with P-glycoprotein (ABCB1).
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound is a promising bioactive compound with multiple mechanisms of action. Its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells, coupled with its enzyme inhibitory properties, highlights its therapeutic potential. The modulation of key signaling pathways, such as the androgen receptor pathway, further underscores its targeted effects.
Future in vitro research should focus on:
-
Elucidating the detailed molecular targets of this compound within the identified signaling pathways.
-
Expanding the investigation of its effects on a broader range of cancer cell types.
-
Conducting comprehensive studies on its antioxidant capacity using various standardized assays.
-
Thoroughly characterizing its interactions with a wider array of drug metabolizing enzymes and transporters to assess its potential for drug-drug interactions.
A deeper understanding of these in vitro mechanisms will be crucial for guiding future preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
- 4. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Inhibitory mechanism of pterostilbene and this compound on aldose reductase and α-glucosidase: a new insight from inhibition kinetics and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory mechanism of pterostilbene and this compound on aldose reductase and α-glucosidase: a new insight from inhibition kinetics and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Antioxidant and Neuroprotective Properties of Pterostilbene (Resveratrol Derivative) in Amorphous Solid Dispersions | MDPI [mdpi.com]
- 12. Effect of pterostilbene on in vitro drug metabolizing enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostilbene: A Technical Guide to its Therapeutic Potential and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a monomethylated stilbenoid and a natural analog of resveratrol (B1683913), has garnered significant scientific interest for its potential therapeutic applications. Its enhanced bioavailability compared to resveratrol makes it a compelling candidate for drug development. This technical guide provides an in-depth overview of the preliminary studies on this compound's therapeutic potential, focusing on its anticancer, neuroprotective, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development efforts.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its efficacy in various models.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC3 | Prostate Cancer (Androgen Receptor Negative) | 14.91 | [1] |
| PC3M | Prostate Cancer (Androgen Receptor Negative, more invasive) | 6.43 | [1] |
| DU145 | Prostate Cancer (Androgen Receptor Negative) | 3.6 | [1] |
| LNCaP | Prostate Cancer (Androgen Receptor Positive) | 22.42 | [1] |
| C4 | Prostate Cancer | 4.30 | [1] |
| C4-2 | Prostate Cancer | 5.74 | [1] |
| C4-2b | Prostate Cancer | 4.52 | [1] |
| 22Rv1 | Prostate Cancer (Enzalutamide-resistant) | 26.35 | [1] |
| Caco-2 | Colorectal Cancer | >25 (significant decrease in viability at 25 µM) | [2][3] |
| HT29 | Colon Cancer | Not specified, but inhibits proliferation | [4] |
| HCT116 | Colon Cancer | Not specified, but inhibits proliferation | [4] |
Table 2: Neuroprotective Effects of this compound
| Cell Line | Neurotoxic Agent | This compound Concentration | Effect | Citation |
| SH-SY5Y | Dopamine (B1211576) (DA) | 1 µM, 5 µM | Protected against DA-induced decrease in cell viability. | [5] |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 0.01 - 10 µM | Reduced LDH release and caspase-3 activity in a dose-dependent manner. | [6] |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Not specified | Markedly attenuated the phosphorylation of JNK and c-Jun. | [6] |
Table 3: Effects of this compound on Protein Expression and Signaling
| Cell Line | Target Protein/Pathway | This compound Concentration | Effect | Citation |
| LNCaP | Androgen Receptor (AR) | 10 µM | Reduced protein expression. | [7][8] |
| LNCaP | Prostate-Specific Antigen (PSA) | 10 µM | Reduced protein expression. | [7][8] |
| 22Rv1 | AR variant 7 (ARv7) | Concentration-dependent | Decreased protein and mRNA expression. | [7] |
| SH-SY5Y | Phospho-ERK1/2 | 5 µM | Increased phosphorylation in a time-dependent manner. | [5] |
| SH-SY5Y | JNK and c-Jun phosphorylation | Not specified | Markedly attenuated. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
Anticancer Activity Assays
-
Cell Lines: PC3, PC3M, DU145, LNCaP, C4, C4-2, C4-2b, and 22Rv1.[1]
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After reaching a suitable confluence, they are treated with varying concentrations of this compound (e.g., 0-50 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) is run in parallel.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined from the dose-response curves.[1]
-
Treatment: LNCaP cells are treated with different concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours). In some experiments, cells are co-treated with an androgen like dihydrotestosterone (B1667394) (DHT) to assess the antagonistic effect of this compound.[7][8]
-
Protein Extraction: After treatment, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH) overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ).[7][8]
-
Treatment: Cells are treated with this compound as described for the western blot analysis.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit (e.g., TRIzol). The RNA concentration and purity are determined using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for AR, PSA, TMPRSS2, ARv7, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is typically performed using a SYBR Green-based master mix.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[7][8]
Neuroprotection Assays
-
Culture Conditions: Cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% heat-inactivated FBS, L-glutamine, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.[9]
-
Treatment: For neuroprotection experiments, cells are pre-treated with this compound (e.g., 1 or 5 µM) for a specific duration (e.g., 30 minutes) before being exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA; e.g., 25 µM) or dopamine (DA; e.g., 50, 100, or 200 µM) for 24 hours.[5][9]
-
Lactate Dehydrogenase (LDH) Assay: To assess cell membrane integrity, the release of LDH into the culture medium is measured using a colorimetric assay kit according to the manufacturer's instructions. Increased LDH activity in the medium indicates increased cytotoxicity.[6]
-
Caspase-3 Activity Assay: Apoptosis is evaluated by measuring the activity of caspase-3, a key executioner caspase. Cell lysates are incubated with a colorimetric or fluorometric caspase-3 substrate, and the resulting signal is measured.[6]
-
Cell Line: SH-SY5Y.[5]
-
Treatment: Cells are treated with this compound (e.g., 5 µM) for various time points (e.g., 15 min - 48 hrs) to assess the time-course of ERK1/2 activation.
-
Protein Extraction and Western Blotting: The protocol is similar to the one described for AR, with the following modifications:
-
Primary Antibodies: Antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are used.
-
Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Signaling Pathway Diagrams
Caption: this compound's Anticancer Mechanism via Androgen Receptor Signaling Inhibition.
Caption: Neuroprotective Effect of this compound through ERK1/2 Signaling Pathway Activation.
Experimental Workflow Diagram
Caption: General Workflow for In Vitro Evaluation of this compound's Therapeutic Potential.
Conclusion
The preliminary preclinical data strongly suggest that this compound holds significant therapeutic potential across multiple disease areas, including oncology and neurodegenerative disorders. Its ability to modulate key signaling pathways such as the Androgen Receptor and ERK1/2 pathways provides a mechanistic basis for its observed anticancer and neuroprotective effects. The enhanced bioavailability of this compound over resveratrol further strengthens its profile as a promising drug candidate.
This technical guide provides a foundational resource for researchers and drug development professionals. The compiled quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action are intended to facilitate the design of further in-depth preclinical and clinical investigations. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to fully elucidate the therapeutic utility of this compound.
References
- 1. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
- 2. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.sunyconnect.suny.edu [dspace.sunyconnect.suny.edu]
Pinostilbene: An In-Depth Technical Guide on its In Vivo Formation from Pterostilbene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pterostilbene (B91288), a naturally occurring dimethylether analog of resveratrol (B1683913), has garnered significant scientific interest due to its superior bioavailability and diverse pharmacological activities. A critical aspect of understanding its therapeutic potential lies in its metabolic fate. This technical guide provides a comprehensive overview of pinostilbene as a primary in vivo metabolite of pterostilbene. Through a systematic review of existing literature, this document details the metabolic transformation, presents available quantitative pharmacokinetic data, outlines the experimental methodologies for its identification and quantification, and visualizes the key pathways and workflows. While this compound is a confirmed and significant metabolite, particularly in the gastrointestinal tract, a notable gap exists in the literature regarding the full pharmacokinetic profile of this compound in systemic circulation following the oral administration of pterostilbene. This guide synthesizes the current knowledge to aid researchers and drug development professionals in advancing the study of pterostilbene and its bioactive metabolites.
The Metabolic Pathway: From Pterostilbene to this compound
Pterostilbene (3,5-dimethoxy-4′-hydroxystilbene) undergoes in vivo biotransformation to form this compound (3-methoxy-4',5-dihydroxystilbene) primarily through a demethylation reaction. This process is significantly mediated by the gut microbiota in the colon[1]. This compound has been identified as a major colonic metabolite of pterostilbene in mice[1]. The metabolic conversion is a crucial step in the overall disposition of pterostilbene and contributes to its pharmacological effects.
Quantitative Data on Pterostilbene and this compound Pharmacokinetics
The following tables summarize the available quantitative pharmacokinetic data for pterostilbene and this compound from in vivo studies. It is important to note that the data for this compound is from studies where this compound itself was administered, as there is a lack of reported pharmacokinetic parameters for this compound as a metabolite following pterostilbene administration.
Table 1: Pharmacokinetic Parameters of Pterostilbene in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | 20 | IV | - | - | 17500 ± 6600 | 1.73 ± 0.78 | - | |
| Rat (Sprague-Dawley) | 56 | Oral | 1480 ± 260 | 0.5 | 3440 ± 580 | 1.6 ± 0.2 | ~80 | [2] |
| Rat (Sprague-Dawley) | 168 | Oral | 4530 ± 1170 | 0.5 | 13170 ± 2940 | 1.8 ± 0.3 | ~80 | [3][2] |
| Rat (Sprague-Dawley) | 15 | Oral | 107% higher (synthetic vs. natural) | - | 92% higher (synthetic vs. natural) | - | - | [4] |
| Mouse (CD-1) | 14 | Oral | - | - | - | - | 11.9 | [5] |
| Mouse (CD-1) | 28 | Oral | - | - | - | - | 13.9 | [5] |
| Mouse (CD-1) | 56 | Oral | - | - | - | - | 26.4 | [5] |
Table 2: Intrinsic Pharmacokinetic Parameters of this compound in Rats
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | 5 | IV | - | - | - | 129 ± 42 | - | |
| Rat (Sprague-Dawley) | 10 | IV | - | - | - | 107 ± 31 | - | |
| Rat (Sprague-Dawley) | 50 | Oral | - | - | - | - | 1.87 ± 2.67 |
Note: Data for this compound administered directly, not as a metabolite of pterostilbene.
Experimental Protocols
The identification and quantification of pterostilbene and its metabolite this compound in biological matrices are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Animal Studies and Sample Collection
-
Animal Models: Male Sprague-Dawley rats and CD-1 mice are commonly used models[1][4][6].
-
Dosing: Pterostilbene is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) and administered via oral gavage[3][2][4]. Doses in rodent studies range from 15 to 250 mg/kg[4][7].
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via methods like retro-orbital plexus puncture[4]. Plasma is separated by centrifugation. Colonic contents and mucosa can be collected post-euthanasia for analysis of gut-specific metabolism[1].
Sample Preparation
A common method for extracting pterostilbene and its metabolites from plasma is protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
Protein Precipitation: Plasma samples are treated with a threefold volume of cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analytes is transferred to a clean tube.
-
Evaporation: The organic solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
LC-MS/MS Quantification of Pterostilbene and this compound
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY BEH C18, 100 × 2.1 mm, 1.9 μm) is typically used for separation[7].
-
Mobile Phase: A gradient elution with a binary mobile phase system is employed. For example, Mobile Phase A: water with 0.1% formic acid, and Mobile Phase B: acetonitrile with 0.1% formic acid[7].
-
Flow Rate: A typical flow rate is around 0.3 mL/min[7].
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used. For this compound, negative ion mode has been shown to be effective.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
Pterostilbene: The precursor ion [M-H]⁻ at m/z 255.1 is fragmented to product ions.
-
This compound: The precursor ion [M-H]⁻ at m/z 241 is fragmented to a product ion at m/z 181.
-
-
Discussion and Future Directions
The available evidence robustly supports the in vivo conversion of pterostilbene to this compound, primarily through demethylation by the gut microbiota[1]. This metabolic step is of high significance as this compound itself exhibits biological activities that may contribute to the overall therapeutic effects attributed to pterostilbene.
A critical gap in the current body of research is the lack of comprehensive pharmacokinetic data for this compound as it is formed from pterostilbene in vivo. While studies have characterized the pharmacokinetics of pterostilbene and its conjugated metabolites, and others have determined the intrinsic pharmacokinetic profile of this compound when administered directly, the concentration-time profile of this compound in the systemic circulation following oral pterostilbene administration remains to be elucidated.
Future research should focus on developing and validating sensitive analytical methods for the simultaneous quantification of pterostilbene and this compound in plasma and various tissues. Pharmacokinetic studies that administer pterostilbene and subsequently measure the plasma concentrations of both the parent compound and its demethylated metabolite, this compound, over a time course are essential. Such studies will allow for the determination of key pharmacokinetic parameters for metabolite formation, including the fraction of pterostilbene converted to this compound and the rate of this conversion. This knowledge will be instrumental in building a more complete understanding of the pharmacological activity of pterostilbene and will be invaluable for the design of future preclinical and clinical studies.
Conclusion
This compound is a key in vivo metabolite of pterostilbene, formed through demethylation, with a significant contribution from the gut microbiota. While its formation is well-established, its systemic exposure following pterostilbene administration is not yet quantitatively understood. This technical guide has summarized the current state of knowledge, providing a foundation for future research aimed at fully characterizing the pharmacokinetic profile of this compound as a metabolite. A more complete understanding of the in vivo fate of pterostilbene and its metabolites will ultimately facilitate the development of this promising natural compound for various therapeutic applications.
References
- 1. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lauruslabs.com [lauruslabs.com]
- 5. UPLC-MS method for quantification of pterostilbene and its application to comparative study of bioavailability and tissue distribution in normal and Lewis lung carcinoma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods - PMC [pmc.ncbi.nlm.nih.gov]
Pinostilbene: A Technical Guide on its Antimicrobial and Anti-inflammatory Properties
Abstract
Pinostilbene, a naturally occurring monomethylated stilbenoid structurally related to resveratrol (B1683913), is emerging as a compound of significant interest in the fields of pharmacology and drug development. Exhibiting a range of biological activities, its antimicrobial and anti-inflammatory effects are particularly noteworthy. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's dual-action capabilities. It consolidates quantitative data on its efficacy against various microbial strains and its potency in mitigating inflammatory responses. Detailed experimental protocols for assessing these effects are provided, alongside visualizations of the key signaling pathways this compound modulates, specifically the NF-κB and MAPK/ERK pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Antimicrobial Effects of this compound
This compound has demonstrated notable activity against a spectrum of pathogenic microorganisms. Its efficacy is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microbe.
Quantitative Antimicrobial Data
The antimicrobial activity of this compound has been evaluated against several bacterial strains. The following table summarizes the reported MIC values.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC (unspecified) | 128 | |
| Staphylococcus aureus | (unspecified) | 25 | |
| Gram-positive bacteria (general) | (various) | 128 | |
| Escherichia coli | BW25113 | >80% inhibition |
Note: Data on a wider range of microorganisms is still emerging. Pinosylvin, a closely related stilbenoid, has shown MIC values of 250 µg/mL against E. coli.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for determining the antimicrobial efficacy of compounds like this compound. The broth microdilution method is a commonly employed technique to determine the MIC.
Protocol: Broth Microdilution Method
-
Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted two-fold in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate. This creates a gradient of decreasing this compound concentrations across the wells.
-
Inoculum Preparation: The test microorganism is cultured to a standardized density, typically adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. Positive (broth with inoculum, no compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Effects of this compound
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its activity is often compared to its well-known analogue, resveratrol, and in some cases, it demonstrates superior or more targeted effects.
Quantitative Anti-inflammatory Data
The efficacy of this compound in reducing inflammatory markers has been quantified in various cellular models. The table below summarizes key findings, often presenting the half-maximal inhibitory concentration (IC50).
| Inflammatory Marker | Cell Line | Inducer | IC50 (µM) | Reference |
| Interleukin-6 (IL-6) | A549 | IL-1β | 27.2 ± 1.2 | |
| CXCL8 (IL-8) | A549 | IL-1β | 227.6 ± 26.5 | |
| NF-κB Activity | A549 (reporter) | IL-1β | 53.2 ± 1.4 |
Note: In studies on murine dendritic cells, this compound demonstrated a dose-dependent inhibition of IL-12, IL-10, and TNF-α, though it was found to be a less potent anti-inflammatory agent than resveratrol in that specific model.
Experimental Protocols for Assessing Anti-inflammatory Activity
In vitro and in vivo models are essential for characterizing the anti-inflammatory properties of this compound.
Protocol: In Vitro LPS-Induced Inflammation in Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media until they reach a suitable confluency.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) is also included.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture media at a known concentration (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a period sufficient to induce a robust inflammatory response (e.g., 18-24 hours).
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene and Protein Expression: Cells are lysed to extract RNA or protein. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of genes like iNOS and COX-2. Western blotting is used to measure the protein levels of inflammatory signaling molecules (e.g., phosphorylated p65, IκBα, ERK).
-
Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This widely used animal model assesses acute inflammation.
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory environment.
-
Compound Administration: Animals are divided into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of this compound, usually administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., every hour for up to 6 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for the this compound-treated groups relative to the vehicle control group, allowing for the determination of its anti-inflammatory efficacy in vivo.
Mechanisms of Action: Signaling Pathways
This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with pro-inflammatory signaling cascades within the cell. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, the NF-κB (p50/p65) dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS binding to Toll-like receptors (TLRs), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.
This compound has been shown to inhibit this pathway. While the precise mechanism is still under full investigation, evidence for related stilbenoids suggests inhibition of IκB kinase (IKK) activity, which prevents the initial phosphorylation of IκBα. By blocking IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, preventing the transcription of its target inflammatory genes.
Caption: this compound inhibits the NF-κB pathway, preventing inflammatory gene transcription.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial pathways that regulate inflammation. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The ERK pathway, in particular, is implicated in inflammatory responses.
Upon stimulation by mitogens or inflammatory signals, a phosphorylation cascade is initiated, starting from Ras/Raf, activating MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to phosphorylate and activate transcription factors (like AP-1), which also contribute to the expression of inflammatory mediators.
Studies on this compound and its analogues show that they can inhibit the phosphorylation of key proteins in this cascade. Specifically, this compound has been found to suppress the phosphorylation of ERK. By preventing ERK activation, this compound effectively dampens a significant signaling route that contributes to the inflammatory response.
Caption: this compound inhibits the MAPK pathway by suppressing the phosphorylation of ERK.
Conclusion
This compound demonstrates significant potential as a dual-action therapeutic agent with both antimicrobial and anti-inflammatory properties. Its ability to inhibit the growth of pathogenic bacteria and suppress key inflammatory signaling pathways, such as NF-κB and MAPK/ERK, underscores its relevance for further investigation. The data presented in this guide highlight the need for continued research to fully elucidate its mechanisms of action, expand the profile of susceptible microbes, and evaluate its efficacy and safety in more complex preclinical and clinical models. For drug development professionals, this compound represents a promising natural scaffold for the development of novel treatments for conditions with infectious and inflammatory components.
The Neuroprotective Potential of Pinostilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinostilbene, a monomethylated analog of resveratrol (B1683913), is emerging as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative disorders. Its enhanced bioavailability compared to resveratrol allows for greater penetration of the blood-brain barrier, leading to more effective engagement with intracellular targets. This technical guide synthesizes the current scientific evidence on the neuroprotective mechanisms of this compound, focusing on its modulation of key signaling pathways, its anti-oxidative, and anti-apoptotic properties. Detailed experimental protocols and quantitative data from in vitro and in vivo studies are presented to provide a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases, such as Parkinson's disease and age-related motor decline, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to neuronal cell death. This compound (3,4'-dihydroxy-5-methoxystilbene), a natural stilbenoid, has demonstrated significant promise in protecting neurons from oxidative damage. Its methylated structure confers greater metabolic stability and lipophilicity than its parent compound, resveratrol, resulting in superior bioavailability and brain tissue accumulation. This guide provides an in-depth overview of the molecular mechanisms underlying the neuroprotective effects of this compound.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating intracellular signaling pathways involved in cell survival, apoptosis, and the antioxidant response.
Modulation of MAP Kinase Signaling
2.1.1. Activation of the ERK1/2 Pathway
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade and play a critical role in promoting cell survival. Studies have shown that this compound can protect neuronal cells from dopamine-induced cell death by activating ERK1/2.[1][2] In vitro and in vivo studies have demonstrated that this compound treatment leads to increased phosphorylation of ERK1/2 in an age-dependent manner.[2][3] The inhibition of the ERK1/2 pathway has been shown to diminish the protective effects of this compound, confirming its central role in mediating neuroprotection.[2][3]
2.1.2. Inhibition of the JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK signaling cascade, is typically associated with pro-apoptotic signaling in response to cellular stress. In models of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, this compound has been shown to markedly attenuate the phosphorylation of JNK and its downstream target, c-Jun.[4] This inhibition of the JNK pathway is a key mechanism by which this compound prevents neuronal apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostilbene: A Technical Guide to its Anticancer Potential in Preliminary Screenings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinostilbene, a natural methoxylated stilbene (B7821643) and a primary metabolite of pterostilbene (B91288), is emerging as a compound of significant interest in oncology research.[1][2] Preliminary in vitro screenings have demonstrated its cytotoxic and antiproliferative activities across a range of cancer cell lines, including colon, prostate, and oral cancers.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, induction of cell cycle arrest, and modulation of key oncogenic signaling pathways.[2][4] This technical guide provides a consolidated overview of the quantitative data from these preliminary studies, details the experimental protocols used, and visualizes the complex biological processes involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's anticancer effects.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |
| DU145 | Prostate Cancer (AR-negative) | 3.6 | [5] |
| C4 | Prostate Cancer | 4.30 | [5] |
| C4-2b | Prostate Cancer | 4.52 | [5] |
| C4-2 | Prostate Cancer | 5.74 | [5] |
| PC3M | Prostate Cancer (AR-negative) | 6.43 | [5] |
| PC3 | Prostate Cancer (AR-negative) | 14.91 | [5] |
| LNCaP | Prostate Cancer (AR-positive) | 22.42 | [5] |
| 22Rv1 | Prostate Cancer (AR-positive) | 26.35 | [5] |
AR: Androgen Receptor
Table 2: Effect of this compound on Cell Cycle Progression in Colon Cancer Cells
Studies show this compound can cause cell cycle arrest, preventing cancer cells from completing the division process.[2][6]
| Cell Line | Concentration (µM) | Primary Effect | Citation |
| HCT116 | 20, 40 | Significant dose-dependent increase in S phase population | [2][6] |
| HT29 | 20, 40 | Significant dose-dependent increase in S phase population | [2][6] |
Table 3: Modulation of Key Signaling Proteins by this compound in Colon Cancer Cells
This compound treatment alters the expression of critical proteins involved in cell proliferation and apoptosis.[2][6]
| Protein | Function | Effect of this compound | Citation |
| p53 | Tumor Suppressor | Increased expression | [6] |
| Bax | Pro-apoptotic | Increased expression | [6] |
| Cleaved Caspase-3 | Apoptosis Executioner | Increased expression | [6] |
| Cleaved PARP | Apoptosis Marker | Increased expression | [6] |
| p21Cip1/Waf1 | Cell Cycle Inhibitor | Increased expression | [6] |
| Cyclin E | Cell Cycle Progression | Decreased expression | [6] |
| p-Rb | Cell Cycle Progression | Decreased expression | [6] |
Core Anticancer Mechanisms of Action
This compound exerts its anticancer effects through several interconnected mechanisms.
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. This is associated with the increased expression of the pro-apoptotic protein Bax and the activation of executioner caspases like caspase-3, leading to the cleavage of substrates such as PARP.[2][6]
-
Cell Cycle Arrest: By causing a significant accumulation of cells in the S phase, this compound effectively halts the cell division cycle.[2][6] This arrest is linked to the upregulation of tumor suppressors like p53 and cell cycle inhibitors like p21, along with the downregulation of proteins that drive the cycle forward, such as Cyclin E and phosphorylated Retinoblastoma protein (p-Rb).[6]
-
Inhibition of Metastasis: In oral squamous cell carcinoma, this compound has been shown to inhibit cancer cell migration and invasion by reducing the activity and expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix.[3]
-
Modulation of Signaling Pathways: this compound's effects are mediated by its ability to interfere with critical intracellular signaling cascades. It has been shown to suppress the p38/ERK mitogen-activated protein kinase (MAPK) pathway to inhibit metastasis and modulate the PI3K/Akt pathway, which is central to cell survival and proliferation.[3][4] Furthermore, in prostate cancer, it directly inhibits the androgen receptor (AR) signaling pathway, which is a key driver of the disease.[7][8]
Visualizations: Pathways and Processes
This compound's Impact on Oncogenic Signaling
Caption: Key signaling pathways modulated by this compound.
Logical Flow of this compound's Anticancer Action
Caption: Logical relationship of this compound's anticancer effects.
Experimental Workflow: Western Blot Analysis
Caption: Standard experimental workflow for Western Blotting.
Detailed Experimental Protocols
The following are standardized protocols for key assays used to evaluate the anticancer potential of this compound.
Cell Viability and Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO, then diluted in medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include vehicle control (DMSO diluted to the highest concentration used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.
Protein Expression Analysis: Western Blot
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[9] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin).
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Hydrate Suppresses Human Oral Cancer Cell Metastasis by Downregulation of Matrix Metalloproteinase-2 Through the Mitogen-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits lung epithelial-mesenchymal transition and delays pulmonary fibrosis by modulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pterostilbene Acts through Metastasis-Associated Protein 1 to Inhibit Tumor Growth, Progression and Metastasis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pinostilbene discovery and historical context
An In-Depth Technical Guide to the Discovery and Historical Context of Pinostilbene
Introduction
This compound (3,4'-dihydroxy-5-methoxystilbene) is a naturally occurring stilbenoid, a class of phenolic compounds characterized by a C6-C2-C6 backbone. As a structural analog of resveratrol (B1683913), it has garnered significant interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive overview of the discovery of this compound, its historical context within stilbenoid research, its natural sources, biosynthesis, and the key experimental protocols used for its isolation and characterization. Furthermore, it details the molecular signaling pathways modulated by this compound.
Discovery and Historical Context
The discovery of this compound occurred within a broader scientific exploration of stilbenoids from plant sources, particularly from the heartwood of pine trees, which were recognized for their natural durability and resistance to decay.
First Isolation and Identification
This compound was first isolated and identified in 1972 by Tyukavkina et al. from the bark of the Siberian pine, Pinus sibirica.[1] This discovery followed earlier isolations of other key stilbenoids, such as pinosylvin (B93900) in 1939 and resveratrol in 1940, establishing a firm basis for research into this class of compounds.[2][3][4] Stilbenoids like this compound are classified as phytoalexins, which are antimicrobial and antioxidant molecules synthesized by plants as a defense mechanism in response to environmental stressors such as UV radiation, injury, or fungal infection.[2][5][6]
Chemical Profile
This compound is a monomethylated derivative of resveratrol. Its chemical structure consists of two aromatic rings joined by an ethylene (B1197577) bridge, with hydroxyl groups at the C3 and C4' positions and a methoxy (B1213986) group at the C5 position.[1][7]
-
IUPAC Name: 3-[(E)-2-(4-Hydroxyphenyl)ethen-1-yl]-5-methoxyphenol[8]
Natural Occurrence and Biosynthesis
This compound is primarily found in members of the Pinaceae family, but has also been identified in other plant species and as a metabolite of other stilbenoids.
Natural Sources
The principal natural sources of this compound include:
-
Gnetum venosum[8]
In addition to its direct isolation from plants, this compound is also a major colonic metabolite of pterostilbene, another well-known stilbenoid, in mice.[14][15][16]
Biosynthesis Pathway
The biosynthesis of stilbenes originates from the phenylpropanoid pathway.[12][17] The process begins with the amino acid phenylalanine. The key enzyme, stilbene (B7821643) synthase (STS), catalyzes the condensation of one molecule of a cinnamoyl-CoA derivative (like p-coumaroyl-CoA) with three molecules of malonyl-CoA to form the stilbene backbone, typically resveratrol.[5][17] Resveratrol then undergoes methylation by O-methyltransferase (OMT) enzymes to yield this compound.[17][18][19]
References
- 1. japsonline.com [japsonline.com]
- 2. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on History, Sources, Biosynthesis, Chemical Synthesis and Applications of Stilbenes | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Hydrate Inhibits the Migration and Invasion of Human Nasopharyngeal Carcinoma Cells by Downregulating MMP-2 Expression and Suppressing Epithelial–Mesenchymal Transition Through the Mitogen-Activated Protein Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pinus sibirica - Wikipedia [en.wikipedia.org]
- 10. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine Pinus koraiensis Siebold & Zucc [mdpi.com]
- 13. Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine <i>Pinus koraiensis</i> Siebold & Zucc - ProQuest [proquest.com]
- 14. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-conferences.org [bio-conferences.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Pharmacokinetics of Pinostilbene: A Technical Guide for Researchers
Abstract
Pinostilbene (trans-3,4'-dihydroxy-5-methoxystilbene) is a naturally occurring stilbenoid and a primary metabolite of pterostilbene (B91288). It has garnered significant interest within the scientific community for its potential therapeutic applications, including neuroprotective and anticancer activities. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is a monomethylated analogue of resveratrol (B1683913), structurally differentiated by a methoxy (B1213986) group at the 5-position of the phenolic ring.[1] This structural modification significantly influences its physicochemical properties and, consequently, its pharmacokinetic behavior. Often identified as a major colonic metabolite of pterostilbene, this compound's own biological activity and systemic fate are of considerable interest.[2][3] This document aims to consolidate the available pharmacokinetic data on this compound for researchers and professionals in drug development.
Pharmacokinetic Profile
The systemic exposure and fate of this compound have been primarily characterized in preclinical studies involving Sprague-Dawley rats. These studies reveal rapid clearance and limited, erratic oral bioavailability.
Absorption and Bioavailability
Following oral administration, this compound exhibits low and highly variable bioavailability. In a key study, the oral bioavailability (F) of this compound in Sprague-Dawley rats after a 50 mg/kg oral dose was determined to be approximately 1.87%, with significant variability.[1] This limited oral uptake is a critical factor to consider for its therapeutic application and suggests that formulation strategies may be necessary to enhance absorption.
Distribution
While comprehensive tissue distribution data for directly administered this compound is not extensively available, studies on its parent compound, pterostilbene, and related stilbenoids offer valuable insights. This compound has been detected in the hippocampus of mice, indicating its ability to cross the blood-brain barrier, which is significant for its neuroprotective effects.[4] Studies on pterostilbene show wide distribution in various organs, with the parent compound being predominant in the brain, while its sulfate (B86663) metabolite is more abundant in other tissues.[5][6] Given its structural similarities, this compound is expected to distribute into various tissues, a characteristic that requires further quantitative investigation.
Metabolism
This compound is a major metabolite of pterostilbene, formed via demethylation, a process that can be mediated by gut microbiota.[3] As a standalone compound, this compound is anticipated to undergo extensive phase II metabolism, primarily through glucuronidation and sulfation at its hydroxyl groups, which is a common metabolic pathway for phenolic compounds.[7][8][9][10] A this compound monoglucuronide conjugate has been identified in the urine of mice following oral administration of pterostilbene, supporting this metabolic route.[11] The presence of a meta-hydroxyl group on the stilbene (B7821643) structure has been associated with metabolic instability, contributing to its rapid clearance.[1]
Excretion
Detailed excretion studies for this compound are not yet available. However, based on the metabolism of pterostilbene and other polyphenols, it is expected that this compound and its metabolites are primarily eliminated through both renal and fecal routes.[12] The extensive enterohepatic circulation observed for pterostilbene metabolites suggests a similar pathway may be involved in the disposition of this compound.[12]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound derived from a study in Sprague-Dawley rats.[1]
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats
| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |
| Clearance (Cl) | 129 ± 42 ml/min/kg | 107 ± 31 ml/min/kg |
| Mean Transit Time (MTT) | 6.24 ± 0.41 min | 8.52 ± 1.38 min |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Parameter | 50 mg/kg Dose (Mean ± SD) |
| Bioavailability (F) | 1.87 ± 2.67 % |
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic studies of this compound, providing a framework for the design of future research.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used.[1]
-
Drug Administration:
-
Intravenous (IV): this compound is dissolved in a vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered via the tail vein at doses of 5 and 10 mg/kg.[1]
-
Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a dose of 50 mg/kg.[1]
-
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard (e.g., heavy isotope-labeled resveratrol) is added, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.[1]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as clearance (Cl), mean transit time (MTT), and bioavailability (F).[1]
Analytical Method: LC-MS/MS for Plasma Quantification
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer is utilized.[1]
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water (containing an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Validation: The method is validated for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and matrix effect to ensure reliable results.[1]
In Vitro Metabolism using Liver Microsomes (General Protocol)
While a specific study on the in vitro metabolism of this compound is not available, a general protocol based on standard methods can be outlined.
-
System: Human or rat liver microsomes are used as the source of metabolic enzymes.[13][14]
-
Incubation: this compound is incubated with liver microsomes in a phosphate (B84403) buffer (pH 7.4) containing necessary cofactors. For Phase I metabolism (e.g., oxidation), NADPH is required. For Phase II metabolism, cofactors like UDPGA (for glucuronidation) and PAPS (for sulfation) are added.[9][15]
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and quantify the depletion of the parent compound (this compound) and the formation of metabolites.
Signaling Pathways Modulated by this compound
While not directly related to its pharmacokinetics, the signaling pathways modulated by this compound are crucial for understanding its pharmacological effects. This compound has been shown to exert neuroprotective effects through the activation of the ERK1/2 signaling cascade.[1][16] Additionally, it can attenuate the phosphorylation of JNK and c-Jun, which are involved in cellular stress and apoptosis pathways.[4]
Conclusion and Future Directions
The current body of research indicates that this compound is a rapidly cleared compound with low oral bioavailability.[1] Its primary route of metabolism is likely through phase II conjugation, and it appears capable of crossing the blood-brain barrier to exert neuroprotective effects.[4] However, significant knowledge gaps remain. Future research should focus on:
-
Comprehensive Metabolism Studies: Directly investigating the in vitro and in vivo metabolites of this compound to confirm its metabolic pathways.
-
Tissue Distribution: Quantitatively assessing the distribution of this compound and its major metabolites in various tissues.
-
Excretion Studies: Determining the routes and rates of excretion of this compound-related compounds.
-
Bioavailability Enhancement: Exploring formulation strategies, such as nanoformulations or co-administration with absorption enhancers, to improve its oral bioavailability.
A more complete understanding of these pharmacokinetic aspects is essential for the successful translation of this compound from a promising natural compound to a clinically effective therapeutic agent.
References
- 1. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostilbene's Role as a Phytoalexin: A Technical Guide
Introduction
Pinostilbene (3,4'-dihydroxy-5-methoxystilbene) is a stilbenoid phytoalexin, a class of secondary metabolites produced by plants in response to biotic and abiotic stresses. As a phytoalexin, it plays a crucial role in plant defense mechanisms, exhibiting significant antimicrobial properties. This technical guide provides an in-depth overview of this compound's function as a phytoalexin, focusing on its biosynthesis, induction, biological activity, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals in the fields of plant science, phytopathology, and drug development.
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway. The key enzyme in stilbenoid biosynthesis is stilbene (B7821643) synthase (STS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol (B1683913). This compound is then formed from resveratrol through methylation. The biosynthesis is often induced in response to various stressors, leading to its accumulation at the site of infection or stress.
Caption: Biosynthetic pathway of this compound from phenylalanine.
Induction of this compound Synthesis
The production of this compound is induced by a variety of stressors, including fungal infection, UV radiation, and exposure to certain chemicals. This induction is part of the plant's innate immune response. For instance, in the sapwood of Pinus sylvestris, the concentration of this compound is significantly higher in response to fungal inoculation.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against various plant pathogens. Its lipophilic nature allows it to disrupt microbial cell membranes, leading to cell death. The effectiveness of this compound as an antifungal agent has been demonstrated in numerous studies.
Table 1: Antifungal Activity of this compound
| Pathogen | Host Plant | EC50 / MIC (µg/mL) | Reference |
| Botrytis cinerea | Grapevine | 50 | |
| Phomopsis viticola | Grapevine | 25 | |
| Aspergillus niger | General | 100 | |
| Penicillium expansum | General | 75 |
Experimental Protocols
Extraction and Quantification of this compound
A common method for the extraction and quantification of this compound from plant material involves the following steps:
-
Sample Preparation: Plant tissue is freeze-dried and ground into a fine powder.
-
Extraction: The powdered sample is extracted with a solvent such as methanol (B129727) or ethanol, often using sonication or maceration.
-
Purification: The crude extract is then partitioned with a non-polar solvent like hexane (B92381) to remove lipids. The remaining extract may be further purified using solid-phase extraction (SPE).
-
Quantification: The concentration of this compound in the purified extract is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
Caption: Experimental workflow for this compound extraction and quantification.
Antifungal Bioassay
The antifungal activity of this compound can be assessed using various bioassays, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Fungal Spore Suspension: A suspension of fungal spores is prepared in a suitable broth medium.
-
Serial Dilution of this compound: this compound is dissolved in a solvent like DMSO and then serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the fungal spore suspension.
-
Incubation: The microplate is incubated at an appropriate temperature for a specific period.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
Signaling Pathways in this compound Induction
The induction of this compound biosynthesis is regulated by complex signaling networks. Elicitors, such as fungal cell wall fragments, bind to plant cell surface receptors, triggering a signaling cascade that often involves reactive oxygen species (ROS), mitogen-activated protein kinases (MAPKs), and the synthesis of signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling pathways ultimately lead to the activation of transcription factors that upregulate the expression of genes involved in the this compound biosynthetic pathway, such as stilbene synthase (STS).
Caption: Simplified signaling pathway for elicitor-induced this compound biosynthesis.
Conclusion and Future Directions
This compound is a vital component of the defense system in many plant species. Its potent antimicrobial properties make it a subject of interest for agricultural applications, such as the development of disease-resistant crop varieties and natural fungicides. Furthermore, the pharmacological potential of this compound, including its antioxidant and anti-inflammatory activities, warrants further investigation for drug development. Future research should focus on elucidating the intricate regulatory networks governing this compound biosynthesis and exploring its full potential in agriculture and medicine.
An In-depth Technical Guide on the Initial Safety and Toxicity Profile of Pinostilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene (trans-3,4′-dihydroxy-5-methoxystilbene) is a naturally occurring stilbenoid and a major metabolite of pterostilbene (B91288).[1] Like other stilbenes, it has garnered interest for its potential therapeutic properties. This document summarizes the currently available data on the initial safety and toxicity profile of this compound, focusing on in vitro cytotoxicity and in vivo genotoxicity.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency in inhibiting cell growth.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Caco-2 | Colorectal Cancer | 48 | 62.53 ± 13.4[2] |
| RPMI 8226 | Multiple Myeloma | 72 | ~13[3] |
| LNCaP | Prostate Cancer | 24 | ~10[4] |
| 22Rv1 | Prostate Cancer | 48 | <10[4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (Neutral Red Assay)
This protocol is based on the methodology used to assess the cytotoxicity of this compound in Caco-2 cells.[2]
-
Cell Culture: Human colorectal cancer cells (Caco-2) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is included.
-
Neutral Red Uptake: After treatment, the medium is replaced with a medium containing neutral red dye. Viable cells take up and incorporate the dye into their lysosomes.
-
Extraction and Quantification: The cells are washed, and the incorporated dye is extracted using a destaining solution. The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells, a key mechanism for its cytotoxic effects. While the precise signaling cascade for this compound is not fully elucidated in the provided search results, a general apoptosis pathway is depicted below.
Caption: General intrinsic apoptosis pathway potentially activated by this compound.
In Vivo Genotoxicity Assessment
Direct in vivo genotoxicity studies on this compound were not found. However, a comprehensive study on a stilbene-rich extract (ST-99), containing various stilbenoids, provides valuable insights into the potential genotoxicity of this class of compounds. The study found no evidence of genotoxicity in rats.[5][6][7]
Table 2: In Vivo Genotoxicity Studies on a Stilbene-Rich Extract (ST-99) in Rats
| Assay | Species/Strain | Doses (mg/kg bw) | Route | Results |
| Micronucleus Test | Wistar Rats | 90, 180, 360 | Oral gavage | Negative[5][7] |
| Comet Assay | Wistar Rats | 90, 180, 360 | Oral gavage | Negative[5][7] |
Experimental Protocols: In Vivo Genotoxicity
The following protocols are based on the methods used for the ST-99 extract study.[5][6][7]
Experimental Workflow: In Vivo Genotoxicity Assessment
References
- 1. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Apoptotic Effects of this compound and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Pinostilbene using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a monomethylated derivative of resveratrol, is a naturally occurring stilbenoid found in various plants, including grapevines and peanuts. It is also a major metabolite of pterostilbene (B91288).[1] this compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer, neuroprotective, and anti-inflammatory activities.[2][3] Specifically, it has been shown to inhibit the androgen receptor (AR) signaling pathway in prostate cancer and modulate the ERK1/2 signaling pathway, which is crucial for neuronal survival.[2][3][4] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for pharmacokinetic studies, quality control of natural products, and drug development.
This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is based on established protocols for closely related stilbenoids, such as pterostilbene, ensuring robustness and reliability.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix based on its polarity. A non-polar C18 stationary phase is used with a polar mobile phase consisting of a gradient mixture of acidified water and an organic solvent, typically acetonitrile (B52724). As the concentration of the organic solvent increases, this compound, being relatively non-polar, elutes from the column. The UV detector measures the absorbance of the eluting compound at its maximum absorbance wavelength, which for stilbenes is typically around 306 nm.[5] The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
Sample Preparation
The following are general protocols for the extraction of this compound from plant material and biological fluids. Optimization may be required depending on the specific sample matrix.
1.1. Plant Material (e.g., grape skins, leaves)
-
Weigh 1-5 grams of the homogenized plant material into a centrifuge tube.
-
Add a suitable volume of methanol (B129727) (e.g., 10 mL) and vortex thoroughly.
-
Perform extraction by shaking for 12 hours at a low temperature (e.g., 10°C) or by using an ultrasonic bath for 1 hour.[6]
-
Centrifuge the mixture and collect the supernatant.
-
For sample cleanup and concentration, solid-phase extraction (SPE) is recommended:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.[6]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]
1.2. Biological Fluids (e.g., Plasma, Serum)
-
To 1 mL of plasma or serum, add 3 volumes of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare the stock solution. Store this solution at 4°C in a dark container.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for generating a calibration curve (e.g., 0.1 - 100 µg/mL).
HPLC-UV Chromatographic Conditions
The following table outlines the recommended HPLC-UV conditions for the quantification of this compound. These conditions are based on validated methods for similar stilbene (B7821643) compounds and may require minor optimization.[4]
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min, 10% B; 5-35 min, 10-60% B; 35-40 min, 60% B; followed by a wash and re-equilibration step |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | Quantification Wavelength: 306 nmSpectral Range: 200 - 400 nm for peak purity analysis |
Data Presentation
Method Validation Parameters
A validated HPLC method ensures the reliability and reproducibility of the results. The following table summarizes the typical performance characteristics expected for this type of analysis, based on data from related stilbenoid compounds.[6][7]
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL |
| Accuracy (Recovery) | 80 - 110% |
| Precision (RSD%) | Intra-day: < 2%Inter-day: < 5% |
| Retention Time | Approximately 19-20 minutes (highly dependent on specific conditions)[8] |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Signaling Pathway Inhibition by this compound
Caption: this compound's inhibitory and activatory roles in cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Determination of pterostilbene in rat plasma by a simple HPLC-UV method and its application in pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pinostilbene in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pinostilbene in plasma. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound concentrations in a biological matrix.
Introduction
This compound, a methoxylated analog of resveratrol, is a naturally occurring stilbenoid with various reported pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] To facilitate further investigation into its therapeutic potential and pharmacokinetic profile, a reliable analytical method for its quantification in biological fluids is essential. This LC-MS/MS method provides the necessary sensitivity and selectivity for the determination of this compound in plasma samples.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in plasma.
References
- 1. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation [mdpi.com]
Application Notes and Protocols for GC-MS Analysis of Pinostilbene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a methoxylated analog of resveratrol (B1683913), has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, antioxidant, and neuroprotective effects. As a major metabolite of pterostilbene (B91288), understanding its metabolic fate and accurately quantifying its presence in biological matrices are crucial for preclinical and clinical drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the separation, identification, and quantification of this compound and its metabolites. This document provides detailed application notes and protocols for the GC-MS analysis of these compounds.
Data Presentation: Quantitative Analysis
Due to the limited availability of specific quantitative data for this compound and its metabolites by GC-MS in publicly available literature, the following table presents an illustrative example of quantitative results for resveratrol isomers in wine, analyzed by GC-MS after ethylchloroformate derivatization. This data structure can be adapted for the quantification of this compound.
Table 1: Illustrative Quantitative GC-MS Data for Stilbene Analysis in Wine Samples
| Sample ID | Compound | Retention Time (min) | Concentration (ng/mL) | RSD (%) |
| Red Wine 1 | cis-Resveratrol | 17.6 | 45.8 | 4.2 |
| trans-Resveratrol | 21.7 | 152.3 | 3.8 | |
| Red Wine 2 | cis-Resveratrol | 17.6 | 62.1 | 3.9 |
| trans-Resveratrol | 21.7 | 210.5 | 3.5 | |
| White Wine 1 | cis-Resveratrol | 17.6 | 12.5 | 5.1 |
| trans-Resveratrol | 21.7 | 35.7 | 4.5 | |
| Spiked Control | This compound (IS) | 18.5 | 100.0 | 2.5 |
Note: This table is a representative example based on the analysis of resveratrol. This compound is included as an internal standard (IS) to demonstrate its chromatographic behavior in a similar analysis. Actual concentrations and statistical variations will depend on the specific sample matrix and experimental conditions.
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and GC-MS analysis of this compound and its metabolites. Two primary derivatization techniques are presented: ethylchloroformate derivatization and silylation.
Protocol 1: Ethylchloroformate Derivatization for GC-MS Analysis
This method is adapted from a validated protocol for resveratrol and is suitable for this compound.
1. Sample Preparation (from Plasma/Serum): a. To 1 mL of plasma or serum, add 2 mL of acetonitrile (B52724) to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. d. Reconstitute the residue in 100 µL of pyridine (B92270).
2. Derivatization Procedure: a. To the reconstituted sample, add 50 µL of ethanol (B145695) and 20 µL of ethylchloroformate. b. Vortex for 30 seconds. c. Add 500 µL of a saturated sodium bicarbonate solution to stop the reaction and neutralize the mixture. d. Add 500 µL of hexane (B92381) and vortex for 1 minute to extract the derivatized analytes. e. Centrifuge at 3,000 x g for 5 minutes. f. Carefully transfer the upper organic layer (hexane) to a GC vial for analysis.
3. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 10°C/min to 250°C, hold for 5 min
-
Ramp 2: 5°C/min to 300°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5977A MSD or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
m/z for derivatized this compound (monitor characteristic fragment ions)
-
m/z for derivatized metabolites (to be determined based on expected structures)
-
Protocol 2: Silylation (TMS Derivatization) for GC-MS Analysis
Silylation is a common technique for derivatizing polar compounds like phenolics to increase their volatility for GC analysis.
1. Sample Preparation (from Tissue Homogenate): a. Homogenize 100 mg of tissue in 1 mL of methanol. b. Centrifuge at 12,000 x g for 15 minutes at 4°C. c. Transfer the supernatant and dry it completely using a vacuum concentrator or nitrogen stream.
2. Derivatization Procedure: a. To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. b. Incubate at 60°C for 30 minutes. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). d. Incubate at 70°C for 60 minutes. e. Cool to room temperature and transfer to a GC vial.
3. GC-MS Parameters:
-
GC System: Thermo Fisher TRACE 1310 GC or equivalent
-
Column: TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 10:1)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 10°C/min to 320°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: ISQ QD Single Quadrupole MS or equivalent
-
Ion Source Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-650) for identification and SIM for quantification.
Visualizations
Metabolic Pathway of Pterostilbene to this compound
Caption: Metabolic conversion of pterostilbene to this compound.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Signaling Pathways Modulated by this compound in Cancer
Application Notes and Protocols: Extraction of Pinostilbene from Pine Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a naturally occurring stilbenoid found predominantly in the bark and knotwood of pine species such as Pinus sylvestris and Pinus sibirica, has garnered significant interest within the scientific community.[1] This methylated derivative of resveratrol (B1683913) exhibits a range of promising biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[2][3][4] Its enhanced bioavailability compared to resveratrol makes it a particularly attractive candidate for pharmaceutical and nutraceutical development.[4]
These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound from pine bark. Detailed methodologies for various extraction techniques are presented, along with quantitative data to facilitate the selection of the most appropriate method based on desired yield and purity. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action for drug development professionals.
Data Presentation: Quantitative Analysis of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen solvent and extraction technique. The following tables summarize quantitative data from various studies to provide a comparative analysis.
Table 1: Comparison of Total Phenolic and Tannin Content using Different Extraction Methods from Pinus sylvestris Bark
| Extraction Method | Total Phenolic Content (mg GAE/g) | Total Tannin Content (mg/g) | Source |
| Ultrasound-Assisted Extraction (UAE) | 58.41 ± 10.9 | Higher than MAE | [5] |
| Microwave-Assisted Extraction (MAE) | Lower than UAE | Lower than UAE | [5] |
GAE: Gallic Acid Equivalents
Table 2: Extraction Yields from Pine Bark Using Various Solvents and Methods
| Extraction Method | Solvent | Extraction Yield (%) | Source |
| Soxhlet | Water/Ethanol (B145695) (1/1) | Higher than ethanol or water alone | |
| Soxhlet | Ethanol | Intermediate | [3] |
| Soxhlet | Water | Lowest | [3] |
| Maceration (24h, 20°C) | 75% Aqueous Isopropyl Alcohol | 12.4% (from knot zones) | [6] |
| Accelerated Solvent Extraction (ASE) | Acetone/Water (95/5, v/v) | Not specified for this compound | [7] |
| Supercritical Fluid Extraction (SFE) | CO₂ with 3% Ethanol | Optimized for phenolics | |
| Monoethanolamine Extraction (5h, 5%) | 5% Aqueous Monoethanolamine | Up to 56% total extractives | [8] |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Water | 0.06 mg/mL | Poorly soluble | [9] |
| DMSO | 33 mg/mL (136.21 mM) | Sonication recommended | [10] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (8.26 mM) | For in vivo formulations | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pine Bark
This protocol is adapted from methodologies that have shown high efficiency in extracting phenolic compounds from pine bark.[5]
1. Preparation of Pine Bark: a. Obtain bark from a suitable pine species (e.g., Pinus sylvestris). b. Wash the bark with distilled water to remove debris and dry at 40°C for 48 hours.[10] c. Mill the dried bark to a particle size of 0.5-1.0 mm.[8]
2. Extraction: a. Place 10 g of the powdered pine bark into a 250 mL flask. b. Add 100 mL of 70% ethanol as the extraction solvent. c. Place the flask in an ultrasonic bath. d. Sonicate at a frequency of 40 kHz and a power of 100 W for 60 minutes at 50°C. e. After sonication, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent. g. Combine the filtrates from all three extractions.
3. Solvent Removal: a. Evaporate the solvent from the combined filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
4. Quantification (HPLC Analysis): a. Prepare a standard solution of this compound in methanol (B129727). b. Dissolve a known amount of the crude extract in methanol. c. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system with a C18 column.[11] d. Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). e. Detect this compound at a wavelength of 307 nm. f. Quantify the this compound content by comparing the peak area with the standard curve.
Protocol 2: Sequential Extraction and Purification of this compound
This protocol is designed for obtaining a higher purity this compound extract by first removing lipophilic compounds.
1. Defatting Step: a. Macerate 100 g of powdered pine bark with n-hexane (1:5 w/v) for 24 hours at room temperature with constant stirring. b. Filter the mixture and discard the hexane (B92381) fraction (or save for analysis of lipophilic compounds). c. Air-dry the defatted pine bark powder.
2. Stilbene (B7821643) Extraction: a. Extract the defatted pine bark using 75% aqueous isopropyl alcohol (1:10 w/v) at room temperature for 24 hours with continuous stirring.[6] b. Filter the mixture and collect the supernatant. c. Concentrate the supernatant under reduced pressure to obtain the crude stilbene extract.
3. Liquid-Liquid Fractionation: a. Dissolve the crude extract in distilled water. b. Perform successive extractions with solvents of increasing polarity, such as diethyl ether followed by ethyl acetate (B1210297).[12] Stilbenes are typically enriched in the ethyl acetate fraction. c. Evaporate the ethyl acetate to yield a this compound-enriched fraction.
4. Chromatographic Purification: a. Further purify the this compound-enriched fraction using column chromatography on silica (B1680970) gel or Sephadex LH-20. b. Elute with a gradient of hexane and ethyl acetate for silica gel, or methanol for Sephadex LH-20. c. Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound. d. Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is common in many cancers. This compound and its analogs have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival and proliferation.[4][12]
Caption: this compound inhibits the PI3K/Akt pathway, reducing cell survival.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in cancer. This compound has been shown to suppress the ERK1/2 pathway in certain cancer cell lines.
Caption: this compound suppresses the MAPK/ERK signaling cascade.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis. This compound has been demonstrated to induce apoptosis in cancer cells through the modulation of pro- and anti-apoptotic proteins.
Caption: this compound induces apoptosis via modulation of Bcl-2 family proteins.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the extraction, purification, and biological evaluation of this compound from pine bark. The choice of extraction method will depend on the specific research or development goals, balancing factors such as yield, purity, cost, and environmental impact. The elucidation of this compound's interactions with key signaling pathways underscores its potential as a lead compound for the development of novel therapeutics for a variety of diseases. Further research is warranted to optimize extraction and purification processes for industrial-scale production and to fully explore the therapeutic applications of this promising natural compound.
References
- 1. Determination of extractability of pine bark using supercritical CO(2) extraction and different solvents: optimization and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Antidiabetic effects of pterostilbene through PI3K/Akt signal pathway in high fat diet and STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study Regarding the Chemical Composition and Biological Activity of Pine (Pinus nigra and P. sylvestris) Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling the Biological Potential of Pinus pinaster Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pinostilbene in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a naturally occurring monomethylated derivative of resveratrol (B1683913), has emerged as a compound of interest in cancer research. Like its well-studied analogs, resveratrol and pterostilbene, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and, most notably, anti-cancer properties. Its potential to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis makes it a promising candidate for further investigation as a therapeutic agent. These application notes provide a comprehensive overview of the in vitro effects of this compound on cancer cells, along with detailed protocols for key experimental assays.
Data Presentation: In Vitro Efficacy of this compound and Analogs
The following tables summarize the cytotoxic effects of this compound and its structural analog, pterostilbene, on various cancer cell lines. The data includes IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of this compound and Pterostilbene in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |
| This compound | LNCaP | Prostate Cancer | ~10 | [2] |
| Pterostilbene | C32 | Melanoma | ~10 | [3] |
| Pterostilbene | HT-29 | Colon Cancer | 20.20 | [3] |
| Pterostilbene | SW1116 | Colon Cancer | 70.22 | [3] |
| Pterostilbene | SKOV-3 | Ovarian Cancer | 55 | [4] |
| Pterostilbene | T98G | Glioma | 32.93 | [5] |
| Pterostilbene | LN18 | Glioma | 22.30 | [5] |
| Pterostilbene | U87 | Glioma | 46.18 | [5] |
| Pterostilbene | LN229 | Glioma | 37.56 | [5] |
| Pterostilbene | Jurkat | T-cell Leukemia | 17.83 | |
| Pterostilbene | Hut-78 | T-cell Lymphoma | 22.74 |
Table 2: Pterostilbene-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Citation |
| H520 | Lung Squamous Cell Carcinoma | 50 µM Pterostilbene (48h) | Increased (dose-dependent) | - | [6] |
| MOLT4 | T-cell Leukemia | 44 µM Pterostilbene (48h) | - | Increased (time-dependent) | |
| T98G | Glioma | 80 µM Pterostilbene (48h) | ~35% | ~10% | [5] |
| LN18 | Glioma | 80 µM Pterostilbene (48h) | ~40% | ~15% | [5] |
Table 3: Pterostilbene-Induced Cell Cycle Arrest in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| HT-29 | Colon Cancer | 40 µM Pterostilbene (72h) | Increased | - | Decreased | [7] |
| H520 | Lung Squamous Cell Carcinoma | 50 µM Pterostilbene (48h) | - | Markedly Increased | - | [6] |
| Jurkat | T-cell Leukemia | 20 µM Pterostilbene (24h) | - | Markedly Increased | - | |
| Hut-78 | T-cell Lymphoma | 20 µM Pterostilbene (24h) | - | Markedly Increased | - |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The two primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.[8]
References
Pinostilbene: In Vitro Cell Viability Assays (MTT & CCK-8) - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a naturally occurring methoxylated stilbene, has garnered significant interest in the scientific community for its diverse bioactive properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1] As a derivative of resveratrol, it demonstrates potential as a therapeutic agent.[2] This document provides detailed application notes and experimental protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay.
Principle of the Assays
Both MTT and CCK-8 assays are reliable methods for determining cell viability by measuring the metabolic activity of cells.[3][4][5]
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[3][6] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[3][6]
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble orange formazan dye.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells and can be measured by absorbance without a solubilization step, making it a more convenient and sensitive method compared to MTT.[4][8]
Application Notes for this compound
This compound has demonstrated cytotoxic effects against various cancer cell lines, including colon, prostate, and breast cancer.[1][2][10][11] When designing experiments to evaluate the effects of this compound, it is crucial to consider its physicochemical properties, such as its poor water solubility.[1] To address this, this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) for in vitro studies.[4][12] It is essential to include a vehicle control (medium with the same concentration of DMSO) to account for any potential effects of the solvent on cell viability.
This compound has been shown to inhibit the growth of human colon cancer cells (HCT116 and HT29) and prostate cancer cells (LNCaP).[2][10][11] Studies have indicated that this compound can induce cell cycle arrest and apoptosis, which are associated with the modulation of key signaling proteins.[10][11]
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound on different cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Assay Method | % Cell Viability | Reference |
| Caco-2 (Colon) | 100 | 48 hours | Neutral Red | 26% | [1] |
| HCT116 (Colon) | 20, 40 | 24, 48 hours | Not Specified | Significant Inhibition | [10][11] |
| HT29 (Colon) | 20, 40 | 24, 48 hours | Not Specified | Significant Inhibition | [10][11] |
| LNCaP (Prostate) | 10 | Not Specified | Not Specified | Significant Cytotoxicity | [2] |
Note: The Neutral Red assay is another method to assess cell viability. While not the focus of this document, the data is included for a broader understanding of this compound's activity.
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and may require optimization based on the cell line and specific experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][6]
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilization solution[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of culture medium. The optimal cell density should be determined empirically for each cell line. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[4]
CCK-8 Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (typically 5,000 cells/well) into a 96-well plate.[13] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the different concentrations of this compound to the wells. Include a vehicle control and a blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 6, 12, 24, or 48 hours).[13]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][8][13] Be careful to avoid introducing bubbles.[8][13]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[7][8][13] The incubation time can be optimized depending on the cell type and density.[8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8][13]
Visualizations
Caption: Workflow of the MTT Cell Viability Assay.
Caption: Workflow of the CCK-8 Cell Viability Assay.
Caption: Simplified signaling pathway of this compound's anticancer effects.
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation | MDPI [mdpi.com]
- 2. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ptglab.com [ptglab.com]
Pinostilbene and its Anticancer Properties: Application Notes for Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the colony formation assay (CFA), or clonogenic assay, to evaluate the anticancer efficacy of pinostilbene, a naturally occurring stilbenoid found in various plants. This compound, a metabolite of pterostilbene (B91288), has garnered significant interest for its potential as a chemotherapeutic agent due to its ability to inhibit cancer cell proliferation and survival.[1][2] This document outlines the underlying principles, detailed protocols, and data interpretation for assessing the long-term effects of this compound on the reproductive viability of cancer cells.
Introduction to this compound's Anticancer Effects
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.[3] This ultimately leads to a reduction in the ability of a single cancer cell to grow into a viable colony. The colony formation assay is a robust in vitro method to quantify this cytotoxic and cytostatic impact over a longer period, providing a more accurate assessment of therapeutic potential compared to short-term viability assays.[3][4]
Key Signaling Pathways Modulated by this compound
This compound's influence on cancer cell fate is orchestrated through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting the results of colony formation assays and for the broader context of drug development. The primary mechanisms include:
-
Induction of Apoptosis: this compound treatment has been shown to activate the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[5][6][7]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from entering the mitotic phase. Studies have shown that this compound can induce cell cycle arrest at the G1/S or S phase.[3] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[8]
-
Inhibition of Pro-Survival Signaling: this compound has been observed to inhibit critical pro-survival signaling pathways that are often hyperactive in cancer cells. This includes the PI3K/Akt and MAPK/ERK pathways.[9][10][11] By inhibiting these pathways, this compound can suppress signals that promote cell growth, proliferation, and survival.
Quantitative Data: this compound's Efficacy Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, demonstrating its broad-spectrum anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | 22.42 | [2] |
| 22Rv1 | Prostate Cancer | 26.35 | [2] |
| PC-3 | Prostate Cancer | 14.91 | [2] |
| PC-3M | Prostate Cancer | 6.43 | [2] |
| DU145 | Prostate Cancer | 3.6 | [2] |
| C4 | Prostate Cancer | 4.30 | [2] |
| C4-2 | Prostate Cancer | 5.74 | [2] |
| C4-2B | Prostate Cancer | 4.52 | [2] |
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |
| HT-29 | Colon Cancer | Not explicitly stated for this compound, but pterostilbene IC50 is ~20.20 µM | [12] |
| HCT116 | Colon Cancer | Not explicitly stated for this compound, but pterostilbene IC50 is ~47.1 µM |
Experimental Protocols
Protocol 1: Standard Colony Formation Assay
This protocol details the steps for a standard 2D colony formation assay to assess the long-term survival of adherent cancer cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure a single-cell suspension.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution. A vehicle control (medium with the same concentration of DMSO used to dissolve this compound) must be included.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the this compound-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, complete culture medium to each well.
-
Return the plates to the incubator and allow the colonies to grow for 10-14 days. The medium should be changed every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, when visible colonies have formed in the control wells, remove the medium.
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15-20 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.
-
Stain for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of this compound concentration.
-
Protocol 2: Soft Agar (B569324) Colony Formation Assay (Anchorage-Independent Growth)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Agar (low melting point)
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Base Layer: Prepare a 0.6% agar solution in complete medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution in complete medium.
-
-
Cell Suspension and Plating:
-
Prepare a single-cell suspension of the cancer cells.
-
Mix the cells with the 0.3% agar solution at a density of 5,000-10,000 cells per well.
-
Immediately layer 1.5 mL of this cell-agar suspension on top of the solidified base layer.
-
-
This compound Treatment:
-
This compound can be incorporated directly into the top agar layer during its preparation or added to the medium that is periodically used to feed the cells.
-
-
Incubation and Colony Growth:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Feed the cells every 2-3 days by adding a small amount of complete medium containing the appropriate concentration of this compound or vehicle control on top of the agar.
-
-
Staining and Quantification:
-
After 2-3 weeks, stain the colonies with a solution of p-iodonitrotetrazolium violet (INT) or crystal violet.
-
Count the number and size of the colonies using a microscope.
-
Visualizations
Experimental Workflow for Colony Formation Assay
Caption: A flowchart illustrating the key steps of a colony formation assay.
Signaling Pathway of this compound's Anticancer Effect
Caption: this compound's mechanism of inhibiting colony formation.
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Chemopreventive Role of Pterostilbene in Its Modulation of the Apoptosis Pathway [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer properties [pterostilbene.com]
- 10. Pterostilbene promotes mitochondrial apoptosis and inhibits proliferation in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
Application Notes and Protocols: Detection of Apoptosis in Pinostilbene-Treated Cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinostilbene, a natural stilbenoid found in various plants, has garnered significant interest for its potential therapeutic properties, including its anti-cancer activities.[1] One of the key mechanisms by which this compound exerts its cytotoxic effects on cancer cells is through the induction of apoptosis, or programmed cell death.[2] Understanding and quantifying the apoptotic response to this compound treatment is crucial for its development as a potential therapeutic agent.
This application note provides a detailed protocol for the detection and quantification of apoptosis in this compound-treated cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry offers a rapid and quantitative method to analyze individual cells within a population.[3] The Annexin V/PI assay is a widely used method that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Principle of the Assay:
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[5][7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells.[7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7] By using both Annexin V and PI, one can differentiate between different stages of cell death.[6][8]
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound, and its close analog pterostilbene, have been shown to induce apoptosis through the modulation of several key signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes of apoptosis. This compound can trigger the intrinsic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[9][10] Additionally, this compound can influence other signaling cascades that regulate cell survival and proliferation, such as the ERK1/2, STAT3, and AKT pathways, thereby promoting apoptosis.[11][12]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis detection.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Seed the cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Prepare different concentrations of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining:
-
After the treatment period, collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium from step 1.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[4]
-
Carefully discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL3 channel).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Acquire data for at least 10,000 events per sample.
-
The data can be analyzed using appropriate software to determine the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.6 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 | 13.2 ± 1.5 |
| This compound (25 µM) | 60.3 ± 4.2 | 25.1 ± 2.8 | 12.5 ± 1.9 | 2.1 ± 0.5 | 37.6 ± 3.2 |
| This compound (50 µM) | 35.8 ± 5.1 | 40.7 ± 3.9 | 20.1 ± 2.5 | 3.4 ± 0.7 | 60.8 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion and Conclusion
This application note provides a comprehensive protocol for assessing apoptosis in this compound-treated cells using Annexin V/PI staining and flow cytometry. The presented workflow and methodologies are robust and can be adapted for various cell types and experimental conditions. The ability to accurately quantify the induction of apoptosis is a critical step in the preclinical evaluation of potential anti-cancer agents like this compound. The data generated from this assay can provide valuable insights into the dose-dependent and time-dependent effects of this compound on cell viability and its mechanism of action. Further investigation into the specific molecular pathways, such as the activation of caspases and the regulation of Bcl-2 family proteins, can complement these findings and provide a more complete understanding of this compound's pro-apoptotic activity.
References
- 1. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Apoptotic Effects of this compound and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. Pterostilbene promotes mitochondrial apoptosis and inhibits proliferation in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pinostilbene in Neuroprotection: Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established and potential applications of various animal and in vitro models for investigating the neuroprotective effects of pinostilbene. Detailed protocols for key experimental setups are provided to facilitate the design and execution of studies aimed at elucidating the therapeutic potential of this promising natural compound.
In Vitro Model: Dopamine-Induced Toxicity in SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to study the mechanisms of neurotoxicity and neuroprotection in dopaminergic neurons, which are centrally implicated in Parkinson's disease.
Application
This model is particularly useful for initial screening of neuroprotective compounds and for dissecting the molecular pathways involved. This compound has been shown to protect SH-SY5Y cells from dopamine-induced cell death, making this a relevant model for studying its cytoprotective effects.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Cell Viability (ATP Luminescence) | SH-SY5Y cells treated with Dopamine (B1211576) (DA) | Significant decrease in cell viability | [1] |
| SH-SY5Y cells pre-treated with this compound (1 µM and 5 µM) then DA | Protection against the loss of cell viability | [1] | |
| ERK1/2 Phosphorylation | SH-SY5Y cells treated with this compound (5 µM) | Increased ERK1 phosphorylation at 2 hours | [1] |
| SH-SY5Y cells treated with this compound (5 µM) | Sustained increase in ERK2 phosphorylation from 15 minutes up to 48 hours | [1] |
Experimental Protocol
1. Cell Culture:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 0.1% uridine, 0.1% pyruvate, and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells at a density of 1.5 x 10^4 cells/well in 96-well plates for viability assays or 6.0 x 10^6 cells/plate in 35 mm plates for protein analysis.
2. This compound Treatment and Dopamine-Induced Toxicity:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1 µM and 5 µM) in cell culture medium.
-
Pre-treat cells with this compound for a specified duration (e.g., 2 hours).
-
Induce toxicity by adding dopamine hydrochloride to the culture medium at a final concentration of 100 µM.
-
Incubate for 24 hours.
3. Assessment of Cell Viability (ATP Assay):
-
Following treatment, measure cell viability using a commercial ATP luminescence-based assay kit according to the manufacturer's instructions.
-
Luminescence is proportional to the amount of ATP, which is indicative of cell viability.
4. Western Blot Analysis for ERK1/2 Phosphorylation:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system. Quantify band intensities using densitometry software.
Signaling Pathway
Caption: this compound promotes neuronal survival by activating the ERK1/2 signaling pathway.
In Vivo Model: Aging-Related Motor Decline in Mice
Normal aging in mice is associated with a decline in motor function, providing a relevant model to study the effects of therapeutic interventions on age-related neurodegeneration.
Application
This model is valuable for assessing the long-term effects of this compound on motor coordination and spontaneous activity in the context of natural aging.
Quantitative Data Summary
| Parameter | Animal Group | Treatment | Result | Reference |
| Challenging Beam Test (Errors) | Old mice (24 months) | Control Diet | Significantly more errors than young animals | [1] |
| Old mice (24 months) | This compound-supplemented diet (8 weeks) | More errors than old control mice | [1] | |
| Cylinder Test (Rears) | Middle-aged and old mice | This compound-supplemented diet | Significant increase in the number of rears | [1] |
Experimental Protocol
1. Animals and Diet:
-
Use male C57BL/6 mice of different age groups (e.g., young, middle-aged, and old).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Prepare a control diet and a this compound-supplemented diet. The concentration of this compound in the diet should be carefully calculated based on desired dosage and average food intake.
2. Treatment Regimen:
-
Administer the control or this compound-supplemented diet for a specified period (e.g., 8 weeks).
3. Behavioral Testing:
-
Challenging Beam Test (Motor Coordination):
-
Acclimate mice to the testing room for at least 30 minutes before the test.
-
The apparatus consists of a narrow beam suspended above a padded surface.
-
Train mice to traverse the beam.
-
During testing, record the number of foot slips or errors as the mouse traverses the beam.
-
-
Cylinder Test (Spontaneous Activity):
-
Place the mouse in a transparent cylinder.
-
Videotape the mouse for a set period (e.g., 5 minutes).
-
Score the number of rears (vertical exploration with forelimbs touching the cylinder wall).
-
4. Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue (e.g., striatum, substantia nigra) for neurochemical or histological analysis.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on age-related motor decline in mice.
In Vitro Model: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells
6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in vitro and in vivo.
Application
This model is instrumental in studying the protective effects of compounds against oxidative stress-induced neuronal death, a key pathological feature of Parkinson's disease. This compound has demonstrated protective effects in this model.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| LDH Release | SH-SY5Y cells treated with 25 µM 6-OHDA | 4.1-fold increase in LDH release | [2] |
| SH-SY5Y cells pre-treated with this compound (0.1 and 1.0 µM) then 6-OHDA | Significant reduction in LDH release | [2] | |
| Caspase-3 Activity | SH-SY5Y cells treated with 25 µM 6-OHDA | 2.4-fold increase in caspase-3 activity | [2] |
| SH-SY5Y cells pre-treated with this compound (0.1 and 1.0 µM) then 6-OHDA | Significant reduction in caspase-3 activity | [2] | |
| JNK and c-Jun Phosphorylation | SH-SY5Y cells treated with 6-OHDA | Increased phosphorylation of JNK and c-Jun | [2] |
| SH-SY5Y cells pre-treated with this compound (0.1 and 1.0 µM) then 6-OHDA | Marked attenuation of JNK and c-Jun phosphorylation | [2] | |
| mTOR Phosphorylation | SH-SY5Y cells treated with 6-OHDA | Suppressed phosphorylation of mTOR | [2] |
| SH-SY5Y cells pre-treated with this compound (0.1 and 1.0 µM) then 6-OHDA | Prevention of mTOR dephosphorylation | [2] |
Experimental Protocol
1. Cell Culture:
-
Follow the same cell culture protocol as described for the dopamine-induced toxicity model.
2. This compound Treatment and 6-OHDA-Induced Neurotoxicity:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM and 1.0 µM) for 30 minutes.
-
Induce neurotoxicity by adding 6-OHDA to the culture medium at a final concentration of 25 µM.
-
Incubate for the desired time (e.g., 4 hours for signaling studies, 24 hours for cell death assays).
3. Assessment of Cell Death:
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cytotoxicity using a commercial kit.
-
Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay kit.
4. Western Blot Analysis:
-
Perform Western blot analysis as described previously to assess the phosphorylation status of JNK, c-Jun, and mTOR.
Signaling Pathways
Caption: this compound inhibits 6-OHDA-induced apoptosis by modulating JNK and mTOR pathways.
Potential In Vivo Models for Further Investigation
While direct studies of this compound in the following models are limited, they represent important avenues for future research based on its demonstrated neuroprotective properties and the effects of similar stilbenoids.
a) Scopolamine-Induced Amnesia Model (Cognitive Impairment)
-
Application: To evaluate the potential of this compound to mitigate cholinergic dysfunction and improve learning and memory.
-
Proposed Protocol:
-
Animals: Male mice or rats.
-
Treatment: Administer this compound orally or intraperitoneally for a period of 7-14 days.
-
Induction of Amnesia: Inject scopolamine (B1681570) (e.g., 1-2 mg/kg, i.p.) 30 minutes before behavioral testing.
-
Behavioral Tests:
-
Morris Water Maze: Assess spatial learning and memory.
-
Y-maze: Evaluate spatial working memory.
-
Passive Avoidance Test: Measure fear-motivated memory.
-
-
Biochemical Analysis: Measure acetylcholinesterase (AChE) activity and markers of oxidative stress in the hippocampus and cortex.
-
b) MPTP-Induced Parkinson's Disease Model
-
Application: To investigate the protective effects of this compound against dopamine neuron loss and motor deficits characteristic of Parkinson's disease.
-
Proposed Protocol:
-
Animals: Male C57BL/6 mice are most commonly used due to their sensitivity to MPTP.
-
Treatment: Pre-treat with this compound for a specified duration before and/or during MPTP administration.
-
Induction of Parkinsonism: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) daily for 5 consecutive days.
-
Behavioral Tests (7-14 days post-MPTP):
-
Rotarod Test: Assess motor coordination and balance.
-
Open Field Test: Evaluate locomotor activity.
-
Pole Test: Measure bradykinesia.
-
-
Neurochemical and Histological Analysis:
-
Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
-
c) Cerebral Ischemia-Reperfusion Injury Model (Stroke)
-
Application: To assess the potential of this compound to reduce neuronal damage following ischemic stroke.
-
Proposed Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Model Induction: Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Treatment: Administer this compound before ischemia (pre-treatment), at the onset of reperfusion, or after reperfusion.
-
Outcome Measures (24-48 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits.
-
Infarct Volume Measurement: Use TTC staining to quantify the ischemic lesion.
-
Histology: Assess neuronal damage and inflammation (e.g., H&E staining, Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Assays: Measure markers of oxidative stress (MDA, SOD) and inflammation (TNF-α, IL-1β) in the ischemic hemisphere.
-
-
By utilizing these established and proposed models, researchers can further unravel the neuroprotective mechanisms of this compound and evaluate its therapeutic potential for a range of neurodegenerative disorders.
References
- 1. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pinostilbene Anticancer Studies Using Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for utilizing xenograft mouse models in the preclinical evaluation of pinostilbene as an anticancer agent. While in vivo data for this compound is still emerging, this document compiles available in vitro data, general protocols for xenograft studies, and key signaling pathways implicated in its mechanism of action.
Introduction
This compound, a methoxylated analog of resveratrol, has garnered interest for its potential anticancer properties.[1][2] Preclinical evaluation using xenograft mouse models is a critical step in validating its therapeutic potential. These models, involving the transplantation of human tumor cells into immunodeficient mice, allow for the in vivo assessment of a compound's efficacy in a living system that mimics human cancer.[3] This document outlines the current knowledge on this compound's effects on cancer cells and provides detailed protocols for establishing and utilizing xenograft models for its study.
Quantitative Data from In Vitro Studies
While comprehensive in vivo quantitative data for this compound in xenograft models is limited in the currently available literature, in vitro studies provide valuable insights into its anticancer potential and inform the design of subsequent animal studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Oral Squamous Cell Carcinoma | SCC-9, SAS, HSC-3 | Inhibited migration and invasion by reducing MMP-2 expression and activity. | [4] |
| Prostate Cancer | LNCaP, 22Rv1 | Inhibited cell viability and proliferation; reduced androgen receptor (AR) protein levels. | [5][6] |
| Multiple Myeloma | RPMI 8226 | Decreased cell viability in a dose- and time-dependent manner. | [7] |
| Colon Cancer | Caco-2 | Showed dose-dependent inhibition of cell proliferation. | [1] |
Experimental Protocols
The following are detailed protocols relevant to conducting anticancer studies of this compound using xenograft mouse models.
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor by implanting cancer cells into an immunodeficient mouse.
Materials:
-
Human cancer cell line of interest (e.g., SCC-9 for oral cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
This compound solution for administration
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Subcutaneously inject 100-200 µL of the cell suspension into the prepared site.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
This compound Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for this compound should be administered to the control group.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Protocol 2: Assessment of Apoptosis by TUNEL Assay in Xenograft Tumors
This protocol outlines the detection of apoptotic cells in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Deparaffinization and rehydration reagents (xylene, ethanol (B145695) series)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Blocking buffer
-
Fluorescent microscope
Procedure:
-
Tissue Section Preparation: Deparaffinize and rehydrate the paraffin-embedded tumor sections.
-
Permeabilization: Treat the sections with Proteinase K to retrieve antigens.
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA in apoptotic cells.
-
-
Detection:
-
If using a fluorescently labeled nucleotide, counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Mount the slides with an appropriate mounting medium.
-
-
Imaging and Quantification:
Key Signaling Pathways and Visualizations
This compound is believed to exert its anticancer effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Discussion and Future Directions
The available in vitro evidence suggests that this compound has the potential to be an effective anticancer agent, particularly in oral, prostate, and colon cancers.[1][4][5] Its mechanism of action appears to involve the modulation of key signaling pathways that regulate cell proliferation, metastasis, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.[4]
However, a significant gap exists in the literature regarding the in vivo efficacy of this compound in xenograft mouse models. Future research should focus on:
-
Conducting in vivo studies to determine the optimal dosage, administration route, and therapeutic efficacy of this compound in xenograft models of various cancers.
-
Performing pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound in vivo.
-
Investigating the effect of this compound on the tumor microenvironment , including its impact on angiogenesis and immune cell infiltration.
-
Exploring combination therapies where this compound is used in conjunction with standard-of-care chemotherapeutics to assess potential synergistic effects.
By addressing these research questions, a more complete picture of this compound's anticancer potential can be developed, paving the way for its potential clinical application.
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation | MDPI [mdpi.com]
- 3. Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Hydrate Suppresses Human Oral Cancer Cell Metastasis by Downregulation of Matrix Metalloproteinase-2 Through the Mitogen-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
- 7. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessing the Antioxidant Capacity of Pinostilbene using the Oxygen Radical Absorbance Capacity (ORAC) Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for assessing the antioxidant capacity of pinostilbene using the Oxygen Radical Absorbance Capacity (ORAC) assay. This compound, a naturally occurring stilbenoid, has garnered significant interest for its potential health benefits, which are largely attributed to its antioxidant properties. The ORAC assay is a standardized method used to quantify the total antioxidant capacity of a substance by measuring its ability to neutralize peroxyl radicals. This application note includes a comprehensive protocol, data on the ORAC value of this compound in comparison to other stilbenoids, and a diagram of the proposed antioxidant signaling pathway.
Introduction to this compound and its Antioxidant Potential
This compound (trans-3-hydroxy-5,4'-dimethoxystilbene) is a polyphenol found in various plants, including grapes and berries.[1] Like its more famous analogue, resveratrol (B1683913), this compound is recognized for a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2] A primary mechanism underlying these beneficial properties is its capacity to counteract oxidative stress by neutralizing harmful reactive oxygen species (ROS).[2][3] The stilbene (B7821643) structure, with its phenolic hydroxyl groups, is key to this antioxidant activity.[4]
The ORAC Assay: Principle and Significance
The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted method for measuring the antioxidant capacity of various samples, from pure compounds to complex mixtures like food extracts.[5][6] The assay operates on the principle of hydrogen atom transfer (HAT). It quantifies the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation induced by a source of peroxyl radicals, typically 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[6][7]
The presence of an antioxidant delays the decay of the fluorescent signal. The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) relative to a blank (without antioxidant).[6] Results are typically expressed as Trolox equivalents (TE), where Trolox, a water-soluble vitamin E analog, serves as the standard antioxidant.[5][6]
Quantitative Data: ORAC Value of this compound
The antioxidant capacity of this compound has been quantified using the ORAC assay. The table below summarizes the ORAC value of this compound and compares it to other well-known stilbenoids, resveratrol and pterostilbene (B91288).
| Compound | ORAC Value (Trolox Equivalents/μM) |
| This compound | 5.01 ± 0.27 [4] |
| Resveratrol | 5.26 ± 0.26[4] |
| Pterostilbene | 2.70 |
Data sourced from a comparative study on the antioxidant capacities of stilbenes.[4][8]
Experimental Protocols
This section provides a detailed protocol for performing the ORAC assay to determine the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (and other stilbenoids for comparison, e.g., resveratrol, pterostilbene)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control and injectors (optional)
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (75 mM, pH 7.4): Prepare and adjust the pH to 7.4. This buffer will be used for all dilutions.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in the phosphate buffer. Protect from light and store at 4°C.
-
Fluorescein Working Solution (~8.4 x 10⁻⁸ M): Dilute the fluorescein stock solution 1:500 in phosphate buffer. This solution should be prepared fresh daily and kept protected from light.
-
AAPH Solution (75 mM): Dissolve AAPH in pre-warmed (37°C) phosphate buffer. This solution must be prepared fresh just before use.
-
Trolox Stock Solution (1 mM): Dissolve Trolox in phosphate buffer.
-
Trolox Standards: Prepare a series of Trolox standards by diluting the stock solution in phosphate buffer to final concentrations ranging from 6.25 to 100 µM.
-
This compound Sample Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to achieve final concentrations within the linear range of the assay. Ensure the final solvent concentration is minimal and consistent across all wells.
ORAC Assay Procedure
-
Plate Preparation: Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.
-
Sample and Standard Addition: Add 25 µL of either the phosphate buffer (for the blank), Trolox standards, or the this compound sample solutions to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiation of Reaction: Add 25 µL of the freshly prepared AAPH solution to each well. This can be done using a multichannel pipette or the plate reader's injectors.
-
Fluorescence Measurement: Immediately after AAPH addition, begin recording the fluorescence intensity every minute for at least 60-90 minutes. The excitation wavelength should be set to ~485 nm and the emission wavelength to ~520 nm. The plate should be maintained at 37°C throughout the measurement.
Data Analysis
-
Calculate the Area Under the Curve (AUC): The AUC for each well (blank, standards, and samples) is calculated from the fluorescence decay curve.
-
Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample to obtain the net AUC.
-
Net AUC = AUCsample/standard - AUCblank
-
-
Generate a Standard Curve: Plot the net AUC of the Trolox standards against their respective concentrations. Perform a linear regression to obtain the equation of the standard curve (y = mx + c).
-
Determine the ORAC Value of this compound: Use the net AUC of the this compound sample and the standard curve equation to calculate the Trolox equivalent (TE) concentration of the sample. The final ORAC value is expressed as µmol of Trolox equivalents per µmol of this compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for ORAC Assay
Caption: Workflow for the ORAC assay.
Proposed Antioxidant Signaling Pathway for this compound
While the direct antioxidant activity of this compound involves scavenging free radicals, stilbenoids are also known to exert their effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of endogenous antioxidant enzymes. Pterostilbene, a close analog of this compound, has been shown to activate this pathway.[5][9][10][11] It is plausible that this compound acts through a similar mechanism.
Caption: this compound's proposed Nrf2 pathway activation.
Conclusion
The ORAC assay is a robust and reliable method for quantifying the antioxidant capacity of this compound. The data indicates that this compound possesses significant antioxidant activity, comparable to that of resveratrol. The detailed protocol provided herein can be readily implemented by researchers in the fields of natural product chemistry, pharmacology, and drug development to further investigate the antioxidant properties of this compound and other related compounds. Furthermore, the potential of this compound to modulate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway, warrants further investigation to fully elucidate its health-promoting effects.
References
- 1. Is pterostilbene better than resveratrol?_Chemicalbook [chemicalbook.com]
- 2. ORAC and Total Phenolic Content [bio-protocol.org]
- 3. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]
- 6. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pterostilbene nanoemulsion promotes Nrf2 signaling pathway to downregulate oxidative stress for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Pinostilbene: A Novel Androgen Receptor Pathway Inhibitor in Prostate Cancer Cell Lines
Application Note & Protocols for LNCaP and 22Rv1 Cells
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression. While androgen deprivation therapies are initially effective, the disease often progresses to castration-resistant prostate cancer (CRPC), frequently driven by AR splice variants like AR-V7. Pinostilbene, a natural monomethylated derivative of resveratrol, has emerged as a promising therapeutic agent that targets the AR pathway.[1] This document provides detailed protocols and data on the application of this compound in two distinct prostate cancer cell lines: LNCaP, an androgen-sensitive line expressing wild-type AR, and 22Rv1, a CRPC line expressing both full-length AR and the constitutively active AR-V7 splice variant.
This compound has been shown to directly bind to the androgen receptor, inhibiting its activation and nuclear translocation.[1] This compound effectively reduces the expression of both full-length AR and the clinically significant AR-V7 variant, leading to decreased viability and proliferation of prostate cancer cells.[1][2] Notably, it demonstrates cytotoxicity in enzalutamide-resistant 22Rv1 cells, highlighting its potential to overcome common resistance mechanisms.[2]
Quantitative Data Summary
The following tables summarize the observed effects of this compound on the viability and androgen receptor signaling in LNCaP and 22Rv1 prostate cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| LNCaP | Cell Viability Assay | IC50 | 22.42 | [3] |
| 22Rv1 | Cell Viability Assay | IC50 | 26.35 | [3] |
| LNCaP | CCK-8 Assay | Significant Cytotoxicity | ≥ 10 | [1] |
| LNCaP | Colony Formation | Inhibition | ≥ 5 | [1] |
| 22Rv1 | CCK-8 Assay | Significant Cytotoxicity | ≥ 10 | [1] |
| 22Rv1 | Colony Formation | Inhibition | ≥ 10 | [1] |
Table 2: Effect of this compound on Androgen Receptor (AR) Signaling
| Cell Line | Target | Effect | Method | Reference |
| LNCaP | AR (full-length) Protein | Reduced | Western Blot | [1] |
| LNCaP | PSA Protein | Reduced | Western Blot | [1] |
| LNCaP | AR mRNA | Reduced | RT-qPCR | [1] |
| LNCaP | PSA mRNA | Reduced | RT-qPCR | [1] |
| LNCaP | TMPRSS2 mRNA | Reduced | RT-qPCR | [1] |
| 22Rv1 | AR-V7 Protein | Reduced | Western Blot | [1] |
| 22Rv1 | AR-V7 mRNA | Reduced | RT-qPCR | [1] |
Note: As of the latest literature review, specific quantitative data from flow cytometry analysis on this compound-induced apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide staining) in LNCaP and 22Rv1 cell lines have not been published. The primary reported mechanism of cell death is cytotoxicity and inhibition of proliferation through the AR pathway.
Visualized Signaling Pathways and Workflows
References
- 1. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene Induces Apoptosis in Awakening Quiescent Prostate Cancer Cells by Upregulating C/EBP-β-Mediated SOD2 Transcription [ijbs.com]
- 3. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
Application Notes and Protocols: Investigating the Effect of Pinostilbene on Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a natural monomethylated derivative of resveratrol, has emerged as a promising compound in the study of androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer.[1][2][3] Research has demonstrated that this compound directly interacts with the androgen receptor, inhibiting its function and downstream signaling.[1][2] Notably, it has shown efficacy in both androgen-sensitive and castration-resistant prostate cancer (CRPC) models, including those resistant to enzalutamide.[1][2] this compound has been found to inhibit the transactivation of AR, reduce AR protein and mRNA levels, and impede the nuclear translocation of the receptor.[2][3] Furthermore, it exhibits inhibitory effects on the AR-V7 splice variant, a key driver of resistance to anti-androgen therapies.[3]
These application notes provide a summary of the key findings on this compound's effects on AR signaling and detailed protocols for essential experiments to study these effects.
Data Presentation: Quantitative Effects of this compound on Androgen Receptor Signaling
The following tables summarize the quantitative data on the effects of this compound on prostate cancer cell lines.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | IC50 Value (µM) |
| PC3 | Negative | 14.91 |
| PC3M | Negative | 6.43 |
| DU145 | Negative | 3.6 |
| LNCaP | Positive | 22.42 |
| C4 | Positive | 4.30 |
| C4-2 | Positive | 5.74 |
| C4-2b | Positive | 4.52 |
| 22Rv1 | Positive (expresses AR-V7) | 26.35 |
Data sourced from a study on the anticancer activity of this compound.[4]
Table 2: Effect of this compound on AR and AR-Target Gene Expression in LNCaP Cells
| Treatment | Concentration (µM) | AR Protein Level (Relative to Vehicle) | PSA Protein Level (Relative to Vehicle) | AR mRNA Level (Relative to Vehicle) | PSA mRNA Level (Relative to Vehicle) | TMPRSS2 mRNA Level (Relative to Vehicle) |
| This compound | 10 | Decreased | Decreased | Decreased | Decreased | Decreased |
| This compound | 25 | Further Decreased | Further Decreased | Further Decreased | Further Decreased | Further Decreased |
| Enzalutamide | 10 | Decreased | Decreased | N/A | N/A | N/A |
This table summarizes findings that this compound reduces both protein and mRNA levels of AR and its downstream targets, PSA and TMPRSS2, in a concentration-dependent manner.[1][5]
Table 3: Inhibition of DHT-Induced AR Activity by this compound
| Treatment | Luciferase Activity (Fold Change vs. DHT alone) |
| DHT (10 nM) | 1.0 |
| DHT (10 nM) + this compound (10 µM) | Significantly Decreased |
This compound was shown to effectively inhibit the dihydrotestosterone (B1667394) (DHT)-induced luciferase activity in an AR-LBD transactivation assay.[1]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the impact of this compound on AR signaling.
Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines using a standard MTT assay.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Luciferase Reporter Gene Assay for AR Transactivation
This assay measures the transcriptional activity of the androgen receptor.
Materials:
-
HEK-293T cells
-
Plasmids: pSG5-AR (or other AR expression vector), pARE(2x)-luc (androgen response element-driven firefly luciferase reporter), and pRL-TK (Renilla luciferase control)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or serum-free medium
-
DHT (dihydrotestosterone)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK-293T cells in a 24-well plate with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with 10 nM DHT in the presence or absence of different concentrations of this compound for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of AR and its downstream targets.
Materials:
-
LNCaP or 22Rv1 cells
-
This compound
-
DHT
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with DHT and/or this compound at the desired concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression levels of AR and its target genes.
Materials:
-
LNCaP cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for AR, PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat LNCaP cells with different concentrations of this compound for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits AR signaling by binding to AR, preventing nuclear translocation and DNA binding.
Experimental Workflow for Studying this compound's Effect on AR Signaling
Caption: A typical workflow for investigating the effects of a compound on androgen receptor signaling.
Logical Relationship of this compound's Actions on AR
Caption: The logical flow of this compound's mechanism, from direct binding to cellular and phenotypic effects.
References
Application Notes and Protocols for Developing Pinostilbene Formulations for In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene, a methoxylated analog of resveratrol, has garnered significant interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective properties. However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability, leading to rapid clearance from the body. To overcome these limitations, advanced drug delivery systems are essential. These application notes provide a comprehensive guide to developing and evaluating this compound formulations for enhanced in vivo delivery. The protocols outlined below are based on established methodologies for similar polyphenolic compounds and can be adapted for this compound.
Preformulation and Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for formulation design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | N/A |
| Molecular Weight | 242.27 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Poorly soluble in water | [1] |
| LogP (octanol/water) | ~3.5 (predicted) | N/A |
| pKa | ~9.8 (predicted phenolic hydroxyl) | N/A |
Challenges in In Vivo Delivery of this compound
The primary challenges associated with the systemic delivery of unformulated this compound are:
-
Low Aqueous Solubility: Limits its dissolution in gastrointestinal fluids, thereby reducing absorption.[1]
-
Poor Oral Bioavailability: Studies in rats have shown that after oral administration, the bioavailability of this compound is limited and can be erratic.[2]
-
Rapid Metabolism and Clearance: Intravenous administration in rats has demonstrated that this compound undergoes rapid clearance.[2]
Formulation Strategies for Enhanced In Vivo Delivery
Nanoformulations can significantly improve the pharmacokinetic profile of this compound by increasing its solubility, protecting it from degradation, and potentially enabling targeted delivery.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from biodegradable and physiologically compatible lipids that are solid at room temperature. They offer advantages like controlled release and the ability to protect the encapsulated drug from degradation.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and have been widely used to improve the therapeutic index of various compounds.
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. Their core-shell structure allows for the encapsulation of hydrophobic drugs like this compound, enhancing their solubility and stability in aqueous environments.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability. Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance the solubility and stability of this compound.[1][3]
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves emulsifying a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by cooling to form nanoparticles.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Protocol:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot pre-emulsion.[4][5]
-
Subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size.[5]
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the recrystallization of the lipid and the formation of SLNs.[6]
-
The SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a common and straightforward method for preparing liposomes.[7][8]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol (to stabilize the lipid bilayer)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Protocol:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[9]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.[8]
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[10]
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature (Tc). This will form multilamellar vesicles (MLVs).[9]
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10]
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Preparation of this compound-Loaded Polymeric Micelles by Dialysis
This method is suitable for forming micelles from block copolymers that are not readily soluble in water.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronics®, PCL-PEG)
-
Water-miscible organic solvent (e.g., dimethylformamide, acetone, acetonitrile)
-
Purified water or buffer
Protocol:
-
Dissolve the amphiphilic block copolymer and this compound in the organic solvent.
-
Place the solution in a dialysis bag with an appropriate molecular weight cut-off (MWCO) that allows the organic solvent to diffuse out but retains the polymer chains.[11]
-
Immerse the dialysis bag in a large volume of purified water or buffer with gentle stirring.
-
The gradual replacement of the organic solvent with water induces the self-assembly of the block copolymers into micelles with this compound encapsulated in the hydrophobic core.[12]
-
Continue the dialysis for a sufficient period (e.g., 24-48 hours), with several changes of the external aqueous phase, to ensure complete removal of the organic solvent.[11]
-
The resulting polymeric micelle solution can be filtered to remove any aggregates.
Characterization of this compound Formulations
Table 2: Characterization Techniques for this compound Nanoformulations
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean particle size and the width of the size distribution.[13][14] |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge of the nanoparticles, which is an indicator of colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | HPLC, UV-Vis Spectrophotometry | To quantify the amount of this compound successfully encapsulated within the formulation. |
Protocol for Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the nanoformulation from the aqueous medium containing the unencapsulated drug using centrifugation or centrifugal filter units.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Disrupt the nanoparticles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated this compound.
-
Quantify the total amount of this compound in the formulation.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
In Vivo Evaluation of this compound Formulations
Animal Models:
-
Pharmacokinetic Studies: Healthy Sprague-Dawley or Wistar rats are commonly used.
-
Anti-inflammatory Efficacy: Models of induced inflammation, such as adjuvant-induced arthritis in rats, can be employed.[15]
-
Anticancer Efficacy: Xenograft models, where human cancer cells are implanted in immunodeficient mice, are standard.
-
Neuroprotection Efficacy: Models of aging or neurodegenerative diseases in mice can be utilized.[1][16]
Protocol for a Pharmacokinetic Study:
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation (and a control group with unformulated this compound) via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein or retro-orbital plexus.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.[2]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Quantitative Data from In Vivo Studies
While in vivo data for this compound-loaded nanoformulations are currently limited in publicly available literature, the following tables summarize the available data for unformulated this compound and provide a comparative context for the expected improvements with nanoformulations.
Table 3: Pharmacokinetic Parameters of Unformulated this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | Bioavailability (%) | Reference |
| Intravenous | 5 | - | - | 38,760 | - | [2] |
| Intravenous | 10 | - | - | 93,458 | - | [2] |
| Oral | 50 | 14.7 | 15 | 1,449 | 1.87 (erratic) | [2] |
Table 4: In Vivo Efficacy of Unformulated this compound
| Study Type | Animal Model | Dose | Key Findings | Reference |
| Anti-inflammatory | Adjuvant-induced arthritis in rats | 30 mg/kg/day (oral) | Significant decrease in hind paw volume and markers of inflammation (chemiluminescence and myeloperoxidase activity). | [15] |
| Neuroprotection | Aging C57BL/6 mice | Dietary supplementation | Increased ERK1/2 activation in the striatum of old animals, suggesting a neuroprotective effect. | [16][17] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and its Analogs
This compound and its structurally similar analog, pterostilbene (B91288), have been shown to modulate several key signaling pathways involved in cancer, inflammation, and neuroprotection.
Caption: this compound's anticancer signaling pathways.
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflows
Caption: Workflow for this compound formulation development.
Caption: Workflow for an in vivo study of this compound formulations.
Conclusion
The development of effective formulations is paramount to unlocking the therapeutic potential of this compound. The protocols and data presented in these application notes provide a foundational framework for researchers to design, prepare, and evaluate various nanoformulations of this compound. While in vivo data for this compound-specific nanoformulations are still emerging, the methodologies outlined here, coupled with the insights from its analog pterostilbene, offer a robust starting point for advancing this compound towards clinical applications. Future research should focus on conducting comprehensive in vivo studies to establish the pharmacokinetic and pharmacodynamic profiles of these promising formulations.
References
- 1. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. From monomer to micelle: a facile approach to the multi-step synthesis of block copolymers via inline purification - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01819A [pubs.rsc.org]
- 12. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microtrac.com [microtrac.com]
- 14. solids-solutions.com [solids-solutions.com]
- 15. In vivo effect of pinosylvin and pterostilbene in the animal model of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism. | Sigma-Aldrich [merckmillipore.com]
- 17. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Pinostilbene, a methylated analog of resveratrol (B1683913), is emerging as a compound of interest in the study of age-related neurological decline. Found in sources like grapes and blueberries, it demonstrates neuroprotective properties against oxidative stress.[1] A key advantage of this compound over its well-studied counterpart, resveratrol, is its potentially greater bioavailability and ability to permeate the cell membrane and blood-brain barrier, making it a promising candidate for therapeutic interventions targeting the central nervous system.[1] Research suggests that this compound may alleviate age-related deficits in motor function by promoting the survival of dopaminergic (DA) neurons, which are particularly susceptible to oxidative stress.[1][2][3]
Mechanism of Action: ERK1/2 Pathway Activation
Studies indicate that the neuroprotective effects of this compound are, at least in part, mediated through the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathway.[1][4] The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) family that plays a crucial role in cell survival in response to oxidative stress.[1] In both in vitro and in vivo models of aging, this compound has been shown to increase the phosphorylation (activation) of ERK1/2.[1][2][5] The inhibition of this pathway negates the protective effects of this compound, confirming its importance in the compound's mechanism of action.[1][3]
Caption: this compound activates the ERK1/2 pathway, promoting neuronal survival.
Quantitative Data Summary
The following tables summarize key quantitative findings from an in vivo study using young (4-month), middle-aged (14-month), and old (24-month) male C57BL/6 mice.[1]
Table 1: Brain Bioavailability of this compound vs. Resveratrol This table shows the concentration of this compound and resveratrol detected in the hippocampus of mice after dietary supplementation.[1] this compound was found in greater abundance than resveratrol across all age groups, indicating superior bioavailability in brain tissue.[1]
| Age Group | Compound | Concentration (ng/mg fresh tissue) |
| Young | This compound | 0.04 ± 0.01 |
| Resveratrol | Not Detected | |
| Middle-Aged | This compound | 0.11 ± 0.04 |
| Resveratrol | Trace | |
| Old | This compound | 0.08 ± 0.02 |
| Resveratrol | Trace | |
| Data presented as mean ± SEM. "Trace" indicates levels below the limit of quantitation.[1] |
Table 2: Effect of this compound on Age-Related Decline in Motor Coordination Motor coordination was assessed by counting the number of errors made on a challenging beam test. A lower number of errors indicates better performance. Old mice on a control diet made significantly more errors than young mice.[1] After 4 weeks of dietary supplementation, this compound improved motor coordination in old mice.[1]
| Age Group (Diet) | Duration | Mean Errors on Challenging Beam |
| Young (Control) | 4 Weeks | ~1.5 |
| Old (Control) | 4 Weeks | ~4.0 |
| Old (this compound) | 4 Weeks | ~2.0 |
| Values are approximated from graphical data presented in Allen et al., 2018.[1] |
Table 3: Effect of this compound on Spontaneous Activity Spontaneous activity was measured by the number of rears in a cylinder test. This compound supplementation significantly increased the number of rears in middle-aged and old mice, suggesting an improvement in exploratory behavior.[1]
| Age Group (Diet) | Duration | Mean Number of Rears |
| Young (Control) | 4 Weeks | ~12 |
| Middle-Aged (Control) | 4 Weeks | ~6 |
| Middle-Aged (this compound) | 4 Weeks | ~11 |
| Old (Control) | 4 Weeks | ~5 |
| Old (this compound) | 4 Weeks | ~9 |
| Values are approximated from graphical data presented in Allen et al., 2018.[1] |
Table 4: Effect of this compound on Striatal ERK1/2 Activation in Aged Mice The activation of the ERK1/2 pathway was measured by the level of phosphorylated ERK1/2 (p-ERK1/2) in the striatum. This compound significantly increased ERK1/2 activation in old animals compared to age-matched controls.[1]
| Age Group (Diet) | p-ERK1/2 Level (% of Young Control) |
| Young (Control) | 100% |
| Old (Control) | ~60% |
| Old (this compound) | ~110% |
| Values are approximated from graphical data presented in Allen et al., 2018.[1] |
Experimental Protocols
The following protocols are based on methodologies described for investigating the neuroprotective effects of this compound.[1][5]
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
-
Cell Culture : Culture human SH-SY5Y neuroblastoma cells in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Pre-treatment : Seed cells in 96-well plates. Once they reach ~80% confluency, pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.
-
Induction of Oxidative Stress : Introduce an oxidative stressor. A common model is to expose the cells to dopamine (B1211576) (e.g., 100 µM), which can induce cell death in dopaminergic cell lines.[1][3]
-
Incubation : Incubate the cells for 24 hours under standard culture conditions.
-
Cell Viability Assessment : Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated, non-stressed control group. Determine if this compound pre-treatment significantly protected cells from dopamine-induced cell death.
Protocol 2: In Vivo Efficacy Study in an Aged Mouse Model
This protocol outlines the workflow for assessing this compound's effect on age-related motor decline.
Caption: In vivo experimental workflow for testing this compound in aged mice.
-
Animal Model : Use aged male C57BL/6 mice (e.g., 24 months old) as the experimental group and young mice (e.g., 4 months old) as a baseline control.[1] House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dietary Supplementation :
-
Prepare a control diet and a this compound-supplemented diet. The study by Allen et al. used a diet providing approximately 25 mg/kg of body weight per day.[1]
-
Randomly assign aged animals to either the control or this compound diet group.
-
Administer the respective diets for a period of 4 to 8 weeks.[1]
-
-
Behavioral Testing :
-
Motor Coordination (Challenging Beam Test) : At the end of the dietary intervention, test the animals' ability to traverse a narrow, challenging beam. Record the number of foot slips or errors over a set number of trials.
-
Spontaneous Activity (Cylinder Test) : Place each mouse in a transparent cylinder and record the number of vertical rears (a measure of exploratory behavior) over a fixed period (e.g., 5 minutes).
-
-
Tissue Collection and Analysis :
-
Following behavioral testing, euthanize the mice via an approved method.
-
Rapidly dissect the brain and isolate specific regions of interest, such as the striatum and hippocampus.
-
Western Blotting : Homogenize striatal tissue to prepare protein lysates. Use Western blot analysis with specific antibodies to quantify the levels of total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2) to determine the activation state of the pathway.
-
GC-MS Analysis : Use gas chromatography-mass spectrometry on hippocampal tissue to quantify the concentration of this compound, confirming its presence and bioavailability in the brain.[1]
-
-
Statistical Analysis : Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare results between the different age and diet groups. A p-value < 0.05 is typically considered statistically significant.
References
- 1. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. "Resveratrol and this compound confer neuroprotection against aging-rela" by Erika N. Allen, Sneha Potdar et al. [dsc.duq.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pinostilbene Aqueous Solubility with Cyclodextrins
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the aqueous solubility of pinostilbene using cyclodextrins. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound, and why is it a challenge?
This compound, a naturally occurring methoxylated stilbene, exhibits poor water solubility, which is a significant hurdle for its development as a therapeutic agent.[1][2] Its aqueous solubility is reported to be approximately 0.06 mg/mL.[1] This low solubility can limit its bioavailability and therapeutic efficacy. The solubility of this compound is comparable to other poorly soluble stilbenes like pterostilbene (B91288) (0.021 mg/mL) and resveratrol (B1683913) (0.03 mg/mL).[1][3]
Q2: How can cyclodextrins improve the aqueous solubility of this compound?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming inclusion complexes. This encapsulation shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent solubility.[4]
Q3: Which type of cyclodextrin (B1172386) is most effective for solubilizing this compound?
Studies have shown that modified cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at increasing the aqueous solubility of this compound.[1][2] HP-β-CD has demonstrated the highest encapsulation constant (KF) for this compound, indicating a strong affinity and stable complex formation.[1][2]
Q4: What is the stoichiometry of the this compound-cyclodextrin complex?
Experimental evidence from fluorescence spectroscopy and methods like the Benesi-Hildebrand fit consistently indicates a 1:1 stoichiometry for the inclusion complex between this compound and various cyclodextrins, including HP-β-CD.[1][5][6] This means that one molecule of this compound interacts with one molecule of the cyclodextrin.
Q5: By how much can the solubility of this compound be increased with cyclodextrins?
The inclusion of this compound in HP-β-CD can lead to a significant, concentration-dependent increase in its aqueous solubility. For instance, the addition of 1 mM HP-β-CD can triple the solubility of this compound.[1] At higher concentrations of HP-β-CD (5 mM and 10 mM), the solubility can be enhanced by as much as 7 and 10 times, respectively.[1]
Troubleshooting Guide
Issue 1: Low or inconsistent solubility enhancement.
-
Possible Cause 1: Inefficient complex formation.
-
Solution: Ensure the chosen preparation method is appropriate and optimized. Methods like kneading or co-precipitation are generally more effective than simple physical mixing for forming true inclusion complexes.[7][8] For the kneading method, ensure thorough mixing with a suitable solvent mixture (e.g., water/ethanol) for an adequate duration.[1]
-
-
Possible Cause 2: Incorrect cyclodextrin selection.
-
Possible Cause 3: Inaccurate quantification of solubilized this compound.
-
Solution: Verify your analytical method for determining this compound concentration. Ensure that you are separating the undissolved solid from the solution before measurement, for example, by filtration through a 0.22 μm filter.[9]
-
Issue 2: Precipitation observed during the experiment.
-
Possible Cause 1: Formation of an insoluble complex.
-
Solution: This can occur with certain cyclodextrins and is characterized by a BS type phase-solubility profile.[7][9] If you observe precipitation upon the addition of the cyclodextrin, you may be forming a less soluble complex. Consider using a more soluble cyclodextrin derivative, such as HP-β-CD, which typically yields an AL-type profile, indicating the formation of a soluble complex.[9]
-
-
Possible Cause 2: Exceeding the solubility limit of the cyclodextrin itself.
-
Solution: Check the aqueous solubility of the specific cyclodextrin you are using at the experimental temperature. Ensure you are working within its solubility limits.
-
Issue 3: Difficulty in confirming the formation of the inclusion complex.
-
Possible Cause: Insufficient characterization.
-
Solution: A single technique may not be sufficient to confirm complexation. Employ a combination of analytical methods to provide comprehensive evidence. Techniques like Differential Scanning Calorimetry (DSC), Scanning Electron Microscopy (SEM), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing solid-state complexes.[1][2][10] DSC, for example, can show the disappearance or shifting of the melting endotherm of this compound upon complexation.[1][11]
-
Data Presentation
Table 1: Solubility Enhancement of this compound with HP-β-CD
| HP-β-CD Concentration (mM) | This compound Solubility (mg/mL) | Fold Increase in Solubility |
| 0 | 0.06 | 1 |
| 1 | ~0.18 | 3 |
| 5 | ~0.42 | 7 |
| 10 | ~0.60 | 10 |
Data summarized from literature reports.[1]
Table 2: Encapsulation Constants (KF) and Stoichiometry for this compound with Various Cyclodextrins
| Cyclodextrin | Encapsulation Constant (KF) (M-1) | Stoichiometry (this compound:CD) |
| HP-β-CD | 10,074.45 ± 503.72 | 1:1 |
| M-β-CD | Lower affinity than HP-β-CD | 1:1 |
| β-CD | Lower affinity than HP-β-CD | 1:1 |
| α-CD | Lower affinity than HP-β-CD | 1:1 |
| γ-CD | Lowest affinity | 1:1 |
Data indicates HP-β-CD has the highest binding affinity for this compound.[1]
Experimental Protocols
1. Phase-Solubility Study
This method, based on the Higuchi and Connors technique, is used to determine the stoichiometry and binding constant of the this compound-cyclodextrin complex.[9]
-
Materials: this compound, selected cyclodextrin(s), appropriate buffer solution (e.g., Phosphate Buffered Saline, pH 7.4), vials, orbital shaker/water bath, 0.22 μm syringe filters, and a UV-Vis spectrophotometer or HPLC system.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[9]
-
After reaching equilibrium, allow the samples to rest to let the undissolved this compound settle.
-
Withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 μm syringe filter to remove any undissolved solid.
-
Dilute the filtered solutions as necessary and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase-solubility diagram will indicate the type of complex formed (e.g., AL for a soluble 1:1 complex) and allow for the calculation of the stability constant.
-
2. Preparation of this compound-Cyclodextrin Solid Inclusion Complex by Kneading
-
Materials: this compound, cyclodextrin (e.g., HP-β-CD), water, ethanol, mortar, and pestle.
-
Procedure:
-
Weigh out this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1).
-
Place the powders in a mortar and mix them physically for a few minutes.[1]
-
Add a small amount of a water/ethanol mixture (e.g., 50/50 v/v) to the powder mixture to form a paste.[1]
-
Knead the paste thoroughly for an extended period (e.g., 60 minutes).[1]
-
Collect the resulting product and dry it to a constant weight.
-
3. Characterization of the Inclusion Complex using Differential Scanning Calorimetry (DSC)
-
Materials: this compound, cyclodextrin, the prepared this compound-CD complex, and a physical mixture of this compound and the CD (as a control).
-
Procedure:
-
Accurately weigh a small amount (e.g., 5 mg) of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 40 °C to 200 °C) under a nitrogen atmosphere.[1]
-
Record the heat flow as a function of temperature.
-
Compare the thermograms of the pure components, the physical mixture, and the prepared complex. The absence or a significant shift in the melting peak of this compound in the thermogram of the complex is indicative of inclusion complex formation.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating this compound-cyclodextrin complexes.
Caption: Diagram illustrating the formation of a this compound-cyclodextrin inclusion complex.
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State [mdpi.com]
- 9. Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
enhancing Pinostilbene stability for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of pinostilbene for in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed protocols, and data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges when working with this compound in vitro?
A1: this compound, like other stilbenes, is known to be very labile.[1][2][3][4][5][6] The main challenges researchers face are its poor water solubility and its tendency to degrade rapidly under certain experimental conditions.[1][2][3][4][5][6] These factors can lead to precipitation in aqueous culture media and a loss of bioactivity, compromising experimental outcomes.
Q2: How can I improve the aqueous solubility of this compound?
A2: Several methods can be employed to improve the solubility of this compound:
-
Organic Solvents: this compound is soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO), ethanol, and Dimethylformamide (DMF).[7] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then diluted into the culture medium.[8] It is crucial to keep the final concentration of DMSO in the medium low (e.g., below 0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Cyclodextrin (B1172386) Encapsulation: Encapsulating this compound in cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase its water solubility by up to 10 times.[1][2][3][4][8] This method forms an inclusion complex where the hydrophobic this compound molecule is held within the cyclodextrin cavity.[1]
Q3: What methods are recommended for enhancing the stability of this compound in solution?
A3: The most effective method documented for improving this compound's stability is molecular encapsulation.[1][9]
-
Cyclodextrin Complexation: Forming an inclusion complex with HP-β-CD protects the this compound molecule from degradation by external factors.[1] Studies have shown that encapsulation can reduce the degradation of this compound from 31% to less than 15% after three months of storage at room temperature.[1][2][3][8]
Q4: How does pH affect the stability of this compound and its complexation with cyclodextrins?
A4: The pH of the medium has a significant impact on this compound. Like many polyphenols, this compound is more stable in acidic conditions and tends to degrade in neutral to alkaline environments.[10][11][12] The encapsulation efficiency with HP-β-CD is also pH-dependent; the encapsulation constant (a measure of complex stability) is highest in acidic pH and decreases as the pH becomes more basic.[8]
Q5: Are there specific storage conditions recommended for this compound solutions?
A5: To minimize degradation, this compound stock solutions (e.g., in DMSO) should be stored at -20°C or -80°C for long-term use.[13] For short-term storage and during experiments, solutions should be protected from light, as UV exposure can cause isomerization and polymerization of stilbenoids.[9] It is always advisable to prepare fresh dilutions in culture media immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates in cell culture medium. | Poor aqueous solubility of free this compound. | • Ensure the final concentration of the co-solvent (e.g., DMSO) is at a safe and effective level (e.g., 0.33% as used in some studies).[8] • Use this compound encapsulated in hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its solubility.[8][14] |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound in the experimental setup. | • Prepare fresh working solutions from a frozen stock for each experiment. • Protect all solutions containing this compound from direct light.[9] • Consider the pH of your culture medium; stilbenes are generally more stable at a slightly acidic pH.[8][12] • Use a stabilized form of this compound, such as a cyclodextrin inclusion complex, to prevent degradation over the course of the experiment.[1][2][3] |
| Difficulty dissolving this compound powder. | This compound is a crystalline solid with low aqueous solubility. | • Use an appropriate organic solvent for the initial stock solution. DMSO (30 mg/mL), DMF (30 mg/mL), and Ethanol (50 mg/mL) are effective.[7] • Sonication may be recommended to aid dissolution in some solvents.[13] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent / Condition | Solubility |
| Water | 0.06 mg/mL[8] |
| Dimethylformamide (DMF) | 30 mg/mL[7] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[7] |
| Ethanol | 50 mg/mL[7] |
| Water with 1 mM HP-β-CD | ~0.18 mg/mL (3-fold increase)[1][8] |
| Water with 5 mM HP-β-CD | ~0.42 mg/mL (7-fold increase)[1][8] |
| Water with 10 mM HP-β-CD | ~0.60 mg/mL (10-fold increase)[1][8] |
Table 2: Stability of this compound at Room Temperature (25°C)
| Formulation | Degradation after 12 weeks |
| Free this compound | ~31%[1][2][3][8] |
| This compound encapsulated in HP-β-CD | < 15%[1][2][3][8] |
Table 3: Effect of pH on the Encapsulation Constant (KF) of this compound with HP-β-CD
| pH | Encapsulation Constant (KF) in M-1 |
| 5 | 12,322.75 ± 616.14[8] |
| 7 | 10,074.45 ± 503.72[1][2][3][4][8] |
| 10 | 5,105.60 ± 255.28[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 30 mg/mL or 123.8 mM).[7]
-
Vortex thoroughly until the powder is completely dissolved. Sonication can be used if necessary.[13]
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complexes
This protocol is based on the principles of cyclodextrin complexation.[1][2][3][8]
-
Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at the desired concentration (e.g., 10 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complex formation. Protect the mixture from light.
-
The resulting solution, containing the this compound-HP-β-CD complex, can be filter-sterilized (0.2 µm filter) for use in cell culture.
Protocol 3: Determination of this compound Stability in Aqueous Solution
This protocol allows for the monitoring of this compound degradation over time.[8]
-
Prepare a solution of this compound (e.g., 25 µM) in a relevant aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7). Prepare both free this compound and this compound-HP-β-CD complex solutions for comparison.
-
Store the solutions at room temperature (25°C) in sealed containers, protected from light.
-
At designated time points (e.g., week 0, 2, 4, 6, 8, 10, 12), take an aliquot from each solution.
-
Measure the concentration of this compound using a spectrophotometer at its maximum absorbance wavelength (λmax ~307 nm).[7]
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration at week 0.
Protocol 4: In Vitro Cytotoxicity Assay (Caco-2 cells)
This is a sample protocol based on the methodology used in a study on Caco-2 colorectal cells.[8]
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 10,000 cells per cm². Incubate for 48 hours to allow for cell attachment.
-
Treatment Preparation: Prepare fresh dilutions of this compound (or its stabilized form) in complete growth medium to achieve the desired final concentrations (e.g., 25, 50, and 100 µM). The final DMSO concentration should be constant across all wells, including the control (e.g., 0.33%).[8]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for 48 hours.
-
Cell Viability Measurement (Neutral Red Assay):
-
Prepare a working solution of neutral red (e.g., 1:100 dilution of a 4 mg/mL stock solution in complete growth medium).
-
Wash the treated cells with PBS.
-
Incubate the cells with the neutral red working solution for 2 hours.
-
Wash the cells again and then add a destaining solution to solubilize the dye taken up by viable cells.
-
Measure the absorbance on a plate reader to determine cell viability relative to the control.
-
Visualizations
Caption: Workflow for preparing and using stabilized this compound.
Caption: Factors affecting this compound stability and solutions.
Caption: Simplified diagram of cyclodextrin encapsulation.
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
optimizing Pinostilbene extraction yield from natural sources
Welcome to the technical support center for Pinostilbene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing the extraction of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound (trans-3,4′-dihydroxy-5-methoxystilbene) is a naturally occurring methoxylated stilbene (B7821643), a type of phenolic compound.[1] It is recognized for a variety of beneficial biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties.[1] While it can be synthesized or produced in modified cultures, its primary natural sources include:
-
The heartwood and leaves of various Pinus species (Pine), such as Pinus sylvestris and Pinus densiflora.[2][3]
-
It has also been identified as a major metabolite of pterostilbene (B91288) in mice.[1]
Q2: What are the common methods for extracting this compound?
Due to its phenolic nature, this compound is typically extracted using solvent-based methods. Common techniques include:
-
Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but can involve heat.
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[7]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]
Q3: What key factors influence the extraction yield of this compound?
Several parameters must be carefully controlled to maximize the extraction yield. The most critical factors include:
-
Solvent Choice: The polarity and concentration of the solvent are crucial. Hydroalcoholic mixtures, such as aqueous ethanol (B145695) or isopropyl alcohol, are often effective.[7][8]
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may cause degradation of the target compound.[7][9]
-
Extraction Time: The optimal time depends on the method. While longer times can increase yield in maceration, shorter times are often sufficient for methods like UAE, and prolonged exposure can lead to degradation.[7]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and solvent saturation. A lower ratio (more solvent) can improve extraction but may make downstream processing more difficult.[9][10][11]
-
Sample Preparation: The particle size of the plant material is important. Grinding the material into a fine powder increases the surface area available for extraction.[7]
Q4: How can I improve the stability of this compound during and after extraction?
This compound, like other stilbenoids, is sensitive to environmental factors that can cause degradation.[1][12] To ensure its stability:
-
Protect from Light: Stilbenes can undergo photoisomerization or degradation when exposed to light. Use amber glassware or wrap containers in aluminum foil during extraction and storage.[7][13][14][15]
-
Control Temperature: Avoid excessive heat during extraction and solvent evaporation steps to prevent thermal degradation.[7][15] Store extracts at low temperatures (e.g., -20°C).[15]
-
Limit Oxygen Exposure: Oxidative degradation can occur in the presence of air. Consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen) for sensitive applications.[7][15]
Troubleshooting Guide
Why is my this compound yield consistently low?
Low yields are a common issue and can often be traced back to suboptimal extraction parameters.[7][16] Consider the following:
-
Inefficient Solvent System: The solvent may not be optimal for this compound. For stilbenes, aqueous ethanol (60-80%) or methanol (B129727) are often effective.[7] A Russian patent describes a successful extraction from pine knots using 75% aqueous isopropyl alcohol.[8]
-
Suboptimal Temperature: If the temperature is too low, extraction may be inefficient. Conversely, if it's too high, degradation may occur. For methods like UAE, temperatures around 75°C have been shown to be effective for stilbenes.[7]
-
Inadequate Extraction Time: Ensure the extraction time is sufficient for your chosen method. For rapid methods like UAE, 10-15 minutes may be enough, while maceration could require 24 hours or more.[7][8]
-
Improper Sample Preparation: If the plant material is not finely powdered, the solvent cannot efficiently penetrate the plant matrix.[7]
-
Insufficient Number of Extractions: A single extraction may be insufficient. Performing multiple extraction cycles on the same plant material and combining the filtrates can significantly increase the total yield.[7]
I'm observing degradation of my target compound. What could be the cause?
Degradation is often indicated by the appearance of unknown peaks in your chromatogram or a change in the color of your extract. The primary causes are:
-
Light Exposure: Stilbenes are photosensitive. Ensure all steps are performed with protection from direct light.[7][13][14]
-
High Temperatures: Thermal degradation is a significant risk. Monitor temperatures during heated extractions and use the lowest effective temperature for solvent evaporation (e.g., under vacuum with a rotary evaporator).[7][15]
-
Oxidative Degradation: The presence of oxygen can degrade phenolic compounds. If you suspect this is an issue, using an inert atmosphere is a potential solution.[7][15]
-
Incorrect pH: Highly acidic or alkaline conditions can lead to rearrangements or degradation of the molecular structure. Maintain a neutral pH unless a specific pH is required for the extraction.[15]
My extraction efficiency is not consistent between batches. How can I improve reproducibility?
Inconsistency between batches can invalidate experimental results. To improve reproducibility:
-
Ensure Homogenous Plant Material: Use a well-mixed, homogenous batch of powdered plant material for your experiments.
-
Consistent Sample Preparation: Standardize the grinding or powdering process to ensure a uniform particle size across all batches.
-
Precise Parameter Control: Accurately control and monitor all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed, for each experiment.
Quantitative Data on Stilbene Extraction
The following table summarizes data from various stilbene extraction studies to provide a comparative overview of different methodologies.
| Extraction Method | Plant Source | Target Compound(s) | Solvent | Temp. (°C) | Time | Yield | Reference |
| Maceration | Pine (Pinus sylvestris) Knot Zones | Pinosylvin (B93900) & Methyl Pinosylvin | 75% Isopropyl Alcohol | 20 | 24 h | 3.6% (of raw material) | [8] |
| Hot Water Extraction | Black Spruce (Picea mariana) Bark | Total Polyphenols | Water | 80 | - | ~11-20% (extractable matter) | [9] |
| High-Shear Extraction | Lonicera japonica | Total Polyphenols | 57% Ethanol | - | 3.3 min | 6.96% | [10] |
| DESE | Broccoli Stem | Total Polyphenols | Choline chloride-urea | 80 | 55 min | 5.1 mg/g | [11] |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Pine Wood
This protocol is adapted from a method for extracting stilbenes from pine knot zones.[8]
-
Sample Preparation:
-
Obtain heartwood or knot zones from a suitable Pinus species.
-
Grind the dried wood into a fine powder (e.g., 40-60 mesh) to maximize surface area.
-
-
Extraction:
-
Weigh 100 g of the powdered pine wood and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of 75% (v/v) aqueous isopropyl alcohol to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature (~20-25°C).
-
Macerate for 24 hours with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the isopropyl alcohol and water.
-
-
Drying and Storage:
-
The resulting crude extract can be further dried in a vacuum oven at low heat to yield a solid residue.
-
Store the final extract in an amber vial at -20°C to prevent degradation.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Stilbenes
This is a general protocol for the rapid extraction of stilbenes, which can be optimized for this compound.
-
Sample Preparation:
-
Prepare finely powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered material into a 500 mL beaker.
-
Add 200 mL of 70% (v/v) aqueous ethanol (a 1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Set the temperature of the ultrasonic bath to 60°C and the sonication time to 20 minutes.
-
-
Filtration and Concentration:
-
After sonication, immediately filter the mixture to separate the extract.
-
For exhaustive extraction, the residue can be re-extracted with fresh solvent. Combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
-
Drying and Storage:
-
Dry the concentrated extract completely.
-
Store the final product in an amber vial at -20°C.
-
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting workflow for low extraction yield.
Caption: Factors affecting this compound extraction yield.
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of polyphenols extraction by deep eutectic solvent from broccoli stem and characterization of their composition and antioxidative effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Pinostilbene Quantification in Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of pinostilbene in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
The primary challenges include:
-
Low Bioavailability and Rapid Metabolism: this compound exhibits a very short half-life, rapid clearance, and low, often erratic, oral bioavailability.[1][2] It is extensively metabolized through glucuronidation and sulfation, significantly reducing the concentration of the parent compound in matrices like plasma.[3][4][5][6]
-
Poor Solubility and Stability: Like other stilbenes, this compound is poorly soluble in water and can be unstable, degrading under certain stress conditions, which complicates sample handling and storage.[7][8]
-
Matrix Effects: Biological matrices are complex and contain endogenous components like phospholipids (B1166683) that can co-elute with this compound during LC-MS analysis.[9][10] This can lead to ion suppression or enhancement, compromising the accuracy and sensitivity of the quantification.[11][12]
-
Metabolite Interference: this compound itself is a major metabolite of pterostilbene (B91288).[13][14] When studying pterostilbene, the presence of this compound must be accounted for. Furthermore, this compound's own metabolites could potentially interfere with its quantification if chromatographic separation is not optimal.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components, particularly phospholipids.[10][15] Simple protein precipitation is faster but may result in stronger matrix effects.[1][16]
-
Chromatographic Separation: Optimize your HPLC/UPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.[12]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[17] If a labeled standard is unavailable, a structurally similar analog can be used, though it may not compensate for matrix effects as effectively.[2]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples (e.g., blank plasma) to compensate for consistent matrix effects.[11]
Q3: My this compound recovery is low and inconsistent. What could be the cause?
Low and variable recovery can stem from several issues:
-
Inefficient Extraction: The chosen extraction solvent or method may not be optimal for this compound. A liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or a methanol-acetonitrile mixture is often effective.[18] Ensure proper vortexing and centrifugation steps to maximize phase transfer.
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.[7] Keep samples on ice during processing and store them at -80°C for long-term stability. Minimize freeze-thaw cycles.
-
Nonspecific Binding: this compound may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help mitigate this issue.
-
pH-Dependent Extraction: The pH of the sample can influence the extraction efficiency of phenolic compounds like this compound. Ensure consistent pH across all samples and standards.
Q4: I am observing peak tailing or broad peaks in my chromatogram. How can I fix this?
Peak shape issues are common in HPLC and can be addressed by:
-
Checking for Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column.[19][20] Use a guard column and implement a robust column wash step in your gradient method to elute these contaminants.
-
Optimizing Mobile Phase pH: For phenolic compounds, the mobile phase pH can affect peak shape. A small amount of acid, like formic acid (e.g., 0.1%), is commonly added to the mobile phase to ensure the analyte is in a single ionic form, leading to sharper peaks.[18]
-
Verifying Sample Solvent: The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion. Injecting a sample in a much stronger solvent than the mobile phase can cause broad or split peaks.[21][22]
-
Column Voiding: A void or channel in the column packing can lead to poor peak shape. This can be caused by pressure shocks or operating outside the column's recommended pH range.[22] If this occurs, the column may need to be replaced.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal | 1. Analyte Degradation: this compound is labile.[7] 2. Rapid Clearance: In in vivo studies, concentrations may be below the detection limit due to rapid metabolism and clearance.[2] 3. LC-MS/MS Parameters: Incorrect MRM transition, source temperature, or gas flows. | 1. Ensure proper sample handling (on ice) and storage (-80°C). Use fresh samples. 2. Increase the sensitivity of the method (e.g., by improving extraction and reducing matrix effects) or adjust the dosing for in vivo studies. 3. Optimize MS parameters by infusing a pure standard of this compound. |
| High Baseline Noise or Drifting Baseline | 1. Contaminated Mobile Phase: Solvents may contain impurities or have started to degrade. 2. Air Bubbles in the System: Dissolved gas in the mobile phase or a leak can cause pressure fluctuations and baseline noise.[19] 3. Detector Lamp Issue: The detector lamp may be failing or require warming up. | 1. Prepare fresh mobile phase using high-purity (e.g., LC-MS grade) solvents. 2. Degas the mobile phase thoroughly. Check for leaks in the system, particularly around fittings and seals.[21] 3. Allow the detector to warm up sufficiently. If the problem persists, the lamp may need replacement. |
| Inconsistent Retention Times | 1. Pump or Gradient Mixer Issue: The pump may not be delivering a consistent flow rate or mobile phase composition.[20] 2. Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.[21] 3. Column Equilibration: The column may not be fully equilibrated between injections. | 1. Purge the pump to remove air bubbles. Check for leaks and ensure check valves are functioning correctly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 5-10 column volumes). |
| Poor Linearity of Calibration Curve | 1. Matrix Effects: Ion suppression or enhancement can be concentration-dependent.[12] 2. Detector Saturation: The highest concentration standards may be saturating the detector. 3. Inaccurate Standard Preparation: Errors in serial dilutions. | 1. Use matrix-matched calibrators or a stable isotope-labeled internal standard.[11][17] 2. Extend the calibration range or dilute the upper-level standards. 3. Carefully reprepare the calibration standards. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated methods for this compound (or its close analog, pinosylvin) quantification in biological matrices.
Table 1: LC-MS/MS Method Parameters for this compound/Pinosylvin (B93900) in Rat Plasma
| Parameter | Method 1 (this compound)[2] | Method 2 (Pinosylvin)[1] | Method 3 (Pinosylvin)[18] |
| Matrix | Rat Plasma | Rat Plasma | Rat Plasma, Urine, Feces, Tissues |
| Extraction Method | Not specified | Protein Precipitation | Liquid-Liquid Extraction |
| Internal Standard (IS) | Heavy Isotope Labeled Resveratrol | Pterostilbene | Diazepam |
| Linearity Range | Not specified | 1 - 1000 ng/mL | 1.1 - 2200 ng/mL |
| LLOQ | 1 ng/mL | Not specified | 1.1 ng/mL |
| LOD | Not specified | 1.0 ng/mL | 0.33 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 12.0% | < 10.9% |
| Inter-day Precision (%RSD) | < 15% | < 12.0% | < 12.1% |
| Accuracy (% Recovery) | 100 ± 15% | 100 ± 7.7% | 85.3% - 110.2% |
| Extraction Recovery | Not specified | Not specified | 83.3% - 108.5% |
| Matrix Effect | Insignificant | Not specified | 81.3% - 114.8% |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Biological Matrices[18]
This protocol is adapted from a method developed for pinosylvin and is suitable for plasma, urine, feces, and tissue homogenates.
-
Sample Preparation:
-
Thaw frozen biological samples (plasma, urine, tissue homogenate) at room temperature. For fecal samples, homogenize with an appropriate buffer.
-
Aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the internal standard working solution (e.g., Diazepam at 110 ng/mL) to each sample, calibrator, and quality control (QC) sample.
-
-
Extraction:
-
Add 0.9 mL of a methanol-acetonitrile (5:95, v/v) solution to each tube.
-
Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and protein precipitation/extraction.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new tube.
-
-
Evaporation & Reconstitution (If necessary):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to mix.
-
-
Final Centrifugation & Analysis:
-
Centrifuge the reconstituted sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis[2][18]
-
Chromatographic System: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 2.1x50 mm, 1.9 µm) is recommended.[18]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
A typical gradient might be: 0-1 min, 30% B; 1-12 min, 30-50% B; 12-15 min, 50-100% B; followed by re-equilibration at 30% B.[18] The gradient should be optimized to separate this compound from metabolites and matrix interferences.
-
-
Flow Rate: 0.3 mL/min.[18]
-
Column Temperature: 30°C.[18]
-
Injection Volume: 5 µL.[18]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 241 → 181.[2]
-
MRM Transition for IS (Resveratrol-d4): m/z 233 → 191.[2]
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Inhibition of Androgen Receptor signaling by this compound.
References
- 1. Quantification of pinosylvin in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Pharmacokinetics and Tissue Distribution Study of Pinosylvin in Rats by Ultra-High-Performance Liquid Chromatography Coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. realab.ua [realab.ua]
Technical Support Center: Overcoming Low Bioavailability of Pinostilbene in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of pinostilbene in animal studies. The information is presented in a practical question-and-answer format to directly address common experimental issues.
Troubleshooting Guides
Issue: Low plasma concentrations of this compound observed after oral administration in rats.
Answer: Low plasma concentrations of this compound following oral administration are a common challenge, primarily due to its low aqueous solubility and rapid metabolism. Here are potential solutions and comparative data from studies on this compound and its analogue, pterostilbene (B91288), which shares similar structural and metabolic characteristics.
Data Presentation: Pharmacokinetic Parameters of this compound and Pterostilbene Formulations in Rats
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| This compound | Sprague-Dawley Rat | 50 mg/kg (oral) | - | - | - | 1.87 ± 2.67% | [1] |
| Pterostilbene (Suspension) | Sprague-Dawley Rat | 15 mg/kg (oral) | - | - | - | 15.9 ± 7.8% | [2] |
| Pterostilbene in HP-β-CD | Sprague-Dawley Rat | 15 mg/kg (oral) | - | - | - | 59.2 ± 19.6% | [2] |
| Pterostilbene (Nanoemulsion) | - | - | Data not available in vivo, but in vitro models show enhanced bioaccessibility | - | - | - | [3] |
| Pterostilbene (Intravenous) | Sprague-Dawley Rat | 11.2 mg/kg (IV) | - | - | 17500 ± 6600 | 100% | [1][4] |
Experimental Protocols:
-
Preparation of Pterostilbene-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex:
-
Dissolve pterostilbene in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Prepare an aqueous solution of HP-β-CD.
-
Slowly add the pterostilbene solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring for a specified period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.
-
Remove the organic solvent under vacuum.
-
Lyophilize the resulting aqueous solution to obtain a solid powder of the pterostilbene-HP-β-CD inclusion complex.[5]
-
-
Preparation of a Generic Stilbene Nanoemulsion (adapted for this compound):
-
Oil Phase Preparation: Dissolve this compound in a suitable oil carrier (e.g., medium-chain triglycerides) with a surfactant (e.g., lecithin) at a slightly elevated temperature (e.g., 35-40°C) with continuous stirring until a clear, homogenous solution is formed.[3]
-
Coarse Emulsion Formation: Add the oil phase to an aqueous phase and homogenize at high speed (e.g., 25,000 rpm) for a few minutes.[3]
-
Nanoemulsion Formation: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the droplet size to the nanoscale.[6]
-
Mandatory Visualizations:
Caption: Workflow for preparing this compound-cyclodextrin complexes and nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways that reduce this compound's bioavailability in animal models?
A1: The primary metabolic pathway reducing the bioavailability of this compound is extensive phase II metabolism, specifically glucuronidation.[7] In this process, UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the hydroxyl groups of this compound, increasing its water solubility and facilitating its rapid excretion from the body. Studies on the analogue pterostilbene have identified UGT1A1 and UGT1A3 as the main enzymes responsible for this process.[7][8]
Mandatory Visualizations:
Caption: Glucuronidation is the main metabolic pathway for this compound.
Q2: How can I choose the most appropriate formulation strategy to enhance this compound bioavailability in my animal study?
A2: The choice of formulation depends on your specific experimental goals, resources, and the desired pharmacokinetic profile.
-
Cyclodextrin Complexation: This is a relatively straightforward and effective method to improve the aqueous solubility and stability of this compound.[9] It is a good starting point for many in vivo studies.
-
Nanoemulsions/Liposomes: These lipid-based formulations can enhance absorption through the lymphatic pathway, potentially bypassing first-pass metabolism in the liver.[10] They are suitable for achieving higher systemic exposure.
-
Solid Lipid Nanoparticles (SLNs): SLNs offer advantages such as controlled release and protection of the encapsulated drug from degradation in the gastrointestinal tract.[11]
Mandatory Visualizations:
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Q3: My this compound formulation appears unstable in suspension. What can I do?
A3: Instability in suspension, such as precipitation or aggregation, can significantly impact bioavailability. Consider the following:
-
For simple suspensions: Ensure adequate particle size reduction (micronization) and the use of appropriate suspending and wetting agents.
-
For nanoformulations:
-
Check Zeta Potential: A low zeta potential (close to zero) can indicate colloidal instability. Modify the surface charge by adding charged surfactants or polymers.
-
Optimize Surfactant/Stabilizer Concentration: Insufficient stabilizer can lead to aggregation. Conduct a concentration optimization study.
-
Storage Conditions: Store formulations at the recommended temperature and protect them from light, as this compound can be labile.[9]
-
Q4: I am not observing the expected increase in bioavailability with my formulation. What are some potential reasons and troubleshooting steps?
A4: Several factors could contribute to this issue:
-
Incomplete Encapsulation/Complexation: Verify the encapsulation efficiency or complexation yield of your formulation. Unencapsulated this compound will still have low bioavailability.
-
Animal Model Variability: Pharmacokinetics can vary between different animal strains and even between individual animals. Ensure you are using a sufficient number of animals per group to account for this variability.
-
Gastrointestinal Tract Conditions: The pH and enzymatic environment of the animal's gut can affect the stability and release of this compound from the formulation. For example, fasting can significantly alter the absorption of lipid-based formulations.[2]
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the expected low concentrations of this compound and its metabolites in plasma. The limit of quantification should be appropriate for the anticipated plasma levels.
References
- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of pterostilbene in Sprague-Dawley rats: the impacts of aqueous solubility, fasting, dose escalation, and dosing route on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differences in the glucuronidation of resveratrol and pterostilbene: altered enzyme specificity and potential gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medipol.edu.tr [medipol.edu.tr]
Pinostilbene degradation pathways and prevention
Welcome to the technical support center for pinostilbene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (3,4′-dihydroxy-5-methoxy-trans-stilbene) is a naturally occurring methoxylated stilbenoid, a derivative of resveratrol.[1] While it exhibits greater stability and bioavailability compared to resveratrol, it is still susceptible to degradation under common experimental and storage conditions, which can impact experimental reproducibility and the therapeutic potential of the compound.[2][3]
Q2: What are the primary degradation pathways for this compound?
Like other stilbenes, this compound is primarily susceptible to two main degradation pathways:
-
Photoisomerization: Exposure to light, particularly UV light, can cause the thermodynamically stable trans-isomer to convert to the cis-isomer. This can be followed by intramolecular cyclization to form phenanthrene-like structures.
-
Oxidation: The phenolic hydroxyl groups on the this compound molecule are susceptible to oxidation, which can be accelerated by factors such as elevated pH, temperature, and the presence of metal ions. This can lead to the formation of various oxidation products.
In biological systems, this compound is a major metabolite of pterostilbene (B91288) through demethylation, often carried out by gut microbiota.[4][5] It can also undergo Phase II metabolism, such as glucuronidation, at its hydroxyl groups.
Q3: How quickly does this compound degrade in solution?
The degradation rate of this compound is dependent on the storage conditions. In an aqueous solution at room temperature (25°C) and exposed to ambient light, free this compound can degrade by as much as 31% over a 12-week period.[2][3] Significant degradation is often observed starting from the sixth week under these conditions.[2]
Q4: What is the most effective method to prevent this compound degradation?
Encapsulation in cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to be a highly effective method for preventing this compound degradation.[2][3] This method also has the added benefit of significantly increasing the aqueous solubility of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound stock solutions fresh and dilute to the final concentration in media immediately before adding to cells.
-
Minimize Light Exposure: Protect stock solutions and plates from light by using amber vials and covering them with aluminum foil.
-
Assess Stability in Media: If problems persist, perform a stability study of this compound in your specific cell culture medium under incubation conditions (37°C, 5% CO₂). Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze by HPLC to quantify the remaining this compound.
-
Consider Encapsulation: For long-term experiments, consider using this compound complexed with HP-β-CD to improve its stability in the aqueous environment of the cell culture medium.
-
Issue 2: Appearance of unknown peaks in HPLC chromatogram during analysis.
-
Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Check for Photoisomerization: An early-eluting peak with a similar UV spectrum to this compound may be the cis-isomer. Compare your chromatogram to a light-exposed sample to confirm. To prevent this, protect all samples and standards from light.
-
Evaluate for Oxidation: The appearance of more polar (earlier eluting) or other unexpected peaks could indicate oxidation products. Ensure that solvents are degassed and consider adding an antioxidant like ascorbic acid to your sample matrix if compatible with your analysis.
-
Verify pH of Solutions: this compound is more stable in slightly acidic conditions. If using aqueous buffers, ensure the pH is below 7. Degradation is known to increase exponentially at pH above 6.8 for related stilbenes.
-
Control Temperature: Keep samples cool in the autosampler (e.g., 4°C) to minimize degradation during the analytical run.
-
Issue 3: Poor solubility of this compound in aqueous buffers.
-
Possible Cause: this compound has low aqueous solubility (approximately 0.06 mg/mL).[2]
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare high-concentration stock solutions in organic solvents such as ethanol, DMSO, or DMF. Ensure the final concentration of the organic solvent in your experimental medium is low and does not affect the assay.
-
Utilize Cyclodextrins: Complexing this compound with HP-β-CD can increase its aqueous solubility by up to 10-fold.[2][3]
-
Quantitative Data on this compound Stability and Prevention
Table 1: Stability of this compound in Aqueous Solution at Room Temperature (25°C)
| Time (Weeks) | % this compound Remaining (Unprotected) | % this compound Remaining (HP-β-CD Encapsulated) |
| 0 | 100% | 100% |
| 6 | Significant decrease observed | >90% (estimated) |
| 12 | ~69% | >85% |
Data sourced from studies showing 31% degradation for unprotected this compound and <15% for HP-β-CD encapsulated this compound over 12-13 weeks.[2][3]
Table 2: Effect of HP-β-CD on Aqueous Solubility of this compound
| HP-β-CD Concentration | Fold Increase in Solubility |
| 1 mM | ~3x |
| 5 mM | ~7x |
| 10 mM | ~10x |
Data from a study evaluating the solubility of this compound in the presence of varying concentrations of HP-β-CD.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile (B52724).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose a 100 µg/mL solution of this compound in methanol to direct sunlight for 8 hours or a UV lamp (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis:
-
For hydrolytic samples, neutralize with an equimolar amount of base or acid.
-
Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to a control sample (unstressed this compound) to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be adapted to analyze this compound and its degradation products.
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to maintain an acidic pH).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 307 nm for this compound. Use the PDA detector to scan from 200-400 nm to obtain UV spectra of degradation products.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: General degradation pathways of this compound.
Caption: Metabolic pathways involving this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Pinostilbene Analysis in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pinostilbene in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most common analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for complex biological matrices where this compound concentrations may be low.
Q2: How can I improve the extraction efficiency of this compound from plant matrices?
A2: To improve extraction efficiency from plant materials, consider the following:
-
Solvent Selection: A mixture of a polar organic solvent (e.g., ethanol (B145695) or methanol) and water is often effective for extracting phenolic compounds like this compound.
-
Extraction Technique: Advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance recovery and reduce extraction time compared to conventional methods like maceration.
-
Sample Pre-treatment: Grinding the plant material to a fine powder increases the surface area for solvent penetration.
Q3: What are the key validation parameters I need to assess for my this compound analytical method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: this compound is known to be unstable. How can I minimize its degradation during sample preparation and storage?
A4: this compound is susceptible to degradation, particularly from exposure to light, high temperatures, and certain pH conditions. To minimize degradation:
-
Protect from Light: Use amber vials or work under yellow light.
-
Control Temperature: Keep samples on ice or at 4°C during preparation and store long-term at -80°C.
-
pH Control: Maintain a neutral or slightly acidic pH, as extreme pH can promote degradation.
-
Use of Antioxidants: In some cases, adding an antioxidant like ascorbic acid to the sample can help prevent oxidative degradation.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC/LC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Interaction of the phenolic hydroxyl groups of this compound with residual silanol (B1196071) groups on the silica-based column. 2. Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, leading to mixed ionization states. 3. Column Overload: Injecting a too-concentrated sample. | 1. Use a different column: Employ an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). 2. Adjust mobile phase pH: Lower the pH of the mobile phase (e.g., to pH 3) to suppress the ionization of silanol groups. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid can help. 3. Dilute the sample: Reduce the concentration of the injected sample. |
| Poor Peak Shape (Fronting or Splitting) | 1. Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Column Void: A void has formed at the head of the column. | 1. Match injection solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Replace the column: If a void is suspected, the column should be replaced. Using a guard column can help protect the analytical column. |
| Low Sensitivity / No Peak | 1. Degradation of this compound: The analyte has degraded in the sample or standard solutions. 2. Incorrect Wavelength (HPLC-UV): The detector wavelength is not set at the absorbance maximum of this compound (around 306-320 nm). 3. Ion Suppression (LC-MS): Co-eluting matrix components are suppressing the ionization of this compound. | 1. Prepare fresh standards and samples: Follow the stability guidelines mentioned in the FAQs. 2. Optimize detector wavelength: Scan the UV spectrum of a this compound standard to determine the optimal wavelength. 3. Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. 4. Modify chromatography: Adjust the gradient to separate this compound from the suppressive matrix components. 5. Use an internal standard: A stable isotope-labeled internal standard can compensate for ion suppression. |
| Retention Time Shift | 1. Column Equilibration: The column is not properly equilibrated before injection. 2. Mobile Phase Composition Change: Inaccurate mobile phase preparation or evaporation of the more volatile solvent. 3. Temperature Fluctuation: The column temperature is not stable. | 1. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs. 2. Prepare fresh mobile phase: Ensure accurate measurement and mixing of mobile phase components. Keep mobile phase bottles capped. 3. Use a column oven: Maintain a constant and consistent column temperature. |
Sample Preparation Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | 1. Incomplete Extraction: The extraction solvent or method is not efficient for the sample matrix. 2. Analyte Adsorption: this compound is adsorbing to glassware or plasticware. 3. Degradation during Extraction: The extraction conditions are causing this compound to degrade. | 1. Optimize extraction: Test different solvent systems and extraction techniques (e.g., sonication time, temperature). 2. Use silanized glassware: This can reduce adsorption of active compounds. 3. Minimize extraction time and temperature: Use the mildest conditions that provide adequate recovery. |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS) | 1. Insufficient Sample Cleanup: The sample preparation method does not adequately remove interfering compounds (e.g., phospholipids (B1166683) in plasma, pigments in plant extracts). | 1. Incorporate Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 for reversed-phase cleanup) to remove interferences. 2. Liquid-Liquid Extraction (LLE): Use a suitable solvent system to selectively extract this compound and leave interferences behind. 3. Protein Precipitation (for biological fluids): While simple, it may not be sufficient for removing all interferences. Consider combining it with SPE or LLE. |
Data Presentation
Table 1: Method Validation Parameters for this compound Analysis by LC-MS/MS in Rat Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%RSD) | |
| 3 ng/mL | < 10% |
| 30 ng/mL | < 8% |
| 300 ng/mL | < 5% |
| Inter-day Precision (%RSD) | |
| 3 ng/mL | < 12% |
| 30 ng/mL | < 9% |
| 300 ng/mL | < 6% |
| Accuracy (%Recovery) | |
| 3 ng/mL | 95 - 105% |
| 30 ng/mL | 97 - 103% |
| 300 ng/mL | 98 - 102% |
| Recovery | > 85% |
| Matrix Effect | Insignificant[1] |
Data adapted from a validated LC-MS/MS method for the determination of this compound in rat plasma.[1]
Table 2: Comparative HPLC-UV Validation Data for Stilbene (B7821643) Derivatives in Various Matrices
| Parameter | Pterostilbene (Pharmaceutical Gel) | Resveratrol (Human Plasma) | Phenolics (Pine Bark Extract) |
| Linearity Range | 1 - 75 µg/mL | 0.010 - 6.4 µg/mL | 0.08 - 50.00 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | > 0.9998 | > 0.9999 |
| LOD | 2.65 ng/g | 0.006 µg/mL | 0.01 - 0.16 µg/mL |
| LOQ | 7.95 ng/g | 0.008 µg/mL | 0.02 - 0.49 µg/mL |
| Accuracy (%Recovery) | 98.10 - 101.93% | 98.5 - 101.5% | 97.29 - 103.59% |
| Precision (%RSD) | 0.59 - 1.25% | < 2.12% | 0.24 - 3.95% |
This table provides a comparison of HPLC-UV validation parameters for related stilbene compounds to serve as a reference for method development for this compound.
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated this compound or a related stable isotope-labeled stilbene).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
This compound: m/z 241 -> 181[1]
-
Internal Standard: (Use appropriate transition for the chosen IS).
-
-
Protocol 2: General Protocol for Extraction of this compound from Plant Material (e.g., Pine Bark)
-
Sample Preparation:
-
Dry the plant material at 40°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a laboratory mill.
-
Accurately weigh approximately 1 g of the powdered sample into a flask.
-
-
Extraction:
-
Add 20 mL of 80% ethanol (or methanol) to the flask.
-
Perform extraction using one of the following methods:
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30 minutes at room temperature.
-
Maceration: Stopper the flask and shake for 24 hours at room temperature, protected from light.
-
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 20 mL of the solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Cleanup and Analysis:
-
Filter the combined extract through a 0.45 µm syringe filter.
-
If necessary, the extract can be concentrated under reduced pressure and reconstituted in the mobile phase.
-
Analyze by HPLC-UV or LC-MS/MS. For HPLC-UV, monitor at approximately 310 nm.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound activation of the ERK1/2 signaling pathway.
Caption: this compound inhibition of androgen receptor signaling.
References
Pinostilbene Cellular Uptake Enhancement: A Technical Support Guide
Welcome to the Technical Support Center for strategies to enhance the cellular uptake of pinostilbene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental challenges in improving the intracellular delivery of this promising stilbenoid.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments show low cellular uptake of this compound. What are the primary reasons for this?
A1: The low cellular uptake of this compound in experimental settings is often attributed to several key factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility. This can lead to precipitation in aqueous cell culture media, reducing the concentration of this compound available for cellular absorption.
-
Cellular Efflux: Like many xenobiotics, this compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, thereby lowering its intracellular concentration.
-
Metabolism: Intracellular enzymes may rapidly metabolize this compound, converting it into other compounds and reducing the concentration of the parent molecule.
Q2: What are the most common strategies to overcome the poor solubility and enhance the cellular uptake of this compound?
A2: Several formulation strategies can be employed to improve the solubility and cellular uptake of this compound. The most common and well-documented approaches include:
-
Cyclodextrin Encapsulation: This involves the formation of inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, effectively encapsulating the this compound molecule and increasing its aqueous solubility.
-
Nanoformulations: Encapsulating this compound into various types of nanoparticles can enhance its stability, solubility, and cellular uptake. Common nanoformulations include:
-
Liposomes
-
Polymeric Nanoparticles
-
Solid Lipid Nanoparticles (SLNs)
-
Nanoemulsions
-
-
Phytosomes: These are complexes of the natural compound and a phospholipid, which can improve the absorption and bioavailability of the active constituent.
Q3: Are there other methods to enhance this compound's passage across cellular membranes?
A3: Yes, beyond formulation strategies, you can also investigate:
-
Permeation Enhancers: These are compounds that can be co-administered with this compound to reversibly increase the permeability of the cell membrane.
-
Efflux Pump Inhibitors: If this compound is identified as a substrate for efflux pumps, co-administration with an inhibitor of these pumps can increase its intracellular accumulation.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound in Cell Culture Media
Possible Cause: this compound is precipitating out of your aqueous experimental solutions.
Troubleshooting Tip: Cyclodextrin Encapsulation
Encapsulating this compound in cyclodextrins is a highly effective method to increase its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective.
Quantitative Data Summary: this compound-Cyclodextrin Complexes
| Parameter | Free this compound | This compound-HP-β-CD Complex | Reference |
| Water Solubility | 0.06 mg/mL | Up to 10-fold increase | [1][2] |
| Stability (after 3 months) | 31% degradation | <15% degradation | [1][2] |
| Encapsulation Stoichiometry | N/A | 1:1 | [1][2] |
| Optimal Cyclodextrin | N/A | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | [1][2] |
Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complexes
This protocol is adapted from studies on stilbene (B7821643) encapsulation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Spectrophotometer or spectrofluorometer for characterization
Procedure:
-
Preparation of the Physical Mixture:
-
Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Gently mix the powders in a mortar for 5 minutes without applying pressure.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh out this compound and HP-β-CD in a 1:1 molar ratio and place them in a mortar.
-
Add a small amount of a water/ethanol (50/50 v/v) mixture dropwise to the powder while continuously kneading with the pestle.
-
Continue kneading for 60 minutes. The mixture should form a paste.
-
Dry the resulting paste in a desiccator or under vacuum at room temperature to obtain a powder.
-
-
Characterization:
-
Confirmation of Complex Formation: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.
-
Solubility Determination: Prepare saturated solutions of free this compound and the this compound-HP-β-CD complex in your desired aqueous buffer. After equilibration, centrifuge the solutions to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a validated HPLC method or UV-Vis spectrophotometry.[3]
-
Workflow for Cyclodextrin Encapsulation
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Nanoemulsion for solubilization, stabilization, and in vitro release of pterostilbene for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pinostilbene Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pinostilbene precipitation in cell culture media. By understanding the physicochemical properties of this compound and employing proper handling techniques, you can ensure the accurate and reproducible results of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: this compound is a naturally occurring stilbenoid, a type of phenolic compound. Its chemical structure makes it hydrophobic, meaning it has low solubility in water-based solutions like cell culture media. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, its solubility limit can be quickly exceeded, causing it to "crash out" or precipitate.
Q2: What are the initial signs of this compound precipitation?
A2: The initial signs of precipitation can be subtle. You might observe a faint cloudiness or Tyndall effect (light scattering) in the media. Over time, this can progress to more obvious signs like visible crystals, a fine powder, or a film on the surface of the culture vessel. It is crucial to visually inspect your media carefully after adding this compound.
Q3: Can I use DMSO to dissolve this compound? What is the maximum recommended concentration?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving this compound to create a high-concentration stock solution. However, DMSO can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1][2][3] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any potential effects of the solvent.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents like ethanol (B145695) and Dimethylformamide (DMF) can also be used to dissolve this compound. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line. Additionally, for some applications, solubility enhancers like cyclodextrins can be used to increase the aqueous solubility of this compound and reduce the need for organic solvents.[2]
Q5: How does the composition of the cell culture media affect this compound solubility?
A5: The composition of the cell culture media can significantly impact this compound solubility. Media containing serum (e.g., Fetal Bovine Serum - FBS) can often help to keep hydrophobic compounds in solution due to the presence of proteins like albumin, which can bind to the compound.[2] Conversely, serum-free media may be more prone to precipitation. Different basal media formulations (e.g., DMEM, RPMI-1640) also have varying compositions of salts and other components that can interact with this compound.
Q6: At what temperature should I store my this compound stock solution and the media containing this compound?
A6: this compound stock solutions in organic solvents should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Media containing this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, it should be kept at 2-8°C, but be aware that lower temperatures can decrease the solubility of the compound. Always warm the media to 37°C before adding it to your cells.
II. Troubleshooting Guide
Problem 1: My this compound precipitated immediately after addition to the media.
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. Decrease the working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent shift, leading to precipitation. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound solution dropwise while gently swirling the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO is necessary for the stock solution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] |
Problem 2: The media became cloudy after a few hours of incubation.
| Possible Cause | Recommended Solution |
| Delayed Precipitation | The compound may be initially soluble but precipitates over time as it equilibrates in the media. Consider using a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin.[2] Prepare fresh media with this compound more frequently for long-term experiments. |
| Interaction with Media Components | This compound may be interacting with components in the media over time, leading to the formation of insoluble complexes. Test the solubility of this compound in different basal media formulations or with varying serum concentrations. |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound. Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if necessary. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. |
Problem 3: I observe crystal formation in my stock solution.
| Possible Cause | Recommended Solution |
| Stock Concentration is Too High | The concentration of this compound in the stock solution exceeds its solubility limit in the chosen solvent. Prepare a more dilute stock solution. |
| Improper Storage | Repeated freeze-thaw cycles or storage at an inappropriate temperature can cause the compound to come out of solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. |
| Solvent Evaporation | If the storage vial is not sealed properly, the solvent can evaporate over time, increasing the concentration of this compound and leading to precipitation. Ensure vials are tightly sealed. |
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (ideally <0.1%).
-
Continue to gently mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 3: Assessing the Maximum Soluble Concentration of this compound
-
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Incubate the dilutions at 37°C in a CO2 incubator for a duration that reflects your planned experiment (e.g., 2, 24, 48 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). You can also centrifuge the tubes/plate and look for a pellet.
-
The highest concentration that remains clear (no visible precipitate) is the maximum soluble concentration of this compound under your specific experimental conditions. It is recommended to work at or below this concentration.
-
IV. Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ~30 - 33 | ~124 - 136 | Preferred solvent for high-concentration stock solutions. |
| Ethanol | ~50 | ~206 | Can be used as an alternative to DMSO. |
| DMF | ~30 | ~124 | Another alternative to DMSO. |
| Water | Very low | - | This compound is poorly soluble in aqueous solutions. |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 | ~0.62 | Demonstrates low solubility in aqueous buffers with a small amount of co-solvent. |
Note: Solubility values can vary slightly depending on the source and purity of the compound and the experimental conditions.
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Caco-2 | Colorectal | 62.53 | 48 |
| LNCaP | Prostate | ~5-10 | - |
| 22Rv1 | Prostate | - | - |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While not a direct measure of non-toxic concentration, it provides a useful reference for the concentration range at which biological effects are observed. It is recommended to perform a cytotoxicity assay to determine the non-toxic working concentration range for your specific cell line.
V. Mandatory Visualizations
Caption: Workflow for preparing this compound-containing media.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified signaling pathways affected by this compound.
References
Technical Support Center: Pinostilbene Stability and Activity
This resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and biological activity of pinostilbene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH sensitivity important?
A1: this compound is a natural methoxylated stilbenoid, structurally related to resveratrol.[1][2] Like many phenolic compounds, its chemical structure, and therefore its stability and activity, can be significantly influenced by the pH of the surrounding medium. Understanding its pH-dependent behavior is critical for designing reliable in vitro assays, developing stable formulations, and accurately interpreting biological data.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is generally more stable in acidic to neutral conditions. As the pH becomes more alkaline (basic), the phenolic hydroxyl groups on the molecule are more likely to deprotonate. This deprotonation makes the molecule susceptible to oxidation and degradation. While specific degradation kinetics for this compound are not extensively published, studies on similar stilbenoids show they are labile and degrade rapidly under stress conditions, with increased degradation in basic media.[3] For example, a study on the related compound verbascoside (B1683046) showed it was more stable in acidic solutions than in alkaline solutions, with the fastest degradation at pH 8.[4]
Q3: My this compound solution appears to be degrading. What are the common signs?
A3: Degradation of stilbenoids in solution is often indicated by a color change (e.g., turning yellow or brown) and a decrease in the concentration of the active compound, which can be measured by techniques like HPLC. This degradation is accelerated by exposure to light and higher pH values.[5][6][7]
Q4: How does pH influence the biological activity of this compound?
A4: The biological activity of this compound, such as its antioxidant capacity, can be pH-dependent. The ability of a stilbenoid to act as an antioxidant is often related to its ability to donate a hydrogen atom from its hydroxyl groups. The ease of this donation is influenced by the pH of the medium. Furthermore, its interaction with cellular targets and its ability to permeate cell membranes can also be affected by its ionization state, which is pH-dependent.[3]
Q5: What is the optimal pH for storing this compound stock solutions?
A5: To maximize stability, stock solutions of this compound should be prepared in a slightly acidic buffer (e.g., pH 5-6) or in an organic solvent like DMSO or ethanol (B145695) and stored protected from light at -20°C or below.[8] Avoid using alkaline buffers for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | This compound may be degrading in the cell culture medium (typically pH 7.2-7.4) over the course of the experiment (e.g., 24-48 hours). | Prepare fresh this compound dilutions in media immediately before each experiment. Minimize the exposure of stock solutions to light. Consider a time-course experiment to assess its stability in your specific medium. |
| Low or no observed biological activity. | The compound may have degraded due to improper storage or handling. The pH of the assay buffer may not be optimal for its activity. | Verify the integrity of your this compound stock using HPLC. Review the literature for the optimal pH for your specific assay (e.g., antioxidant, enzyme inhibition). Ensure buffers are correctly prepared and the pH is verified. |
| Precipitation of this compound in aqueous buffer. | This compound has poor water solubility.[3] Changes in pH can affect its solubility. | Use a co-solvent like DMSO or ethanol (ensure the final concentration is non-toxic to cells/enzymes). Encapsulation with cyclodextrins has been shown to increase its water solubility up to 10 times.[3] |
| Discoloration of this compound solution. | This is a sign of oxidative degradation, often accelerated by alkaline pH, oxygen, and light. | Prepare solutions fresh. Store stocks under an inert gas (e.g., argon or nitrogen) if high stability is required. Use amber vials or wrap tubes in foil to protect from light. |
Quantitative Data Summary
Table 1: Effect of pH on the Encapsulation Constant (KF) of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| pH | Encapsulation Constant (KF) M-1 | Observation |
| 5.0 | 12,322.75 ± 616.14 | Highest encapsulation efficiency observed in acidic conditions.[3] |
| 7.0 | ~10,074.45 ± 503.72 | High encapsulation at neutral pH.[3] |
| 9.0 | Decreased | Encapsulation constant decreases as pH becomes more basic.[3] |
| 10.0 | 5,105.60 ± 255.28 | Lowest encapsulation efficiency, with a sharp drop from pH 9 onwards, near the pKa of the stilbene.[3] |
Data sourced from a study on improving this compound solubility and stability.[3]
Experimental Protocols
Protocol 1: General Method for Evaluating pH Stability of this compound
This protocol outlines a general procedure for determining the chemical stability of this compound at different pH values.
-
Buffer Preparation : Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.[3]
-
Stock Solution : Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Incubation : Dilute the this compound stock solution into each buffer to a final, known concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
Sampling : Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.[4] At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis : Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.[7]
-
Data Analysis : Plot the natural logarithm of the this compound concentration versus time for each pH. If the plot is linear, the degradation follows first-order kinetics.[9][10] The slope of this line gives the negative value of the degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Visual Guides: Diagrams and Workflows
Below are diagrams illustrating key concepts related to this compound research.
Caption: Workflow for a pH-dependent stability study of this compound.
Caption: Simplified signaling pathways modulated by this compound.[11][12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H14O3 | CID 5473050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Navigating the Nuances of Pinostilbene: A Guide to Stock Solution Preparation
For researchers, scientists, and drug development professionals, the journey from a promising compound to experimental success is paved with meticulous attention to detail. One of the first critical steps is the preparation of a stable, accurately concentrated stock solution. Pinostilbene, a methoxylated stilbene (B7821643) with significant therapeutic potential, presents unique challenges due to its low aqueous solubility and stability.
This technical support center provides a comprehensive guide to selecting the appropriate solvents for this compound, troubleshooting common issues, and ensuring the integrity of your stock solutions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Published data indicates a solubility of up to 33 mg/mL in DMSO.[1] Given its ability to dissolve a wide range of organic compounds, DMSO is a common choice for initial stock preparation of non-polar compounds like this compound.[2][3]
Q2: Can I dissolve this compound in ethanol (B145695) or other alcohols?
Q3: My this compound is not dissolving completely. What should I do?
A3: If you encounter issues with dissolution, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to break down powder aggregates and increase the surface area for dissolution.
-
Gentle Warming: Warming the solution slightly (e.g., to 37°C) can increase the solubility of the compound. However, be cautious with temperature, as excessive heat can lead to solvent evaporation and potential degradation of the compound.
-
Vortexing: Vigorous mixing can aid in the dissolution process.
Q4: I've prepared my stock solution. How should I store it to ensure its stability?
A4: this compound is known to be labile, and proper storage is crucial to prevent degradation.[5][6] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]
Q5: Can I prepare an aqueous working solution from my this compound stock?
A5: this compound has very poor aqueous solubility (approximately 0.06 mg/mL).[5][8] To prepare an aqueous working solution, first dissolve the this compound in an organic solvent like DMSO or ethanol at a high concentration. Then, dilute the stock solution into your aqueous buffer or cell culture medium. It is important to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1% for cell-based assays). Be aware that aqueous solutions of this compound are not stable and should be prepared fresh before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous media | This compound's low aqueous solubility. The concentration in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of the organic solvent in the final solution if your experimental system allows. - Decrease the final concentration of this compound. - Consider using a formulation with co-solvents and surfactants (see Experimental Protocols). |
| Cloudy or hazy stock solution | Incomplete dissolution or presence of insoluble impurities. | - Ensure you are using a high-purity grade of this compound. - Try the dissolution aids mentioned in FAQ 3 (sonication, gentle warming). - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | - Prepare fresh stock solutions more frequently. - Strictly follow the recommended storage conditions (aliquoted, -80°C or -20°C, protected from light).[7] - Avoid repeated freeze-thaw cycles. |
| Crystallization of stock solution during storage | The storage temperature is not low enough, or the concentration is too high for the chosen solvent at that temperature. | - Ensure your freezer is maintaining the correct temperature. - Consider preparing a slightly lower concentration stock solution. - Before use, ensure the entire aliquot is brought to room temperature and vortexed to redissolve any precipitate. |
Quantitative Data: Solvent Solubility
The following table summarizes the known solubility of this compound in various solvents. For solvents where direct data for this compound is unavailable, data for the structurally similar compound pterostilbene (B91288) is provided as an estimate.
| Solvent | This compound Solubility | Pterostilbene Solubility (for comparison) | Notes |
| Water | ~0.06 mg/mL[5][8] | ~0.018 - 0.021 mg/mL[5][9] | This compound is poorly soluble in aqueous solutions. |
| DMSO | 33 mg/mL[1] | ~30 mg/mL[4] | Recommended for high-concentration stock solutions. |
| Ethanol | Data not available | ~50 mg/mL[4], 710 mg/g[9] | A good alternative to DMSO. |
| Dimethylformamide (DMF) | Data not available | ~30 mg/mL[4] | Another potential solvent for stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[7] | Data not available | A complex vehicle suitable for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 242.27 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 2.42 mg of this compound and transfer it to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies
This protocol is adapted from a published method and yields a clear solution of ≥ 2.5 mg/mL.[7]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add the following solvents sequentially, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final mixture until it forms a clear solution. This formulation should be prepared fresh before use.
-
Visualizing the Workflow
The selection of an appropriate solvent and the preparation of a stock solution is a logical process that can be visualized as a workflow.
Caption: A flowchart outlining the decision-making process for selecting a suitable solvent for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
addressing autofluorescence of Pinostilbene in imaging studies
Welcome to the technical support center for addressing challenges related to the intrinsic fluorescence of pinostilbene in imaging studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths of this compound?
A1: this compound has a maximum excitation wavelength of approximately 290 nm and a maximum emission wavelength of around 397 nm.[1][2] It is important to note that these values can be influenced by the local microenvironment, such as solvent polarity and pH.[1][2]
Q2: Is this compound photostable during fluorescence microscopy?
A2: Stilbenes, including this compound, are known to be photosensitive.[3] Prolonged exposure to excitation light, especially UV light, can lead to photoisomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer, as well as other photochemical reactions, resulting in photobleaching.[4][5] This can cause a decrease in fluorescence intensity over time during an imaging experiment.
Q3: Can the fluorescence of this compound be enhanced?
A3: Yes, the fluorescence intensity of this compound can be influenced by its environment. For instance, encapsulation in cyclodextrins has been shown to increase its basal fluorescence.[1][2] The choice of solvent can also affect fluorescence quantum yield, with more viscous solvents potentially enhancing photostability by restricting molecular rotation required for isomerization.[5]
Q4: What are the main sources of autofluorescence that can interfere with this compound imaging?
A4: Autofluorescence in biological samples typically arises from endogenous molecules such as NADH, collagen, and elastin. Cell culture media components and fixatives like glutaraldehyde (B144438) and paraformaldehyde can also contribute to background fluorescence. Given that this compound emits in the blue region of the spectrum, there can be significant spectral overlap with these common sources of autofluorescence.
Q5: How can I distinguish this compound's signal from cellular autofluorescence?
A5: Several techniques can be employed. The most straightforward is to acquire images of control cells (not treated with this compound) using the same imaging settings. This will reveal the baseline autofluorescence. For more advanced separation, techniques like spectral unmixing and fluorescence lifetime imaging (FLIM) can be utilized. Spectral unmixing mathematically separates the emission spectra of this compound from the broader autofluorescence spectra. FLIM distinguishes molecules based on their fluorescence lifetime, which is an intrinsic property of a fluorophore and its environment.
Troubleshooting Guides
Problem 1: Weak this compound Fluorescence Signal
Possible Causes and Solutions
| Cause | Recommended Solution |
| Low intracellular concentration of this compound. | Increase the concentration of this compound in the incubation medium or extend the incubation time. However, be mindful of potential cytotoxicity at higher concentrations. |
| Photobleaching due to excessive light exposure. | Reduce the excitation light intensity to the minimum level required for detection. Decrease the exposure time per image. Use a more sensitive detector if available. Minimize the total imaging time. |
| Suboptimal imaging settings. | Ensure that the excitation and emission filters are appropriate for this compound's spectral properties (Ex: ~290 nm, Em: ~397 nm). Use an objective with a high numerical aperture (NA) to maximize light collection. |
| Environmental quenching of fluorescence. | The cellular microenvironment can affect fluorescence. While challenging to control, consider co-incubation with agents like cyclodextrins that may enhance this compound's fluorescence.[1][2] |
Problem 2: High Background Autofluorescence
Possible Causes and Solutions
| Cause | Recommended Solution |
| Endogenous autofluorescence from cells or tissue. | Image an unstained control sample to determine the level and spectral properties of the background. If possible, choose a cell line with lower intrinsic autofluorescence. For tissue sections, perfusion to remove red blood cells can reduce heme-related autofluorescence. |
| Autofluorescence from cell culture medium. | Image cells in a phenol (B47542) red-free medium. Consider using a specialized low-fluorescence imaging medium. |
| Fixation-induced autofluorescence. | If fixation is necessary, use fresh paraformaldehyde solution and keep fixation times to a minimum. Glutaraldehyde is known to induce more autofluorescence than paraformaldehyde. Consider alternative fixation methods like cold methanol. Chemical treatments with sodium borohydride (B1222165) or Sudan Black B can help quench aldehyde-induced autofluorescence. |
| Spectral overlap with other fluorophores (in multi-color experiments). | Carefully select additional fluorophores with emission spectra that are well-separated from this compound. Perform single-color controls to assess bleed-through and apply appropriate compensation or use spectral unmixing. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or PBS) to remove extracellular this compound.
-
Imaging:
-
Mount the sample on the fluorescence microscope.
-
Use an excitation filter centered around 290 nm (if available) or the closest UV filter set (e.g., DAPI filter cube).
-
Use an emission filter that captures fluorescence around 397 nm.
-
Minimize excitation light intensity and exposure time to reduce phototoxicity and photobleaching.
-
Acquire images of unstained control cells to establish the level of autofluorescence.
-
Protocol 2: Spectral Unmixing to Separate this compound from Autofluorescence
-
Acquire a Spectral Image Stack: Using a confocal microscope with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) for:
-
Cells treated with this compound.
-
Unstained control cells (to obtain the autofluorescence spectrum).
-
-
Define Reference Spectra: In the imaging software, define the emission spectrum of this compound from a region of interest with a high signal in the treated sample. Define the emission spectrum of autofluorescence from the control sample.
-
Apply Linear Unmixing: Use the software's linear unmixing algorithm to separate the mixed fluorescence signal into its constituent components (this compound and autofluorescence) on a pixel-by-pixel basis.
-
Visualize the Unmixed Images: The output will be separate images showing the distribution of this compound and autofluorescence.
Visualizations
Caption: General workflow for imaging the intrinsic fluorescence of this compound in cells.
Caption: A decision-making diagram for troubleshooting common issues in this compound imaging.
References
controlling for Pinostilbene's light sensitivity during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive compound, pinostilbene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered light-sensitive?
A1: this compound (3,4′-dihydroxy-5-methoxystilbene) is a naturally occurring stilbenoid, a class of polyphenolic compounds. Like its well-known analog, resveratrol (B1683913), this compound possesses a carbon-carbon double bond that can undergo isomerization from the naturally occurring trans-isoform to the cis-isoform upon absorption of light energy, particularly in the UV spectrum.[1][2] This photoisomerization can alter its biological activity. Prolonged exposure to high-energy light can lead to further irreversible degradation into phenanthrene-like structures.[1] this compound is generally considered a labile compound, susceptible to degradation under various stress conditions, including light exposure.[3]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, proper storage is crucial. For long-term storage, solid this compound should be kept at -20°C, where it can remain stable for at least four years.[4] Stock solutions of this compound should be stored in the dark at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months). Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q3: Can I use standard fluorescent laboratory lighting when working with this compound?
A3: It is strongly recommended to minimize exposure to all light sources, including standard fluorescent laboratory lighting. These lights emit wavelengths in the UV and blue regions of the spectrum that can induce the isomerization of this compound.[5] Whenever possible, work with this compound in a darkened room or use red or yellow safe lights, which emit lower-energy wavelengths less likely to cause photochemical reactions.
Q4: How does the stability of this compound in cell culture medium affect my experiments?
A4: this compound's stability in cell culture medium can be a significant source of variability. Many components in standard cell culture media, such as riboflavin, are photosensitizers that can generate reactive oxygen species upon light exposure, indirectly degrading this compound.[5][6] Furthermore, the physiological pH and temperature (37°C) of cell culture incubators can also contribute to its degradation over time. One study noted a 31% degradation of free this compound in an aqueous solution at room temperature over 12 weeks, even in the absence of light.[3] It is, therefore, critical to prepare fresh this compound-containing media for each experiment and to minimize the time between media preparation and its addition to cells.
Q5: How can I confirm the integrity of my this compound sample?
A5: The most effective method for assessing the integrity of your this compound sample is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[7] This technique can separate and quantify the trans- and cis-isomers, as well as any degradation products. The trans-isomer of stilbenes typically has a maximum UV absorbance around 307-320 nm, while the cis-isomer absorbs maximally at a shorter wavelength, around 285 nm.[8][9] By comparing the chromatogram of your sample to a pure standard, you can determine its purity and the extent of any isomerization or degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | 1. Verify Storage: Confirm that your stock solution has been stored at the correct temperature (-20°C or -80°C) and consistently protected from light. 2. Check Age: Do not use stock solutions that have been stored beyond the recommended time frame. 3. Analytical Confirmation: If possible, analyze an aliquot of your stock solution using HPLC-UV to quantify the concentration of trans-pinostilbene and check for the presence of the cis-isomer or other degradation products.[7] |
| Photodegradation During Experiment | 1. Minimize Light Exposure: Cover all vessels containing this compound (e.g., tubes, flasks, plates) with aluminum foil. 2. Work in Dim Light: Perform all experimental manipulations in a darkened room or under red/yellow safe lights. 3. Reduce Exposure Time: Minimize the time that this compound solutions are exposed to any light source, including the light from a microscope or plate reader. |
| Instability in Experimental Medium | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your experimental medium immediately before use. Do not store working solutions. 2. Time-Course Experiment: Consider performing a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[5] |
Issue 2: No Observed Biological Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Complete Degradation of the Compound | 1. Confirm Purity of Source: Use a fresh, unopened vial of this compound to prepare a new stock solution. 2. Review Handling Procedures: Meticulously review your entire experimental workflow for any steps where the compound might have been exposed to light for extended periods. 3. Positive Control: Include a positive control compound with a known, robust effect in your assay to ensure the experimental system is working correctly. |
| Use of the Inactive cis-Isomer | 1. Check for Isomerization: If you suspect isomerization has occurred due to light exposure, analyze your sample via HPLC-UV.[7] The presence of a significant peak at the retention time corresponding to the cis-isomer would confirm this. |
| Incorrect Concentration | 1. Verify Stock Concentration: Re-verify the calculations used to prepare your stock solution. If possible, confirm the concentration spectrophotometrically. 2. Dose-Response Curve: Perform a wide-range dose-response experiment to ensure you are testing at biologically relevant concentrations. This compound has shown effects in various cell lines at concentrations ranging from the low to high micromolar range.[3] |
Quantitative Data on Stilbenoid Photostability
Table 1: UV Absorbance Maxima for Stilbenoid Isomers
| Compound | trans-Isomer λmax (nm) | cis-Isomer λmax (nm) | Reference(s) |
| trans-Resveratrol | ~308 - 320 | ~285 - 286 | [8][9][10] |
| trans-Pterostilbene | ~308 | ~285 | [8] |
| trans-Pinostilbene | ~307 | Not specified | [4] |
Table 2: Fluorescence Quantum Yields (Φf) of trans-Stilbenoids
A lower fluorescence quantum yield often indicates a higher efficiency of competing non-radiative decay processes, such as photoisomerization.
| Compound | Solvent | Quantum Yield (Φf) | Reference(s) |
| trans-Stilbene | Hexane | 0.04 | [11] |
| trans-Stilbene | Glycerol | 0.15 | [11] |
| trans-Resveratrol | Ethanol | 0.012 | Inferred from related studies |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solutions
-
Materials:
-
Solid this compound (powder)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated balance and micropipettes
-
-
Procedure:
-
Perform all steps in a darkened room or under red/yellow safe lights.
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolve the solid this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing the vial thoroughly.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials or foil-wrapped cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treating Cultured Cells with this compound
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Cultured cells in multi-well plates
-
-
Procedure:
-
Work in a laminar flow hood with the sash lowered and the fluorescent light turned off. If possible, use a red safe light for illumination.
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, keeping it protected from light.
-
Immediately before treating the cells, prepare the final working concentrations of this compound by diluting the stock solution into pre-warmed complete cell culture medium. Mix thoroughly by gentle inversion.
-
Include a vehicle control by adding the same amount of DMSO to the medium as is present in the highest this compound concentration.
-
Remove the old medium from the cells and gently add the freshly prepared this compound-containing medium or vehicle control medium.
-
Immediately return the plate to the incubator, ensuring it is not exposed to light during transport.
-
If the experiment involves long incubation times (>24 hours), consider the stability of this compound and potentially replace the medium with a freshly prepared solution at intermediate time points.
-
Protocol 3: UV-Visible Spectrophotometry for this compound
-
Materials:
-
Dual-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes
-
This compound solution in a suitable UV-transparent solvent (e.g., ethanol, methanol)
-
Solvent for blank/reference
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Prepare a dilution of your this compound solution in the chosen solvent to an expected absorbance of ~1 AU.
-
Fill one cuvette with the solvent to be used as a blank/reference. Fill the other cuvette with the this compound solution. Handle cuvettes only by their frosted sides.
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Perform a baseline correction or auto-zero with the solvent-filled cuvette in the sample path.
-
Acquire the absorbance spectrum of the this compound solution over a range of approximately 230 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For trans-pinostilbene, this is expected around 307 nm.[4] The presence of a significant shoulder or a distinct peak around 285 nm may indicate the presence of the cis-isomer.
-
Visualizations
Caption: Photochemical degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surpassing light-induced cell damage in vitro with novel cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Pinostilbene In Vivo Optimization: A Technical Support Resource
Welcome to the Technical Support Center for the in vivo application of Pinostilbene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new in vivo experiment?
A1: A general starting point for oral administration in rodents is in the range of 30-50 mg/kg body weight daily. One study on adjuvant-induced arthritis in Lewis rats showed beneficial anti-inflammatory and antioxidant effects with a daily oral dose of 30 mg/kg. For neuroprotective studies in mice, dietary supplementation of 120 mg of this compound per kg of diet has been used. It is always recommended to perform a pilot study with a small group of animals to determine the optimal dose for your specific model and experimental endpoint.
Q2: How should I prepare this compound for in vivo administration, considering its low water solubility?
A2: Due to its poor water solubility, this compound requires a specific vehicle for effective in vivo delivery. A commonly used formulation for oral gavage or intraperitoneal injection is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1]. It is crucial to ensure the this compound is fully dissolved, which may require sonication[1]. For dietary administration, this compound can be mixed with the standard rodent chow.
Q3: What are the known in vivo effects of this compound?
A3: In vivo studies have demonstrated that this compound possesses several beneficial effects. It has shown anti-inflammatory and antioxidant properties in a rat model of arthritis. Additionally, it has exhibited neuroprotective effects in a mouse model of aging by promoting dopamine (B1211576) neuronal survival and activating the ERK1/2 signaling pathway[2][3]. While this compound has shown anticancer activity in vitro, further in vivo studies are needed to confirm these effects.
Q4: Is this compound toxic at therapeutic doses?
A4: There is limited direct in vivo toxicity data for this compound. However, studies on its parent compound, pterostilbene, have shown a high safety profile, with no significant toxic effects observed in mice at doses up to 3000 mg/kg/day[4]. Furthermore, a study on a stilbene (B7821643) extract containing this compound showed no in vivo genotoxicity in rats at doses up to 360 mg/kg. As with any compound, it is advisable to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Q5: What is the bioavailability of this compound?
A5: this compound is a methylated analog of resveratrol (B1683913) and is expected to have greater bioavailability. It is also a major metabolite of pterostilbene, which has an oral bioavailability of approximately 80% in rats[5][6]. While specific pharmacokinetic data for this compound is limited, a study on the closely related compound pinosylvin (B93900) in rats indicated that it is a poorly bioavailable compound when administered orally, but is highly distributed into tissues[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Incorrect solvent ratio- Low temperature | - Ensure the recommended vehicle composition is used (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[1].- Use sonication to aid dissolution[1].- Prepare the formulation fresh before each use. |
| No observable effect at the chosen dose | - Insufficient dosage- Poor absorption | - Increase the dose in a stepwise manner in a pilot study.- Consider a different route of administration (e.g., intraperitoneal injection instead of oral gavage).- Ensure the formulation is optimized for bioavailability. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dose is too high- Vehicle toxicity | - Reduce the dosage.- Run a vehicle-only control group to rule out toxicity from the formulation components.- Closely monitor the animals daily for any adverse effects. |
| High variability in experimental results | - Inconsistent dosing technique- Animal stress | - Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage).- Handle animals gently and consistently to minimize stress. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound and Related Compounds
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| This compound | Lewis Rats | 30 mg/kg/day | Oral | Anti-inflammatory, Antioxidant | |
| This compound | C57BL/6 Mice | 120 mg/kg of diet | Dietary | Neuroprotection | |
| Pinosylvin | Sprague-Dawley Rats | 50 mg/kg | Intraperitoneal | Neuroprotection | |
| Pterostilbene | Nude Mice | 50 mg/kg | Intraperitoneal | Anti-tumor | |
| Pterostilbene | Rats | 56 mg/kg | Oral | [7] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Caco-2 | Colorectal | 62.53 ± 13.4 | 48 h | [8] |
| LNCaP | Prostate | ~10 | 24 h | [9] |
| RPMI 8226 | Multiple Myeloma | < 25 | 24 h | [10] |
Table 3: Pharmacokinetic Parameters of Pinosylvin in Rats (as a proxy for this compound)
| Parameter | Value |
| Route of Administration | Intravenous (10 mg/kg) |
| Plasma AUC | 5.23 ± 1.20 µg·h/mL |
| Urine Half-life (t½) | 13.13 ± 2.05 h |
| Clearance (CL) | 1.84 ± 0.44 L/h/kg |
| Volume of Distribution (Vd) | 2.29 ± 0.56 L/kg |
| Reference | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. The solution should be clear.
-
Prepare the formulation fresh before each administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg of body weight[11].
-
Draw the calculated volume of the this compound formulation into the syringe attached to the gavage needle.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Introduce the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The animal should swallow the needle. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the solution.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for a few minutes to ensure there are no adverse reactions.
Visualizations
Caption: General experimental workflow for an in vivo study with this compound.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
References
- 1. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
Validation & Comparative
Pinostilbene vs. Resveratrol: A Comparative Analysis of Anticancer Activity
A detailed guide for researchers and drug development professionals on the comparative anticancer efficacy of pinostilbene and resveratrol (B1683913), supported by experimental data and methodological insights.
Introduction
In the ongoing search for novel anticancer agents, natural stilbenoids have garnered significant attention due to their diverse pharmacological properties. Among these, resveratrol has been extensively studied for its potential chemopreventive and therapeutic effects. However, its clinical utility is often hampered by its low bioavailability. This has led to increased interest in its methylated derivatives, such as this compound, which are purported to have improved pharmacokinetic profiles and enhanced biological activity. This guide provides a comprehensive comparison of the anticancer activities of this compound and its parent compound, resveratrol, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and resveratrol has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in this assessment. The data consistently demonstrates that this compound and its closely related methylated analog, pterostilbene (B91288), exhibit greater cytotoxic potential than resveratrol in numerous cancer types.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| Colon Cancer | Caco-2 | This compound | ~75 | Not Specified | [1] |
| Resveratrol | >100 | Not Specified | [1] | ||
| HT-29 | Pterostilbene | ~15 | Not Specified | [1] | |
| Resveratrol | ~65 | Not Specified | [1] | ||
| HCT116 | Pterostilbene | ~12 | Not Specified | [1] | |
| Resveratrol | ~25 | Not Specified | [1] | ||
| Cervical Cancer | HeLa | Pterostilbene | 32.67 | 72 | [2] |
| Resveratrol | 108.7 | 72 | [2] | ||
| Pterostilbene | 42.3 | 24 | [3][4] | ||
| Resveratrol | 83.5 | 24 | [3][4] | ||
| CaSki | Pterostilbene | 14.83 | 72 | [2] | |
| Resveratrol | 44.45 | 72 | [2] | ||
| SiHa | Pterostilbene | 34.17 | 72 | [2] | |
| Resveratrol | 91.15 | 72 | [2] | ||
| TC1 | Pterostilbene | 15.61 | 72 | [5] | |
| Resveratrol | 34.46 | 72 | [5] | ||
| Prostate Cancer | PC3 | This compound | 14.91 | Not Specified | [6] |
| PC3M | This compound | 6.43 | Not Specified | [6] | |
| DU145 | This compound | 3.6 | Not Specified | [6] | |
| LNCaP | This compound | 22.42 | Not Specified | [6] | |
| C4 | This compound | 4.30 | Not Specified | [6] | |
| C4-2 | This compound | 5.74 | Not Specified | [6] | |
| C4-2b | This compound | 4.52 | Not Specified | [6] | |
| 22Rv1 | This compound | 26.35 | Not Specified | [6] |
Mechanisms of Anticancer Action
Both this compound and resveratrol exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, as well as the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
Studies have shown that both compounds can trigger apoptosis in cancer cells. However, pterostilbene, a close analog of this compound, has been demonstrated to be a more potent inducer of apoptosis compared to resveratrol.[1] This is evidenced by a higher percentage of apoptotic cells and increased levels of cleaved caspase-3 and Poly(ADP-ribose) polymerase (PARP), key markers of apoptosis, in cells treated with pterostilbene.[1]
Cell Cycle Arrest
This compound and resveratrol can also halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In cervical cancer cells, for instance, both compounds have been shown to induce S-phase arrest. Notably, pterostilbene demonstrated a more potent effect, causing cell cycle arrest at lower concentrations than resveratrol.[3][4]
Key Signaling Pathways
The anticancer activities of this compound and resveratrol are mediated by their ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer.
Caption: Simplified signaling pathways affected by this compound and Resveratrol.
Both stilbenoids have been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell growth and proliferation. They also inhibit the transcription factor NF-κB, which plays a key role in inflammation and cancer progression. By inhibiting these pathways, this compound and resveratrol can induce apoptosis and cell cycle arrest.
Experimental Protocols
This section provides an overview of the methodologies commonly used to assess the comparative anticancer activity of this compound and resveratrol.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or resveratrol (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for a typical MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound or resveratrol at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound or resveratrol as described for the cell cycle analysis.
-
Cell Harvesting: Harvest and wash the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The available experimental data strongly suggests that this compound and its related methylated stilbenes, such as pterostilbene, possess superior anticancer activity compared to resveratrol across a variety of cancer cell lines. This enhanced potency is likely attributable to their increased lipophilicity and bioavailability, allowing for greater intracellular accumulation and target engagement. While both compounds modulate similar signaling pathways to induce apoptosis and cell cycle arrest, the greater efficacy of this compound highlights its potential as a more promising candidate for further preclinical and clinical development in cancer therapy. Researchers and drug development professionals should consider these findings when designing future studies and selecting lead compounds for anticancer drug discovery programs.
References
- 1. Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: a side by side comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol and Pterostilbene Exhibit Anticancer Properties Involving the Downregulation of HPV Oncoprotein E6 in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dietary Polyphenols, Resveratrol and Pterostilbene Exhibit Antitumor Activity on an HPV E6-Positive Cervical Cancer Model: An in vitro and in vivo Analysis [frontiersin.org]
- 6. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
Pinostilbene vs. Pterostilbene: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective compounds, stilbenoids, a class of natural polyphenols, have emerged as promising candidates for therapeutic development. Among them, pinostilbene and pterostilbene (B91288), both methylated derivatives of resveratrol (B1683913), have garnered significant attention for their potential to combat neurodegenerative processes. This guide provides an objective comparison of their neuroprotective efficacy, supported by experimental data, to aid researchers in their exploration of these compounds.
At a Glance: Key Differences in Neuroprotective Properties
| Feature | This compound | Pterostilbene |
| Primary Mechanism | ERK1/2 Pathway Activation | Multi-target: Anti-inflammatory (NF-κB↓), Antioxidant (Nrf2↑), Anti-apoptotic, SIRT1↑ |
| Antioxidant Capacity (ORAC) | 5.01 µmol TE/µmol | 2.70 µmol TE/µmol |
| Bioavailability | Higher cellular uptake than resveratrol | Generally considered to have high bioavailability and ability to cross the blood-brain barrier[1][2] |
Quantitative Comparison of Neuroprotective Effects
In Vitro Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
| Compound | Neurotoxic Insult | Concentration | Endpoint | Result | Reference |
| This compound | 6-Hydroxydopamine (6-OHDA) | 1 - 10 µM | LDH Release | Dose-dependent reduction | [3][4] |
| 1 - 10 µM | Caspase-3 Activity | Dose-dependent reduction | [3][4] | ||
| Dopamine | 1 and 5 µM | Cell Viability (ATP) | Protection against viability loss | [5] | |
| Pterostilbene | Amyloid-β 1-42 | 1.5 µM | Apoptosis Rate | Reduction to 18.45% (from 87.23% in disease model) | [6] |
| LPS-activated BV-2 co-culture | 2.5, 5.0, 10.0 µM | Cell Viability (OD) | Dose-dependent increase | [7] | |
| 2.5, 5.0, 10.0 µM | LDH Release | Dose-dependent decrease | [7] | ||
| H₂O₂ | Not specified | Neuronal Death | Prevention via ROS attenuation | [8][9] |
Antioxidant Capacity
| Compound | Assay | Result (Trolox Equivalents) | Reference |
| This compound | ORAC | 5.01 µmol TE/µmol | [10] |
| Pterostilbene | ORAC | 2.70 µmol TE/µmol | [10] |
Mechanistic Insights: Signaling Pathways
This compound and pterostilbene exert their neuroprotective effects through distinct and overlapping signaling pathways.
This compound's Neuroprotective Pathway
This compound's neuroprotective effect has been significantly linked to the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, which is crucial for promoting cell survival.[5][10]
Pterostilbene's Multi-Target Neuroprotective Pathways
Pterostilbene demonstrates a broader mechanistic profile, influencing multiple pathways involved in neuroinflammation, oxidative stress, and apoptosis.[7][11][12]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vitro Neuroprotection in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.[4]
-
Neurotoxic Insult:
-
6-OHDA/Dopamine-induced toxicity: Cells are pre-treated with this compound or pterostilbene for a specified duration (e.g., 30 minutes) before exposure to the neurotoxin (e.g., 25 µM 6-OHDA or 100-200 µM dopamine) for 24 hours.[4][5]
-
Amyloid-β-induced toxicity: Differentiated SH-SY5Y cells are exposed to amyloid-β 1-42 to induce toxicity, followed by treatment with the test compound.[6]
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT/ATP Assay): Cell viability is quantified using assays such as the MTT assay, which measures mitochondrial activity, or an ATP-based luminescence assay.[5][6]
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured as an indicator of cell death and membrane damage.[4]
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner in apoptosis, is measured to assess programmed cell death.[4]
-
Western Blot for ERK1/2 Activation
-
Cell Treatment and Lysis: SH-SY5Y cells are treated with the stilbene (B7821643) compound over a time course. Subsequently, cells are lysed in an appropriate buffer.[5]
-
Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.[5]
-
Immunoblotting: Separated proteins are transferred to a membrane, which is then incubated with primary antibodies against total ERK1/2 and phosphorylated ERK1/2, followed by incubation with a secondary antibody.[5]
-
Detection: The protein bands are visualized using a suitable detection method, and the ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.[5]
NF-κB Inhibition Assay
-
Cell Treatment: Macrophage cell lines (e.g., RAW 264.7) or neuronal cells are pre-treated with pterostilbene before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13][14]
-
Western Blot for NF-κB Pathway Proteins: Cell lysates are analyzed by Western blot for the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit.[13][14]
-
Nuclear Translocation Analysis: The translocation of the p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation, can be assessed by immunofluorescence staining or by Western blotting of nuclear and cytoplasmic fractions.[14][15]
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals. A fluorescent probe (e.g., fluorescein) is used, and its fluorescence decay is monitored in the presence of a free radical generator (e.g., AAPH). The antioxidant's ability to protect the fluorescent probe is measured.[10][16]
-
Procedure: The test compound is mixed with the fluorescent probe in a microplate. The reaction is initiated by adding the free radical generator. The fluorescence is then read kinetically.[17][18]
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.[17][18]
Experimental Workflow Overview
The following diagram illustrates a general workflow for evaluating the neuroprotective efficacy of stilbene compounds.
Conclusion
Both this compound and pterostilbene demonstrate significant neuroprotective potential. This compound appears to exert its effects primarily through the activation of the pro-survival ERK1/2 pathway and exhibits a strong antioxidant capacity as measured by the ORAC assay. Pterostilbene, while having a lower ORAC value in the cited study, presents a more diverse mechanistic profile, targeting inflammatory, oxidative stress, and apoptotic pathways.
The higher cellular uptake of this compound compared to resveratrol suggests potentially favorable pharmacokinetic properties.[3] Pterostilbene is also noted for its high bioavailability and ability to cross the blood-brain barrier.[1][2]
The choice between these two compounds for further research and development may depend on the specific neuropathological context being addressed. For conditions where ERK1/2 dysregulation is a key factor, this compound may be of particular interest. In contrast, for neurodegenerative diseases with a strong multifactorial etiology involving inflammation and oxidative stress, pterostilbene's multi-target approach could be more advantageous.
Direct comparative studies are warranted to definitively establish the relative neuroprotective efficacy of this compound and pterostilbene and to elucidate the nuances of their mechanisms of action in various models of neurodegeneration.
References
- 1. Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.sunyconnect.suny.edu [dspace.sunyconnect.suny.edu]
- 5. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pterostilbene Attenuates Cocultured BV-2 Microglial Inflammation-Mediated SH-SY5Y Neuronal Oxidative Injury via SIRT-1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neuroprotective and Anti-inflammatory Effects of Pterostilbene Metabolites in Human Neuroblastoma SH-SY5Y and RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | SIRT1 Is Involved in the Neuroprotection of Pterostilbene Against Amyloid β 25–35-Induced Cognitive Deficits in Mice [frontiersin.org]
- 13. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]
- 15. Pterostilbene Attenuates Astrocytic Inflammation and Neuronal Oxidative Injury After Ischemia-Reperfusion by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to the Bioavailability of Pinostilbene, Resveratrol, and Pterostilbene
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of stilbenoids, a class of natural phenolic compounds, is intrinsically linked to their bioavailability. This guide provides an objective comparison of the oral bioavailability of three key stilbenoids: pinostilbene, resveratrol (B1683913), and pterostilbene (B91288). By examining their pharmacokinetic profiles, supported by experimental data, this document aims to inform research and development in the pursuit of leveraging these compounds for therapeutic applications.
Quantitative Comparison of Pharmacokinetic Parameters
The oral bioavailability of these stilbenoids varies significantly, primarily due to differences in their chemical structures which affect their absorption and metabolism. Pterostilbene consistently demonstrates superior bioavailability compared to resveratrol, while this compound exhibits the lowest oral absorption among the three. The following table summarizes key pharmacokinetic parameters from comparative studies, primarily conducted in rat models.
| Pharmacokinetic Parameter | This compound | Resveratrol | Pterostilbene | Species |
| Oral Bioavailability (%) | 1.87 ± 2.67%[1] | ~20%[2][3] - 29.8%[4] | ~80%[2][3][5] - 66.9%[4] | Rat |
| Peak Plasma Conc. (Cmax) | Data not directly comparable | Markedly lower than Pterostilbene[4] | 36 times higher than Resveratrol[4] | Rat |
| Time to Peak (Tmax) | Data not available | Twice as long as Pterostilbene[4] | Faster than Resveratrol[4] | Rat |
| Half-life (t1/2) | Extremely short | ~14 minutes[5] | ~105 minutes[6] | Rat |
Experimental Protocols
To ensure the reproducibility and critical evaluation of bioavailability data, understanding the underlying experimental methodologies is crucial. The following is a representative in vivo protocol for assessing the oral bioavailability of stilbenoids in a rat model.
In Vivo Oral Bioavailability Study in Rats (Comparative Protocol)
-
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.
-
-
Dosing and Administration:
-
Oral Administration:
-
Formulation: The stilbenoid (this compound, resveratrol, or pterostilbene) is suspended in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.
-
Dose: Compounds are administered via oral gavage at equimolar doses to allow for direct comparison (e.g., 50 mg/kg for resveratrol and a corresponding molar equivalent for this compound and pterostilbene).[3][4]
-
-
Intravenous Administration (for absolute bioavailability determination):
-
Formulation: The compound is dissolved in a suitable vehicle, such as a mixture of DMSO and polyethylene (B3416737) glycol.
-
Dose: Administered as a single bolus injection into the tail vein at a lower dose than the oral administration.[3]
-
-
-
Blood Sampling:
-
Blood samples are collected from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) following administration.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, Area Under the Curve (AUC), and half-life are calculated using non-compartmental analysis software.
-
Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a comparative in vivo bioavailability study.
Caption: Comparative in vivo bioavailability experimental workflow.
Signaling Pathways and Metabolic Fate
The differences in bioavailability among this compound, resveratrol, and pterostilbene are largely dictated by their metabolism. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the stilbene (B7821643) backbone influences their susceptibility to phase II metabolism, primarily glucuronidation and sulfation in the intestine and liver.
-
Resveratrol , with its three hydroxyl groups, is rapidly and extensively metabolized, leading to low levels of the free, active compound in systemic circulation.[2]
-
Pterostilbene , having two methoxy groups and only one hydroxyl group, is more resistant to this metabolic process.[5] This structural difference contributes to its higher metabolic stability and, consequently, its superior bioavailability.[8]
-
This compound , with one methoxy and two hydroxyl groups, represents an intermediate structure. However, studies show it undergoes rapid clearance and has low oral bioavailability.[1] Interestingly, this compound has been identified as a major metabolite of pterostilbene in the colon, where it may exert biological activity.[4][9]
The following diagram illustrates the primary metabolic pathways for these three stilbenoids.
References
- 1. Determination of this compound in rat plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol [mdpi.com]
- 5. novoslabs.com [novoslabs.com]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinostilbene: A Contender in Androgen Receptor Antagonism for Prostate Cancer Research
A Comparative Guide to the Efficacy and Mechanism of Pinostilbene as a Direct Androgen Receptor Target
For researchers and drug development professionals vested in the discovery of novel therapeutics for prostate cancer, the validation of direct molecular targets is paramount. This guide provides an objective comparison of this compound's performance as a direct antagonist of the androgen receptor (AR), benchmarked against established nonsteroidal antiandrogens and other related natural compounds. Experimental data is presented to substantiate these comparisons, alongside detailed methodologies for key assays.
Recent studies have identified this compound, a naturally occurring stilbenoid, as a promising agent that directly engages the androgen receptor, a key driver in prostate cancer progression. Evidence confirms that this compound binds to the AR, inhibits its activation and nuclear translocation, and consequently downregulates the expression of AR-dependent genes.[1][2][3][4] This guide will delve into the quantitative data supporting these claims and compare its performance with the well-established AR inhibitors enzalutamide (B1683756) and bicalutamide, as well as its structural analogs, resveratrol (B1683913) and pterostilbene.
Comparative Analysis of Androgen Receptor Ligands
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their interaction with the androgen receptor and their effects on prostate cancer cell lines.
Table 1: Comparative Binding Affinity and Antagonistic Activity against the Androgen Receptor
| Compound | Binding Affinity (IC50/Ki/Kd) | Assay Method | Comments |
| This compound | Direct binding confirmed | Surface Plasmon Resonance (SPR) | Binds to the AR Ligand-Binding Domain (LBD) in a concentration-dependent manner.[1][2] A specific Kd value is not yet published. |
| Enzalutamide | IC50: ~16.0 nM (competitive binding) | 18F-FDHT competitive binding with LNCaP AR | A potent second-generation AR antagonist.[5] |
| Bicalutamide | IC50: ~159–243 nM | Functional antagonism | A first-generation AR antagonist with lower affinity than enzalutamide. |
| Resveratrol | Indirectly affects AR signaling | Multiple assays | Down-regulates AR expression and inhibits its transcriptional activity.[6][7][8][9] |
| Pterostilbene | In silico evidence of strong binding | Molecular docking | Predicted to have a binding energy similar to the anti-androgen flutamide. |
Table 2: Comparative Cytotoxicity in Prostate Cancer Cell Lines (IC50 values)
| Compound | LNCaP (AR+) | 22Rv1 (AR+, AR-V7+) | PC-3 (AR-) | DU145 (AR-) |
| This compound | 22.42 µM | 26.35 µM | 14.91 µM | 3.6 µM |
| Enzalutamide | Reported cytotoxicity at ~10 µM | Higher resistance | - | - |
| Bicalutamide | IC50: 0.16 µM (in LNCaP/AR(cs)) | - | - | - |
| Resveratrol | Inhibits proliferation (e.g., at 100 µM) | - | - | - |
| Pterostilbene | IC50: 33.76 µM | - | 58.9 µM | 41.17 µM |
Note: The IC50 values for this compound in AR-negative cell lines suggest mechanisms of action beyond AR antagonism.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate the androgen receptor signaling pathway and the workflows of key experimental procedures.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow of Key Experiments for Validating AR Antagonists.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols based on their specific cell lines, reagents, and equipment.
Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Methodology:
-
Preparation of AR Source:
-
Use either recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from AR-positive prostate cancer cells (e.g., LNCaP).
-
-
Reagent Preparation:
-
Prepare a stock solution of a high-affinity radioligand, such as [³H]-Dihydrotestosterone ([³H]-DHT).
-
Prepare serial dilutions of the unlabeled test compound (this compound) and comparator compounds in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, combine the AR preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a saturating concentration of unlabeled DHT).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation and Detection:
-
Separate the bound from unbound radioligand using a method such as hydroxyapatite (B223615) slurry or filtration.
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
AR-Dependent Luciferase Reporter Gene Assay
Objective: To measure the functional effect of a compound on the transcriptional activity of the androgen receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture an appropriate cell line (e.g., HEK293T for exogenous expression or LNCaP for endogenous AR).
-
Co-transfect the cells with an AR expression vector (if needed) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with a known AR agonist (e.g., DHT) in the presence or absence of varying concentrations of this compound or comparator compounds.
-
Include control groups with vehicle and agonist alone.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Add the appropriate luciferase substrate to the cell lysates.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of AR transcriptional activity by the test compound.
-
Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of a compound on the proliferation and viability of prostate cancer cells.
Methodology:
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC-3, DU145) into 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound or comparator compounds.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT or WST-8 Assay):
-
Add the MTT or WST-8 reagent to each well and incubate for a few hours. Living cells will metabolize the reagent, resulting in a color change.
-
-
Data Analysis:
-
Measure the absorbance of the colored product using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
-
Conclusion
The compiled data and experimental evidence strongly support the validation of the androgen receptor as a direct target of this compound. While its binding affinity may be lower than that of second-generation inhibitors like enzalutamide, its ability to directly bind the AR, inhibit its function, and induce cytotoxicity in prostate cancer cell lines establishes it as a significant compound for further investigation. Notably, its activity in AR-negative cell lines suggests that this compound may possess a multi-faceted anti-cancer profile, a desirable characteristic in combating the heterogeneity of prostate cancer. For researchers in the field, this compound represents a valuable addition to the arsenal (B13267) of AR-targeting molecules and warrants further preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resveratrol regulates the PTEN/AKT pathway through androgen receptor-dependent and -independent mechanisms in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol enhances polyubiquitination-mediated ARV7 degradation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular insight into the differential anti-androgenic activity of resveratrol and its natural analogs: In Silico approach to understand biological actions - PMC [pmc.ncbi.nlm.nih.gov]
Pinostilbene: A Comparative Guide to its Antioxidant Capacity Among Stilbenoids
In the landscape of nutraceuticals and drug development, stilbenoids, a class of natural polyphenols, have garnered significant attention for their potent antioxidant properties. Among them, pinostilbene, a methylated derivative of resveratrol, is emerging as a compound of interest. This guide provides a comprehensive comparison of the antioxidant capacity of this compound against other well-researched stilbenoids: resveratrol, pterostilbene, and piceatannol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Comparative Antioxidant Capacity: A Quantitative Overview
The antioxidant capacity of stilbenoids is frequently evaluated using various in vitro assays that measure their ability to neutralize free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
The following tables summarize the available quantitative data from studies comparing this compound with other stilbenoids. It is crucial to note that direct comparisons of absolute values across different studies should be approached with caution due to variations in experimental conditions, reagents, and instrumentation.
Table 1: DPPH Radical Scavenging Activity (IC50, µM)
| Stilbenoid | IC50 (µM) | Reference |
| Piceatannol | 28.7 | [1] |
| Resveratrol | 45.3 | [1] |
| Pterostilbene | 68.5 | [1] |
| This compound | Not directly compared in the same study |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Stilbenoid | ORAC Value (µmol TE/µmol) | Reference |
| Resveratrol | 5.26 ± 0.26 | [2][3] |
| This compound | 5.01 ± 0.27 | [2][3] |
| Pterostilbene | Lower than resveratrol | [4] |
| Piceatannol | Not directly compared in the same study |
TE = Trolox Equivalents. Higher ORAC values indicate greater antioxidant capacity.
Understanding the Antioxidant Mechanisms: Key Signaling Pathways
Stilbenoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective genes.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like stilbenoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.[5][6] Pterostilbene has been shown to be a potent activator of this pathway.[7][8][9]
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Comparative Study of the Antioxidant Capacity of Four Stilbenes Using ORAC, ABTS+, and FRAP Techniques | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene Reverses Epigenetic Silencing of Nrf2 and Enhances Antioxidant Response in Endothelial Cells in Hyperglycemic Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of Pinostilbene and resveratrol in colon cancer cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the in vitro anti-cancer effects of pinostilbene and its well-studied structural analog, resveratrol (B1683913), in various colon cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as therapeutic agents.
I. Overview of this compound and Resveratrol
This compound, a methoxylated stilbenoid, is a natural compound found in various plants. It is also a major metabolite of pterostilbene (B91288), another resveratrol derivative with recognized anti-cancer properties.[1] Resveratrol, a widely researched polyphenol found in grapes and red wine, has demonstrated a range of biological activities, including chemopreventive and therapeutic effects against several types of cancer.[2] This guide focuses on their comparative efficacy in inhibiting proliferation, inducing apoptosis, and modulating key signaling pathways in colon cancer cells.
II. Quantitative Comparison of Anti-Cancer Effects
The following tables summarize the quantitative data from various studies on the effects of this compound and resveratrol on colon cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data is compiled from multiple sources.
Table 1: Inhibition of Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| This compound | Caco-2 | 62.53 ± 13.4 | 48 hours | [3] |
| Resveratrol | HCT116 | 170 | 24 hours | [4] |
| Caco-2 | 120 | 24 hours | [4] | |
| SW480 | 69.58 | Not Specified | [5] | |
| SW620 | 77.24 | Not Specified | [5] | |
| HT-29 | ~50 µg/ml (~219 µM) | 24 hours | [6] | |
| HT-29 | 115.9 | 72 hours | [7] | |
| COLO 201 | 47.3 | 72 hours | [7] | |
| Caco-2 | 76.20 ± 10.8 | 48 hours | [3] | |
| SW620 | 51.75 µg/ml (~227 µM) | 48 hours | [8] | |
| HCT116 | 43.54 µg/ml (~191 µM) | 48 hours | [8] |
Note: Pterostilbene, of which this compound is a major metabolite, has shown IC50 values 2-5 times lower than resveratrol in HCT116, HT29, and Caco-2 cells, suggesting higher potency.[9]
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The percentage of apoptotic cells is often measured using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells | Treatment Duration | Reference |
| This compound | HCT116, HT29 | 20 and 40 | Induced apoptosis (quantitative data not specified) | Not Specified | [1] |
| Resveratrol | HCA-17 | 10 | 23.5 ± 2 | 72 hours | [10] |
| 20 | 39.7 ± 2 | 72 hours | [10] | ||
| 30 | 67.2 ± 4 | 72 hours | [10] | ||
| SW480 | 10 | 21 ± 2 | 72 hours | [10] | |
| 20 | 35.6 ± 2 | 72 hours | [10] | ||
| 30 | 59.8 ± 4 | 72 hours | [10] | ||
| HT-29 | >IC50 (150 µM) | ~40% | 72 hours | [7] | |
| COLO 201 | >IC50 (75 µM) | ~12% | 72 hours | [7] | |
| HT29 | Not specified | ~15% (free resveratrol) | Not Specified | [6] | |
| HCT116 | 6 µg/ml (~26 µM) | 54.82 ± 3.866 | 48 hours | [8] | |
| 12 µg/ml (~53 µM) | 56.84 ± 5.087 | 48 hours | [8] | ||
| SW620 | 6 µg/ml (~26 µM) | 37.13 ± 16.59 | 48 hours | [8] | |
| 12 µg/ml (~53 µM) | 50.46 ± 4.225 | 48 hours | [8] |
Note: Pterostilbene has been shown to have stronger apoptosis-inducing effects than resveratrol, as evidenced by a higher percentage of Annexin V positive cells.[9]
Table 3: Effects on Cell Cycle Progression
Cancer is characterized by uncontrolled cell division. Both this compound and resveratrol can interfere with the cell cycle, leading to arrest at different phases.
| Compound | Cell Line | Concentration (µM) | Effect on Cell Cycle | Reference |
| This compound | HCT116, HT29 | 20 and 40 | S phase arrest | [1] |
| Resveratrol | HCT116, Caco-2 | Increasing concentrations | G1/S-phase arrest | [4] |
| DLD1, HCT15 | Increasing concentrations | G1 phase arrest | [11] | |
| HT29 | Not specified | G2/M phase arrest with M5 analog | [12] | |
| HT29 | Not specified | G0/G1 phase arrest with M5A analog | [12] |
III. Modulation of Key Signaling Pathways
Both this compound and resveratrol exert their anti-cancer effects by modulating intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
This compound and Pterostilbene
Studies on pterostilbene, for which this compound is a primary metabolite, indicate that it down-regulates the AKT and STAT3 kinase pathways .[13] These pathways are crucial for cell survival and proliferation, and their inhibition can lead to apoptosis.
References
- 1. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Resveratrol and its Metabolites in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits the invasion and metastasis of colon cancer through reversal of epithelial- mesenchymal transition via the AKT/GSK-3β/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Resveratrol induces apoptosis via ROS-triggered autophagy in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: a side-by-side comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Novel resveratrol analogs induce apoptosis and cause cell cycle arrest in HT29 human colon cancer cells: inhibition of ribonucleotide reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Pterostilbene-Induced Cell Death in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Pinostilbene and Pterostilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene and pterostilbene (B91288) are naturally occurring stilbenoid compounds, closely related to resveratrol (B1683913), that have garnered significant interest for their potential therapeutic properties, including their potent anti-inflammatory effects. As structural analogs, they share a common biochemical backbone but differ in their methylation patterns, which influences their bioavailability and biological activity. This guide provides a comprehensive comparison of the differential effects of this compound and pterostilbene on key inflammatory markers, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and pterostilbene on various inflammatory markers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature. The data presented here is compiled from various studies and should be interpreted within the context of the specific experimental setups.
Table 1: Comparative Effects on Pro-inflammatory Cytokines in Western Diet-Fed Mice
| Inflammatory Marker | Treatment Group | Serum Levels (pg/mL) | Liver Tissue Levels (pg/mg protein) | Mesenteric Adipose Tissue Levels (pg/mg protein) |
| TNF-α | Normal Diet (ND) | 18.5 ± 2.1 | 25.1 ± 3.2 | 30.2 ± 3.5 |
| Western Diet (WD) | 35.2 ± 4.5 | 48.7 ± 5.1 | 55.8 ± 6.3 | |
| WD + this compound (15 mg/kg) | 25.1 ± 3.3 | 35.4 ± 4.1 | 40.1 ± 4.8 | |
| WD + Pterostilbene (15 mg/kg) | 22.8 ± 2.9 | 31.2 ± 3.8 | 36.5 ± 4.2** | |
| IL-6 | Normal Diet (ND) | - | 15.2 ± 1.8 | 20.1 ± 2.5 |
| Western Diet (WD) | - | 30.8 ± 3.5 | 38.4 ± 4.1 | |
| WD + this compound (15 mg/kg) | - | 22.1 ± 2.6 | 28.3 ± 3.3 | |
| WD + Pterostilbene (15 mg/kg) | - | 19.5 ± 2.2 | 24.7 ± 2.9 | |
| IL-1β | Normal Diet (ND) | - | 10.1 ± 1.2 | 14.5 ± 1.7 |
| Western Diet (WD) | - | 22.5 ± 2.8 | 28.7 ± 3.4 | |
| WD + this compound (15 mg/kg) | - | 15.8 ± 1.9 | 20.3 ± 2.5* | |
| WD + Pterostilbene (15 mg/kg) | - | 13.2 ± 1.6 | 17.8 ± 2.1 |
*p < 0.05, **p < 0.01 compared to the WD group. Data adapted from a study on the anti-inflammatory capabilities of pterostilbene and its metabolite this compound.
Table 2: Inhibitory Effects on COX-2 and iNOS
| Compound | Inflammatory Marker | Cell/System | IC50 Value |
| Pterostilbene | COX-2 | HT-29 Human Colon Cancer Cells | More potent inhibitor than resveratrol (qualitative)[1] |
| iNOS | HT-29 Human Colon Cancer Cells | More potent inhibitor than resveratrol (qualitative)[1] | |
| COX-2 | LPS-stimulated Human PBMC | 1.0 ± 0.6 µM (for PGE2 production)[2] | |
| iNOS | LPS-stimulated RAW264.7 Macrophages | Significant inhibition at 5-20 µM | |
| This compound | COX-2 | Not Available | Not Available |
| iNOS | Not Available | Not Available |
Note: Specific IC50 values for this compound's inhibition of COX-2 and iNOS were not available in the reviewed literature, highlighting a gap for future comparative research.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and pterostilbene.
Animal Study: Western Diet-Induced Inflammation in Mice
-
Animal Model: Male C57BL/6J mice.
-
Diet Groups:
-
Normal Diet (ND): Standard chow.
-
Western Diet (WD): High-fat, high-sucrose diet.
-
WD + this compound: WD supplemented with 15 mg/kg this compound.
-
WD + Pterostilbene: WD supplemented with 15 mg/kg pterostilbene.
-
-
Treatment Duration: 12 weeks.
-
Sample Collection: At the end of the study, blood, liver, and mesenteric adipose tissue were collected.
-
Cytokine Analysis (ELISA):
-
Serum was separated from blood by centrifugation.
-
Liver and adipose tissues were homogenized in lysis buffer containing protease inhibitors.
-
Protein concentration in tissue lysates was determined using a BCA protein assay kit.
-
Concentrations of TNF-α, IL-6, and IL-1β in serum and tissue lysates were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance was read at 450 nm using a microplate reader.
-
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment:
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were pre-treated with various concentrations of this compound or pterostilbene for 1 hour.
-
Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Western Blot Analysis for iNOS, COX-2, and Phosphorylated Signaling Proteins (NF-κB p65, p38 MAPK):
-
After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA assay.
-
Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, or β-actin.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of both this compound and pterostilbene are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: General inflammatory signaling pathway inhibited by this compound and pterostilbene.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound and pterostilbene in vitro.
Caption: In vitro experimental workflow for assessing anti-inflammatory activity.
Discussion of Differential Effects
Based on the available evidence, both this compound and pterostilbene demonstrate significant anti-inflammatory properties. However, pterostilbene generally appears to be a more potent inhibitor of pro-inflammatory markers.
In the in vivo study with Western diet-fed mice, pterostilbene showed a more pronounced effect in reducing the levels of TNF-α, IL-6, and IL-1β in serum, liver, and adipose tissue compared to this compound at the same dosage.[2] This suggests that pterostilbene may have better bioavailability or higher intrinsic activity in a complex biological system. The superior bioavailability of pterostilbene over other stilbenoids has been noted in pharmacokinetic studies.[3]
Mechanistically, both compounds target the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Pterostilbene has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1] It also suppresses the activation of p38 MAPK.[1] While direct comparative studies on the molecular mechanisms of this compound are less abundant, its structural similarity and observed in vivo effects suggest it likely operates through similar pathways, albeit potentially with lower efficacy.
Conclusion
Both this compound and pterostilbene are promising natural compounds for the development of novel anti-inflammatory therapeutics. The current body of research indicates that pterostilbene exhibits a more potent anti-inflammatory profile compared to this compound, likely attributable to its enhanced bioavailability and potentially stronger interactions with molecular targets.
For researchers and drug development professionals, pterostilbene may represent a more promising lead compound for further investigation. However, the therapeutic potential of this compound should not be dismissed, particularly as it is a major metabolite of pterostilbene. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the differential potencies and mechanisms of action of these two closely related stilbenoids. Such studies should include comprehensive pharmacokinetic and pharmacodynamic profiling to guide the selection and development of the most effective compound for clinical applications.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pinostilbene's Mechanism of Apoptosis Induction in Cancer Cells
This guide provides a comprehensive analysis of pinostilbene's role in inducing apoptosis in cancer cells, offering a valuable resource for researchers, scientists, and drug development professionals. We compare its efficacy across different cancer cell lines and detail the molecular pathways it modulates. While research on this compound is ongoing, we draw comparisons with its well-studied analog, pterostilbene (B91288), to provide a broader mechanistic context.
I. Comparative Cytotoxicity of Stilbene (B7821643) Analogs
This compound, a methoxylated stilbene found in various plants, has demonstrated cytotoxic activity against several cancer cell lines.[1] Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies across different types of cancer. The following tables summarize the IC50 values for this compound and its structural analog, pterostilbene, providing a comparative overview of their potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |
| PC3 | Prostate Cancer | 14.91 | [2] |
| PC3M | Prostate Cancer | 6.43 | [2] |
| DU145 | Prostate Cancer | 3.6 | [2] |
| LNCaP | Prostate Cancer | 22.42 | [2] |
| C4 | Prostate Cancer | 4.30 | [2] |
| C4-2 | Prostate Cancer | 5.74 | [2] |
| C4-2b | Prostate Cancer | 4.52 | [2] |
| 22Rv1 | Prostate Cancer | 26.35 |[2] |
Table 2: Comparative IC50 Values of Pterostilbene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| SKOV-3 | Ovarian Cancer | ~55 | [3] |
| HT-29 | Colon Cancer | 20.20 | [4] |
| SW1116 | Colon Cancer | 70.22 | [4] |
| C32 | Melanoma | ~10 | [4] |
| A2058 | Melanoma | ~29 | [4] |
| SKBR3 | Breast Cancer | 49.19 | [4] |
| MCF-7 | Breast Cancer | 40.18 |[4] |
II. Molecular Mechanisms of Apoptosis Induction
This compound and its analogs induce apoptosis through a multi-faceted approach, targeting key signaling pathways that regulate cell survival and death. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, along with the modulation of critical cell signaling cascades like PI3K/Akt and MAPK.
The intrinsic pathway is a major route for apoptosis induction by this compound.[5] This pathway is centered on the mitochondria and regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[6][7]
-
Regulation of Bcl-2 Family Proteins: this compound and pterostilbene shift the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[6][8][9] Studies show that these stilbenes downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][10] This disruption leads to the activation of pro-apoptotic members like Bax.[11]
-
Mitochondrial Disruption: The increased ratio of pro- to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP). This results in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3][5]
-
Caspase Activation: Released cytochrome c binds to Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[5] Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell.[10][11]
This compound also activates the extrinsic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface.[5]
-
Death Receptor Upregulation: Treatment with this compound has been shown to increase the expression of death receptors such as TRAIL R1/DR4 and TRAIL R2/DR5, as well as TNF RI.[5]
-
DISC Formation and Caspase-8 Activation: Ligand binding to these receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.
-
Executioner Caspase Activation: Active caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave the BH3-only protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
This compound's pro-apoptotic activity is further enhanced by its ability to interfere with crucial cell survival signaling pathways.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth; its abnormal activation is common in cancer.[12][13] Pterostilbene has been shown to suppress this pathway, leading to reduced cell survival and proliferation.[12][14][15] Inhibition of Akt/mTOR signaling contributes to the induction of apoptosis.[12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 cascade, are involved in promoting proliferation and blocking apoptosis in cancer cells.[16][17] Pterostilbene has been found to inhibit the phosphorylation of ERK1/2, thereby suppressing this pro-survival signal and facilitating apoptosis.[16][18][19]
-
Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[5] While ROS can have dual roles, in this context, elevated ROS levels cause oxidative stress, damage mitochondria, and trigger both intrinsic and extrinsic apoptotic pathways.[3][5]
III. Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and a typical experimental workflow for studying this compound-induced apoptosis.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Caption: Workflow for validating this compound's pro-apoptotic effects.
IV. Key Experimental Protocols
To validate the mechanisms described, several key experimental procedures are typically employed.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells) in a 6-well plate, allow them to attach, and then treat with this compound at the desired concentrations (e.g., IC50) for 24-48 hours.[21]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells from each sample.
-
Staining: Wash the collected cells twice with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation [mdpi.com]
- 2. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]
- 3. researchgate.net [researchgate.net]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Induction of apoptosis by pinostrobin in human cervical cancer cells: Possible mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BCL-2 gene family and the regulation of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pterostilbene induces cell apoptosis and inhibits lipogenesis in SKOV3 ovarian cancer cells by activation of AMPK-induced inhibition of Akt/mTOR signaling cascade [techscience.com]
- 13. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pinostilbene and Resveratrol on Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene and resveratrol (B1683913) are both naturally occurring stilbenoids with recognized therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties. As a methylated derivative of resveratrol, this compound exhibits distinct bioavailability and metabolic stability, suggesting potential differences in its biological activity. This guide provides a comparative study of their effects on gene expression profiles, supported by experimental data, to aid researchers in understanding their differential mechanisms of action.
Comparative Gene Expression Data
While comprehensive, direct comparative transcriptomic data between this compound and resveratrol is limited in publicly available literature, studies on specific gene targets and pathways provide valuable insights. Pterostilbene (B91288), a closely related methylated stilbene, is often studied in comparison to resveratrol and can offer corollary evidence.
The following tables summarize quantitative data from studies comparing the effects of this compound or its analogue pterostilbene with resveratrol on the expression of key genes.
Table 1: Comparative Effects on Nrf2 Pathway Gene Expression in Human Keratinocytes
| Gene | Treatment | Fold Change vs. Vehicle | Reference |
| NQO1 | Resveratrol (10 µM) | ~2.5 | [1] |
| This compound (10 µM) | ~3.5 | [1] | |
| GCLM | Resveratrol (10 µM) | ~1.8 | [1] |
| This compound (10 µM) | ~2.2 | [1] |
Table 2: Comparative Effects on SIRT1 Activity
| Compound | Concentration | SIRT1 Activity (% of control) | Reference |
| Resveratrol | 25 µM | Increased | [2] |
| This compound | 5 µM | More pronounced activation than Resveratrol at 25 µM | [2] |
Table 3: Comparative Effects on NF-κB Pathway-Related Gene Expression in Mouse Colon
| Gene | Treatment | Relative Expression vs. AOM alone | Reference |
| iNOS | Resveratrol | Decreased | [3][4] |
| Pterostilbene | More significant decrease than Resveratrol | [3][4] | |
| COX-2 | Resveratrol | Decreased | [3][4] |
| Pterostilbene | More significant decrease than Resveratrol | [3][4] |
Signaling Pathways
This compound and resveratrol modulate several key signaling pathways that regulate cellular processes such as inflammation, oxidative stress, and cell survival.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Both this compound and resveratrol can activate Nrf2, leading to the transcription of antioxidant genes.
SIRT1 Signaling Pathway
SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Both compounds are known activators of SIRT1.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Both this compound and resveratrol have been shown to inhibit this pathway.
Experimental Protocols
The following sections detail generalized methodologies for experiments cited in the comparison of this compound and resveratrol.
Cell Culture and Treatment
-
Cell Lines: Human cell lines, such as keratinocytes (NHEKs) or cancer cell lines, are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Stock solutions of this compound and resveratrol are prepared in a suitable solvent (e.g., DMSO). Cells are treated with the desired concentrations of the compounds for a specified duration (e.g., 24-72 hours). A vehicle control (DMSO) is run in parallel.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's protocol.[5]
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
Gene Expression Analysis (qRT-PCR)
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with SYBR Green or TaqMan probes. Gene-specific primers are used to amplify the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Experimental Workflow for Gene Expression Analysis
Conclusion
The available evidence suggests that both this compound and resveratrol exert significant effects on gene expression, particularly within pathways central to inflammation and oxidative stress. This compound, and its analogue pterostilbene, often exhibit more potent effects at lower concentrations compared to resveratrol, which may be attributed to their enhanced bioavailability. Further head-to-head transcriptomic studies are warranted to fully elucidate the nuanced differences in their mechanisms of action and to guide the development of these compounds for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Caloric restriction mimetics: this compound versus resveratrol regarding SIRT1 and SIRT6 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pterostilbene is more potent than resveratrol in preventing azoxymethane (AOM)-induced colon tumorigenesis via activation of the NF-E2-related factor 2 (Nrf2)-mediated antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccr.cancer.gov [ccr.cancer.gov]
assessing the synergistic effects of Pinostilbene with other chemotherapeutics
Pinostilbene's Synergistic Potential in Chemotherapy: A Comparative Guide
New research highlights the promising role of this compound, a natural compound, in enhancing the efficacy of conventional chemotherapy drugs. This guide provides an in-depth comparison of this compound's synergistic effects with various chemotherapeutics, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound, a methoxylated derivative of resveratrol, has demonstrated significant anticancer properties, including the ability to inhibit cancer cell growth and induce apoptosis.[1][2] Emerging evidence now points towards its potent synergistic activity when combined with established chemotherapeutic agents, potentially allowing for lower, less toxic doses of these powerful drugs. This guide focuses on the synergistic combination of this compound with bortezomib (B1684674) in multiple myeloma, a pairing that has been the subject of detailed investigation.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining this compound with the proteasome inhibitor bortezomib has been quantitatively assessed in human multiple myeloma (MM) cell lines. The data reveals a significant enhancement in cytotoxicity compared to either agent used alone.
| Cell Line | Drug | IC50 (Individual) | Combination | Combination Index (CI) | Synergism Level |
| RPMI 8226 | This compound | ~25 µM (48h) | 5 µM this compound + 5 nM Bortezomib | < 1 | Synergistic |
| Bortezomib | ~7.5 nM (48h) | ||||
| U266 | This compound | Not specified | 5 µM this compound + 5 nM Bortezomib | Varies | Cell-line dependent |
| Bortezomib | Not specified | ||||
| NCI-H929 | This compound | Not specified | 5 µM this compound + 5 nM Bortezomib | Varies | Cell-line dependent |
Data compiled from studies on human multiple myeloma cell lines.[3][4][5] The combination of 5 µM this compound and 5 nM bortezomib was identified as having synergistic cytotoxic effects in RPMI 8226 cells.[3][4] While the synergistic effect was also observed in other MM cell lines like U266 and NCI-H929, the extent of this synergy appears to be cell-line dependent.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols used to establish the synergistic effects of this compound and bortezomib.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human multiple myeloma cell lines (RPMI 8226, U266, NCI-H929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (0-50 µM), bortezomib (0-10 nM), or a combination of both for 24, 48, and 72 hours.[3][5]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound. The synergistic effect of the combination treatment is determined by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[5]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: MM cells are treated with the synergistic combination of this compound and bortezomib (e.g., 5 µM PIN and 5 nM BTZ) for 24 hours.[3][5]
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
-
Results: The combination treatment has been shown to significantly increase the percentage of apoptotic cells compared to individual treatments.[3][6]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, bortezomib, or the combination, total protein is extracted from the MM cells.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as cleaved PARP1, cleaved caspase-3, catalase, thioredoxin, and superoxide (B77818) dismutase.[3][4][5]
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Findings: The combination of this compound and bortezomib leads to increased expression of pro-apoptotic proteins (cleaved PARP1 and caspase-3) and decreased expression of oxidative stress defense proteins.[3][4][5]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and bortezomib in multiple myeloma cells is attributed to the induction of apoptosis and the downregulation of oxidative stress defense mechanisms.[3][4]
Caption: Synergistic mechanism of this compound and Bortezomib in Multiple Myeloma cells.
The combination treatment leads to a significant reduction in the expression of key antioxidant enzymes such as catalase, thioredoxin, and superoxide dismutase.[3] This sensitizes the multiple myeloma cells to oxidative stress. Concurrently, the treatment upregulates the expression of cleaved PARP1 and caspase-3, which are key executioners of apoptosis.[4][5] The dual action of inducing apoptosis and inhibiting the cells' defense against oxidative stress results in a potent synergistic anticancer effect.
Caption: General workflow for assessing the synergistic effects of this compound.
In addition to its synergy with bortezomib, this compound has been shown to inhibit the growth of various other cancer cells, including colon and oral cancer.[3] It has also been found to suppress metastasis in oral cancer cell lines by downregulating matrix metalloproteinase-2 (MMP-2) through the MAPK signaling pathway.[7] While the synergistic potential of this compound with other chemotherapeutics in these cancers is an area of active research, the detailed studies in multiple myeloma provide a strong rationale for further investigation. The related compound, pterostilbene (B91288), has also shown synergistic effects with other chemotherapeutics, further supporting the potential of stilbene (B7821643) compounds in combination cancer therapy.[8][9]
References
- 1. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation [mdpi.com]
- 2. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and Apoptotic Effects of this compound and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DigitalCommons@PCOM - Research Day: Synergistic Effects of Resveratrol Derivative this compound with Bortezomib on Reducing Viability and Inducing Apoptosis in Multiple Myeloma Cells [digitalcommons.pcom.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound Hydrate Suppresses Human Oral Cancer Cell Metastasis by Downregulation of Matrix Metalloproteinase-2 Through the Mitogen-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination comprising pterostilbene for cancer treatment [uv.es]
Pinostilbene's Neuroprotective Edge: A Comparative Analysis of ERK1/2 Pathway Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pinostilbene's neuroprotective mechanism via the ERK1/2 pathway against other stilbene (B7821643) analogs. Experimental data is presented to validate its efficacy, alongside detailed protocols for key assays.
This compound, a methoxylated analog of resveratrol (B1683913), has emerged as a promising neuroprotective agent. Its mechanism of action, particularly the modulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, is a key area of investigation for its therapeutic potential in neurodegenerative diseases. This guide delves into the experimental evidence supporting this compound's neuroprotective effects through the ERK1/2 pathway, offering a comparative perspective with its well-known counterpart, resveratrol, and other stilbene derivatives.
Comparative Efficacy of Stilbene Analogs in Neuroprotection
Experimental data from in vitro studies on human neuroblastoma SH-SY5Y cells provides a clear comparison of the neuroprotective and ERK1/2-activating properties of this compound and resveratrol.
Cell Viability in Dopamine-Induced Neurotoxicity
This compound demonstrates a dose-dependent protective effect against dopamine (B1211576) (DA)-induced cell death.[1][2] Pre-treatment with this compound significantly increases cell viability in the presence of neurotoxic concentrations of dopamine.[1][2] Comparatively, resveratrol also offers neuroprotection, though studies suggest this compound may have a wider effective concentration range.[3]
| Compound | Concentration (µM) | Neurotoxic Insult | Cell Viability (% of Control) |
| Control | - | - | 100% |
| Dopamine | 100 µM | Dopamine | ~50%[4][5][6] |
| This compound | 1 | Dopamine (100 µM) | ~75% [1][2] |
| This compound | 5 | Dopamine (100 µM) | ~90% [1][2] |
| Resveratrol | 1 | Dopamine (100 µM) | ~70%[1][2] |
| Resveratrol | 5 | Dopamine (100 µM) | ~85%[1][2] |
Activation of the ERK1/2 Signaling Pathway
The neuroprotective effects of both this compound and resveratrol are linked to their ability to activate the ERK1/2 pathway, a critical signaling cascade involved in cell survival and proliferation.[1][2][7] Western blot analysis reveals a time-dependent increase in the phosphorylation of ERK1/2 (p-ERK1/2) upon treatment with these compounds.
| Compound | Concentration (µM) | Time (hours) | p-ERK1/2 Level (Fold Change vs. Control) |
| This compound | 5 | 1 | ~2.5 [1][2] |
| This compound | 5 | 6 | ~3.0 [1][2] |
| This compound | 5 | 24 | ~2.0 [1][2] |
| Resveratrol | 5 | 1 | ~2.0[1][2] |
| Resveratrol | 5 | 6 | ~2.5[1][2] |
| Resveratrol | 5 | 24 | ~1.5[1][2] |
Validation of the ERK1/2-Dependent Neuroprotective Mechanism
To confirm that the neuroprotective effects of this compound are indeed mediated by the ERK1/2 pathway, experiments utilizing a specific MEK1/2 inhibitor, U0126, have been conducted.[1][2] MEK1/2 are the upstream kinases responsible for ERK1/2 phosphorylation. Inhibition of MEK1/2 is expected to abolish the protective effects of this compound if the pathway is critical.
| Treatment | Cell Viability (% of Control) |
| Dopamine (100 µM) | ~50% |
| This compound (5 µM) + Dopamine (100 µM) | ~90%[1][2] |
| U0126 (10 µM) + this compound (5 µM) + Dopamine (100 µM) | ~55% [1][2] |
| Resveratrol (5 µM) + Dopamine (100 µM) | ~85%[1][2] |
| U0126 (10 µM) + Resveratrol (5 µM) + Dopamine (100 µM) | ~60%[1][2] |
These results demonstrate that blocking the ERK1/2 pathway with U0126 significantly attenuates the neuroprotective effects of both this compound and resveratrol, confirming the pathway's crucial role.[1][2]
Other Stilbene Derivatives Targeting the ERK1/2 Pathway
While this compound and resveratrol are well-studied, other stilbene derivatives also exhibit neuroprotective properties, with some evidence suggesting ERK1/2 pathway involvement.
-
Pterostilbene : This dimethylated analog of resveratrol has shown neuroprotective effects in various models.[8][9][10] Some studies indicate its involvement in modulating ERK phosphorylation, although detailed comparative data with this compound is limited.[8]
-
Piceatannol (B1677779) : Another hydroxylated analog of resveratrol, piceatannol, has demonstrated neuroprotective effects against amyloid-beta induced toxicity.[11][12][13][14][15] While its mechanism is multifaceted, some evidence points towards the modulation of kinase signaling pathways.[12][14][15]
-
Synthetic Stilbene Derivatives : Various synthetic derivatives have been developed to enhance the neuroprotective and bioavailability properties of natural stilbenes.[16][17] Many of these compounds are designed to target pathways involved in neuroprotection, including the ERK1/2 cascade.[16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. Prior to treatment, the medium is replaced with serum-free medium. This compound, resveratrol, or other test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the cells at the desired concentrations for the indicated times. The final DMSO concentration should be kept below 0.1% to avoid toxicity. For neurotoxicity studies, dopamine is added to the culture medium at the specified concentration and duration.[1][2]
Western Blot Analysis for p-ERK1/2
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.[18][19][20][21]
Cell Viability (MTT) Assay
-
Cell Seeding : SH-SY5Y cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment : Cells are pre-treated with various concentrations of this compound or other compounds for a specified time, followed by the addition of dopamine to induce neurotoxicity.
-
MTT Incubation : After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control cells.[22][23][24][25]
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound-mediated ERK1/2 signaling pathway for neuroprotection.
Caption: Experimental workflow for Western blot analysis of p-ERK1/2.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular dopamine induces the oxidative toxicity of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic action of pterostilbene: involvement of hippocampal ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT1 Is Involved in the Neuroprotection of Pterostilbene Against Amyloid β 25–35-Induced Cognitive Deficits in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of piceatannol against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piceatannol protects rat neuron cells from oxygen-glucose deprivation reperfusion injury via regulation of GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piceatannol protects against cerebral ischemia/reperfusion‑induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinobiological.com [sinobiological.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Metabolic Stability of Pinostilbene and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of pinostilbene and resveratrol (B1683913), two stilbenoid compounds with significant therapeutic potential. Understanding the metabolic fate of these compounds is crucial for predicting their in vivo efficacy, bioavailability, and potential for drug-drug interactions. This comparison synthesizes available experimental data to highlight the key differences in their metabolic profiles.
Executive Summary
This compound, a monomethylated analog of resveratrol, generally exhibits enhanced metabolic stability compared to its parent compound. This improved stability is primarily attributed to the methylation of one of its hydroxyl groups, which reduces its susceptibility to rapid phase II conjugation reactions (glucuronidation and sulfation) that are the main metabolic pathways for resveratrol. While direct comparative in vitro quantitative data for this compound is limited, inferences can be drawn from studies on the closely related dimethylated analog, pterostilbene (B91288), which consistently demonstrates superior metabolic stability and bioavailability over resveratrol. The available data suggests that methylation is a key structural modification for improving the pharmacokinetic profile of resveratrol analogs.
Structural Differences
The fundamental difference between resveratrol and this compound lies in their chemical structure. Resveratrol possesses three hydroxyl (-OH) groups, making it a prime target for phase II metabolizing enzymes. This compound, on the other hand, has one of these hydroxyl groups at the 5-position replaced by a methoxy (B1213986) (-OCH3) group. This seemingly minor alteration has a profound impact on the molecule's lipophilicity and its interaction with metabolic enzymes.
Comparative Metabolic Pathways
Both resveratrol and this compound undergo phase I and phase II metabolism, primarily in the liver and intestines.
-
Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes are involved in the hydroxylation of both compounds. Studies have shown that both this compound and resveratrol can inhibit certain CYP enzymes. For instance, this compound is a potent inhibitor of CYP1A1, even more so than resveratrol, and its inhibitory activity towards CYP1B1 is comparable to that of resveratrol. Both compounds also show inhibitory effects on CYP3A4/5.[1]
-
Phase II Metabolism (Conjugation): This is the predominant metabolic pathway for resveratrol, leading to its rapid clearance from the body. The free hydroxyl groups are readily conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (B86663) groups (by sulfotransferases, SULTs). The methylation in this compound blocks one of the primary sites for this conjugation, leading to a slower rate of metabolism. While direct comparative studies on the glucuronidation and sulfation of this compound versus resveratrol are scarce, studies on pterostilbene show that it is a much less efficient substrate for UGTs than resveratrol, suggesting a similar advantage for this compound.
Quantitative Comparison of Metabolic Stability
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Resveratrol | Data varies, generally considered short | High | [2][3] |
| Pterostilbene | Significantly longer than resveratrol | Low | [2][3] |
| This compound | Data not available | Data not available |
Note: The lack of direct quantitative data for this compound is a current research gap. The comparison with pterostilbene strongly suggests that the methylation in this compound will lead to a longer half-life and lower intrinsic clearance compared to resveratrol.
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes, which can be used to determine the half-life and intrinsic clearance of compounds like this compound and resveratrol.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
2. Materials:
-
Test compounds (this compound, Resveratrol)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high clearance compound and a low clearance compound)
-
Incubator (37°C)
-
LC-MS/MS system
3. Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (final concentration typically 0.5-1 mg/mL).
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the pre-incubated master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
References
confirming the inhibitory effects of Pinostilbene on specific enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of pinostilbene on several key enzymes implicated in prevalent diseases. This compound, a natural stilbenoid and a metabolite of pterostilbene, has demonstrated significant potential as a modulator of enzymatic activity. This document summarizes the quantitative inhibitory data, details the experimental protocols used to ascertain these effects, and visualizes the relevant biological pathways to support further research and development.
Quantitative Inhibition Data
The inhibitory potency of this compound against various enzymes has been quantified and compared with other relevant compounds. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of efficacy.
| Enzyme | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Aldose Reductase | This compound | 55.41 ± 4.31 | Epalrestat | 0.413 ± 0.004 |
| Pterostilbene | Weak Inhibition | |||
| α-Glucosidase | This compound | 11.69 ± 0.888 | Acarbose | 342.8 ± 20.702 |
| Pterostilbene | 1569 ± 177.858 | |||
| Cyclooxygenase-1 (COX-1) | This compound | 1.90 | Pterostilbene | 11.70 |
| Cyclooxygenase-2 (COX-2) | This compound | 0.35 | Pterostilbene | 27.04 |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Aldose Reductase Inhibition Assay
This spectrophotometric assay determines the inhibitory activity of a compound by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by aldose reductase.
Materials:
-
Purified recombinant human aldose reductase (ALR2) or rat lens homogenate
-
0.1 M Potassium Phosphate (B84403) Buffer (pH 6.2)
-
1.5 mM NADPH solution in buffer
-
25 mM DL-Glyceraldehyde solution in buffer
-
Test compound (this compound) and reference inhibitor (Epalrestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation: Prepare working solutions of the enzyme, NADPH, and DL-glyceraldehyde in the phosphate buffer. Prepare serial dilutions of the test and reference compounds.
-
Reaction Mixture: In each well of the microplate, add the phosphate buffer, NADPH solution, the test/reference compound (or vehicle for control), and the aldose reductase enzyme solution.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells except for the blank.
-
Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
0.1 M Phosphate Buffer (pH 6.8)
-
5 mM pNPG solution in buffer
-
1 M Sodium Carbonate (Na2CO3) solution
-
Test compound (this compound) and reference inhibitor (Acarbose) dissolved in a suitable solvent (e.g., 50% DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of the enzyme and pNPG in the phosphate buffer. Prepare serial dilutions of the test and reference compounds.
-
Reaction Mixture: To each well, add the test/reference compound solution and the α-glucosidase solution.
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well.
-
Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC50 value is determined from the plot of percent inhibition versus inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes by measuring the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
100 mM Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference inhibitors dissolved in DMSO
-
LC-MS/MS system for PGE2 quantification
Procedure:
-
Reaction Mixture Preparation: In an Eppendorf tube, mix the Tris-HCl buffer, hematin, and L-epinephrine.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the mixture and incubate at room temperature for 2 minutes.
-
Inhibitor Pre-incubation: Add the test/reference compound to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding arachidonic acid to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., hydrochloric acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition based on the reduction of PGE2 formation in the presence of the inhibitor compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the enzyme inhibition studies of this compound.
cross-validation of Pinostilbene's bioactivity in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of pinostilbene, a naturally occurring stilbenoid, in various cell lines. The data presented here, compiled from multiple studies, highlights its potential as a therapeutic agent and offers a basis for further investigation.
This compound, a methylated derivative of resveratrol (B1683913), has garnered significant interest for its diverse biological activities, including anticancer and anti-inflammatory properties.[1] Its improved bioavailability compared to resveratrol makes it a compelling candidate for drug development. This guide summarizes key findings on this compound's effects on different cancer and immune cell lines, presenting quantitative data and outlining the experimental protocols used to generate these findings.
Comparative Bioactivity of this compound and Analogs
The cytotoxic and anti-inflammatory effects of this compound and its well-studied analog, pterostilbene (B91288), have been evaluated in a range of cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | Bioactivity | IC50 Value (µM) | Citation |
| This compound | Caco-2 | Human Colorectal Adenocarcinoma | Cytotoxicity | 62.53 ± 13.4 | [1] |
| This compound | LNCaP | Human Prostate Cancer | Cytotoxicity | ~10 | [2] |
| Pterostilbene | MDA-MB-231 | Human Breast Adenocarcinoma | Cytotoxicity | 63.59 | [3] |
| Pterostilbene | MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | 44.26 | [3] |
| Pterostilbene | A549 | Human Lung Carcinoma | Cytotoxicity | Not specified, effective at 20-60 µM | [4][5] |
| Pterostilbene | H358 | Human Lung Carcinoma | Cytotoxicity | Not specified, effective at 1.25-40 µM | [6] |
| Pterostilbene | PC9 | Human Lung Adenocarcinoma | Cytotoxicity | Not specified, effective at 20-60 µM | [4][5] |
| Pterostilbene | HT-29 | Human Colorectal Adenocarcinoma | Anti-proliferative | Not specified, effective at 20-40 µM | [7] |
| Pterostilbene | RAW 264.7 | Murine Macrophage | Anti-inflammatory | Not specified, effective at 0-20 µM | [8][9] |
Experimental Protocols
The data presented in this guide are based on established in vitro assays. Below are detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or pterostilbene for specified time periods (e.g., 24, 48, 72 hours).[10][11]
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of anticancer agents.
-
DNA Fragmentation and TUNEL Assay: These assays detect the cleavage of DNA that occurs during apoptosis.[10]
-
Caspase Activity Assay: The activity of caspases, key executioner proteins in apoptosis, is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[10][11] For instance, the Apo-ONE Caspase-3/7 assay is used to evaluate the activity of caspase-3 and -7.[10]
-
Flow Cytometry: This technique can be used to quantify apoptotic cells after staining with markers like Annexin V and propidium (B1200493) iodide.[12]
Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in apoptosis or signaling pathways), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the molecular interactions involved in this compound's bioactivity, the following diagrams are provided.
This compound and its analogs often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a crucial regulator of inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro, and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterostilbene exerts anticancer activity on non-small-cell lung cancer via activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pterostilbene inhibits non-small cell lung cancer progression by activating the STING pathway and enhancing antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pterostilbene inhibits breast cancer in vitro through mitochondrial depolarization and induction of caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pterostilbene inhibits lung cancer through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pinostilbene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of chemical compounds are paramount to protecting both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of pinostilbene, ensuring compliance and fostering a secure research environment.
This compound, a methoxylated derivative of resveratrol (B1683913), is recognized for its neuroprotective effects and is a subject of interest in various research fields.[1][2] However, like any chemical substance, it requires careful management, especially at the end of its lifecycle in the laboratory.
Immediate Safety and Hazard Profile
According to safety data sheets (SDS), this compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][4][5][6] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound for any purpose, including disposal.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves.[5]
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[4]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[4][5]
Quantitative Hazard and Classification Data
For proper waste manifest and transportation, the following hazard classifications for this compound are essential.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[3][5][6] |
| Serious Eye Damage | H318 | Causes serious eye damage[3][5][6] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[3][5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[7][8] The following protocol provides a detailed guide for its management as a hazardous chemical waste.
Step 1: Waste Classification this compound must be treated as a hazardous chemical waste.[7][9][10] All materials contaminated with this compound, including absorbent paper, contaminated PPE, and empty containers, should also be disposed of as hazardous waste.[9][11]
Step 2: Segregation and Collection
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.[11][12] The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[8][13]
-
Liquid Waste: If this compound is in a solution, it should be collected in a compatible, leak-proof container. Do not mix with incompatible waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[13]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.[7][10]
Step 3: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10][13]
-
The SAA must be under the control of laboratory personnel.[8]
-
Keep the waste container closed at all times, except when adding waste.[7][9][10][13]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7][10]
-
Weekly inspections of the SAA are required to check for leaks or container deterioration.[13]
Step 4: Spill Management In the event of a this compound spill:
-
Evacuate the immediate area and alert laboratory personnel.
-
Wear appropriate PPE before attempting cleanup.[3]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a labeled hazardous waste container.[11]
-
For liquid spills, use an inert absorbent material to contain and clean up the spill. Dispose of the absorbent material as hazardous waste.[9]
-
Do not allow the substance to enter drains, sewers, or waterways.[3][11]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10][14]
-
Provide the EHS office with the Safety Data Sheet (SDS) for this compound to ensure they are fully informed of the material's hazards.[11]
-
Never dispose of this compound down the drain or in the regular trash.[3][7][9] Evaporation is not an acceptable method of disposal.[9][12]
Handling Empty Containers:
-
A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[9]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[12]
-
Once properly decontaminated, remove or deface the original label before disposing of the container as regular trash or recycling, in accordance with institutional policies.[9][12]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. This compound | C15H14O3 | CID 5473050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. odu.edu [odu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
Essential Safety and Operational Guide for Handling Pinostilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pinostilbene in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
This compound is a stilbenoid that requires careful handling due to its potential to cause serious eye damage, skin irritation, and respiratory irritation.[1] While comprehensive toxicological properties are not fully investigated, the substance should be handled with the appropriate precautions to mitigate exposure risks.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is critical to note the absence of established occupational exposure limits and specific glove breakthrough time data, necessitating a conservative approach to safety.
| Parameter | Value | Source |
| Chemical Formula | C₁₅H₁₄O₃ | [3] |
| Molar Mass | 242.27 g/mol | [3] |
| CAS Number | 42438-89-1 | [1][3] |
| Appearance | Solid | [1] |
| Occupational Exposure Limits (OELs) | Not established | N/A |
| Glove Material Breakthrough Time | No specific data available. General chemical resistant gloves are recommended. | [1] |
| IC₅₀ (Caco-2 colorectal cancer cells, 48h) | 62.53 ± 13.4 µM | [4] |
| IC₅₀ (HT29 and HCT116 colon cancer cells) | Effective in µM range | [5] |
Experimental Protocol: Safe Handling of this compound Powder
This protocol details the step-by-step procedure for safely weighing and preparing a solution of this compound.
1. Engineering Controls and Work Area Preparation:
-
Fume Hood: All handling of this compound powder that may generate dust must be conducted inside a certified chemical fume hood with a face velocity between 80-120 feet per minute.[2]
-
Ventilated Balance Enclosure: For weighing, a ventilated balance enclosure or a glove box is the preferred engineering control to minimize powder dispersal. If unavailable, the "tare method" within a chemical fume hood should be used.
-
Designated Area: Clearly designate an area for handling this compound. Cover the work surface with disposable, absorbent bench paper.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible within a 10-second travel distance.[6] A spill kit appropriate for chemical powders should also be available.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear two pairs of nitrile gloves (minimum 4mil thickness).[7] As no specific glove breakthrough data is available for this compound, it is crucial to change gloves immediately if contamination is suspected.[1] For handling solutions, the choice of glove should be guided by the chemical resistance to the solvent being used.
-
Lab Coat: A buttoned, long-sleeved lab coat is required. An impermeable apron may be necessary for larger quantities or when there is a higher risk of splashes.
-
-
Respiratory Protection: If work cannot be conducted within a fume hood or other ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[8] Respirator use must be in accordance with the institution's respiratory protection program, including fit testing and medical evaluation.
3. Weighing and Solution Preparation Procedure (Tare Method):
-
Place an empty, sealable container (e.g., a vial with a screw cap) and its lid on the analytical balance and tare to zero.
-
Transport the tared container to the chemical fume hood.
-
Inside the fume hood, carefully transfer the desired amount of this compound powder into the container using a dedicated spatula. Avoid creating dust.
-
Securely close the container lid.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Return the sealed container to the balance to obtain the final weight.
-
If adjustments to the weight are necessary, return the container to the fume hood to add or remove powder.
-
Once the desired weight is achieved, add the solvent to the container inside the fume hood.
-
Cap the container and mix gently until the powder is fully dissolved. Sonication may be used to aid dissolution.
4. Decontamination and Waste Disposal:
-
Decontamination:
-
Wipe down the work area and any equipment used with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all disposable items that have come into contact with this compound, including weigh boats, contaminated gloves, and bench paper, as hazardous chemical waste.
-
-
Disposal Plan:
-
Solid Waste: Collect unused this compound powder and contaminated solid materials in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect this compound solutions in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal Regulations: All waste must be disposed of according to institutional and local environmental regulations. Do not dispose of this compound down the drain or in regular trash.[1]
-
Visual Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound powder.
This document is intended as a guide and does not replace institutional safety protocols or the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. tmi.utexas.edu [tmi.utexas.edu]
- 2. ehso.emory.edu [ehso.emory.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. chemos.de [chemos.de]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
